molecular formula C10H11BrO3 B1358761 3-(5-Bromo-2-methoxyphenyl)propanoic acid CAS No. 82547-30-6

3-(5-Bromo-2-methoxyphenyl)propanoic acid

Cat. No.: B1358761
CAS No.: 82547-30-6
M. Wt: 259.1 g/mol
InChI Key: RCLIOLQUIYTUPY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-Bromo-2-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(5-Bromo-2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)propanoic acid
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InChI

InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RCLIOLQUIYTUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627573
Record name 3-(5-Bromo-2-methoxyphenyl)propanoic acid
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Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82547-30-6
Record name 5-Bromo-2-methoxybenzenepropanoic acid
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Record name 3-(5-Bromo-2-methoxyphenyl)propanoic acid
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Record name 3-(5-bromo-2-methoxyphenyl)propanoic acid
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on a robust and well-established synthetic pathway, offering detailed procedural insights, mechanistic explanations, and practical advice for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the chemical transformations involved. All protocols are supported by authoritative references to peer-reviewed literature.

Introduction and Strategic Overview

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. Its structural motifs—a halogenated aromatic ring and a carboxylic acid side chain—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromo and methoxy groups on the phenyl ring allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site, while the propanoic acid moiety provides a handle for amide bond formation or other derivatizations.

This guide will detail a reliable and frequently employed synthetic strategy: a three-step sequence commencing from the commercially available starting material, 4-bromoanisole. The chosen pathway involves:

  • Formylation: Introduction of an aldehyde group onto the aromatic ring.

  • Condensation: Carbon-carbon bond formation to construct the acrylic acid backbone.

  • Reduction: Saturation of the carbon-carbon double bond to yield the final propanoic acid derivative.

This approach is favored for its high degree of regioselectivity and the use of well-understood, scalable chemical reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy that forms the basis of our forward synthesis plan. The primary disconnection is made at the Cα-Cβ bond of the propanoic acid side chain, leading back to an α,β-unsaturated acrylic acid intermediate. This intermediate, in turn, can be traced back to a condensation reaction between a substituted benzaldehyde and a C2-synthon like malonic acid.

G TM Target Molecule 3-(5-Bromo-2-methoxyphenyl)propanoic acid Red Reduction (C=C Saturation) TM->Red Cα-Cβ disconnection AA α,β-Unsaturated Intermediate (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid Red->AA Cond C-C Bond Formation (Knoevenagel/Perkin Condensation) AA->Cond Ald Key Intermediate 5-Bromo-2-methoxybenzaldehyde Cond->Ald MA C2 Synthon (e.g., Malonic Acid) Cond->MA Form Electrophilic Aromatic Substitution (Formylation) Ald->Form SM Starting Material 4-Bromoanisole Form->SM

Caption: Retrosynthetic analysis of the target molecule.

The Recommended Synthetic Pathway: A Step-by-Step Elucidation

This section provides a detailed walkthrough of the synthesis, explaining the rationale behind each procedural step and the underlying chemical principles.

Step 1: Formylation of 4-Bromoanisole to 5-Bromo-2-methoxybenzaldehyde

Strategic Choice: The first crucial step is the regioselective introduction of a formyl (-CHO) group onto the 4-bromoanisole ring. The methoxy group (-OCH₃) is a strong ortho-, para-directing activator, while the bromo group (-Br) is a deactivating ortho-, para-director. The position ortho to the powerful activating methoxy group is the most nucleophilic site. Therefore, an electrophilic aromatic substitution reaction is expected to favor substitution at the C2 position.

The Vilsmeier-Haack reaction is an excellent choice for this transformation.[1][2][3] It utilizes a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] This method is particularly effective for electron-rich aromatic compounds and avoids the harsher conditions of other formylation techniques like the Gattermann-Koch reaction. An alternative, also effective, involves the use of titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[5][6]

Workflow Diagram: Synthesis Pathway

G cluster_0 Step 1: Formylation cluster_1 Step 2: Condensation cluster_2 Step 3: Reduction SM 4-Bromoanisole R1 Reagents: 1. TiCl₄, CH₂Cl₂ 2. Cl₂CHOCH₃ SM->R1 Ald 5-Bromo-2-methoxybenzaldehyde R1->Ald R2 Reagents: Malonic Acid, Pyridine, Piperidine Ald->R2 AA (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid R2->AA R3 Reagents: H₂, Pd/C, Ethanol AA->R3 TM 3-(5-Bromo-2-methoxyphenyl)propanoic acid R3->TM

Caption: Forward synthesis workflow for the target compound.

Step 2: Knoevenagel-Doebner Condensation

Strategic Choice: To extend the side chain and introduce the carboxylic acid functionality, a condensation reaction is employed. The Knoevenagel condensation is an ideal reaction for this purpose, involving the reaction of an aldehyde with an active methylene compound.[7] A particularly effective variant is the Doebner modification , which uses malonic acid as the active methylene compound in the presence of a basic catalyst system like pyridine and a catalytic amount of piperidine.[8]

Mechanism Insight: The reaction proceeds via the formation of a carbanion from malonic acid, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting adduct undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate, which subsequently decarboxylates under the reaction conditions to yield the thermodynamically stable (E)-cinnamic acid derivative.[8] This one-pot condensation and decarboxylation is highly efficient.

Step 3: Catalytic Hydrogenation

Strategic Choice: The final step is the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate without affecting the aromatic ring or the bromo-substituent. Catalytic hydrogenation is the premier method for this transformation due to its high selectivity and efficiency.

Catalyst System: A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used. Under a hydrogen atmosphere (H₂), the palladium surface catalyzes the addition of hydrogen across the alkene double bond. This method is highly effective and generally proceeds under mild conditions (room temperature, atmospheric pressure of H₂), minimizing the risk of side reactions such as hydrodebromination, which could occur under more forcing conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde
  • Materials:

    • 4-Bromoanisole (p-Bromoanisole)

    • Titanium tetrachloride (TiCl₄)

    • Dichloromethyl methyl ether (Cl₂CHOCH₃)

    • Methylene chloride (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-bromoanisole (1.0 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

    • Under an inert atmosphere (e.g., nitrogen or argon), add titanium tetrachloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][6]

    • After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.

    • Allow the reaction to stir for 90 minutes, keeping the temperature between 0-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and excess saturated sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous phase with additional methylene chloride.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from ethanol/water) to afford 5-bromo-2-methoxybenzaldehyde as a crystalline solid.

Protocol 2: Synthesis of (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid
  • Materials:

    • 5-Bromo-2-methoxybenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

  • Procedure:

    • In a round-bottom flask, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq) in pyridine, which acts as both the solvent and base.

    • Add a catalytic amount of piperidine (e.g., 0.05 eq) to the mixture.

    • Heat the reaction mixture to reflux (or approximately 90-100 °C) and stir for several hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride.

    • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.

Protocol 3: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid
  • Materials:

    • (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (or Ethyl Acetate)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the acrylic acid starting material (1.0 eq) in a suitable solvent such as ethanol in a hydrogenation flask.

    • Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution.

    • Seal the flask and purge the system with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rƒ spot indicates reaction completion.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration.

    • Rinse the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-(5-Bromo-2-methoxyphenyl)propanoic acid.[9] The product is often of high purity and may not require further purification.

Data Summary and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical AppearanceExpected ¹H NMR Signals (Key Shifts, δ ppm)
5-Bromo-2-methoxybenzaldehydeC₈H₇BrO₂215.04Light yellow crystalline powder~10.4 (s, 1H, -CHO), ~7.7-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
(E)-3-(5-bromo-2-methoxyphenyl)acrylic acidC₁₀H₉BrO₃273.08White to off-white solid>12 (br s, 1H, -COOH), ~8.0 (d, 1H, vinyl), ~7.6-7.0 (m, 3H, Ar-H), ~6.5 (d, 1H, vinyl), ~3.9 (s, 3H, -OCH₃)
3-(5-Bromo-2-methoxyphenyl)propanoic acidC₁₀H₁₁BrO₃259.10White crystalline powder>12 (br s, 1H, -COOH), ~7.3-6.7 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, CH₂-COOH)

Conclusion and Field Insights

The three-step synthesis pathway detailed herein, commencing from 4-bromoanisole, represents a reliable, scalable, and high-yielding route to 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The choice of the Vilsmeier-Haack reaction for formylation, the Knoevenagel-Doebner condensation for chain extension, and catalytic hydrogenation for final reduction are all grounded in principles of selectivity and efficiency.

Expert Tip: For the hydrogenation step, ensuring the quality of the Pd/C catalyst is crucial for reaction efficiency and minimizing reaction time. If hydrodebromination is observed, switching to a less reactive catalyst or using a catalyst poison might be necessary, although this is uncommon under the mild conditions described. Careful monitoring by TLC is paramount at each stage to ensure complete conversion before proceeding to the next step, maximizing overall yield. This robust synthesis provides a dependable supply of this key intermediate for advanced applications in drug discovery and materials science.

References

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Recent Scientific Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-(2-bromo-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

  • Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 3-(5-Bromo-2-ethoxyphenyl)acrylic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

Sources

physicochemical properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain, makes it a valuable intermediate and building block in synthetic organic chemistry. The interplay between the acidic carboxylic group, the electron-donating methoxy group, and the electron-withdrawing bromine atom governs its reactivity and physical properties. Understanding these core physicochemical characteristics is paramount for its effective application in research, particularly in the fields of medicinal chemistry and materials science, where precise control over properties like solubility and acidity is critical for designing molecules with desired biological activity or material functions.

This guide provides a comprehensive overview of the known and predicted , coupled with detailed, field-proven experimental protocols for their determination.

Section 1: Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 82547-30-6 [1][2]
Molecular Formula C₁₀H₁₁BrO₃ [1]
IUPAC Name 3-(5-bromo-2-methoxyphenyl)propanoic acid [3]
SMILES COC1=C(C=C(C=C1)Br)CCC(=O)O [3]
InChI InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) [3]

| InChIKey | RCLIOLQUIYTUPY-UHFFFAOYSA-N |[3] |

Chemical Structure:

Chemical structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acidFigure 1. 2D Structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Section 2: Core Physicochemical Properties

The macroscopic and therapeutic behavior of a compound is dictated by its physical and chemical properties.

Table 2: Summary of Physicochemical Properties

Property Value Source(s)
Molecular Weight 259.1 g/mol [1]
Appearance White crystals or crystalline powder [1]
Melting Point Data not readily available; requires experimental determination.
XLogP3 (Predicted) 2.3 [3]

| Monoisotopic Mass | 257.98917 Da |[3] |

The predicted XLogP3 value of 2.3 suggests a moderate degree of lipophilicity, indicating that the compound may have reasonable solubility in nonpolar organic solvents and lipids, a key consideration in drug design for membrane permeability.

Section 3: Acidity and Solubility Profile

The presence of a carboxylic acid functional group defines the compound as a Brønsted-Lowry acid. Its solubility is a direct consequence of the balance between the polar, hydrophilic carboxylic acid group and the larger, nonpolar, and more hydrophobic bromo-methoxyphenyl moiety.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. While an experimental pKa value for this specific compound is not available in the cited literature, the pKa of similar phenylpropanoic acids typically falls in the range of 4.0 to 5.0.[4] The electron-withdrawing effect of the bromine atom may slightly increase the acidity (lower the pKa) compared to an unsubstituted analogue. Accurate determination requires experimental validation, as outlined in Section 4.

Solubility Determination

A qualitative understanding of solubility is fundamental for reaction setup, purification, and formulation. The compound is expected to be poorly soluble in water but should readily dissolve in dilute aqueous bases through salt formation.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to classify the solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.[5][6][7]

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Diethyl Ether or other suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Test tubes and vortex mixer

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely.[6]

    • Causality: This initial step assesses the overall polarity. The large nonpolar ring is expected to make it water-insoluble.

  • Base Solubility (NaOH): To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.[6]

    • Causality: The strong base (NaOH) will deprotonate the carboxylic acid, forming the highly polar and water-soluble sodium carboxylate salt. A positive result confirms the presence of an acidic functional group.

  • Base Solubility (NaHCO₃): To a fresh sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[5] Observe for dissolution, which may be accompanied by effervescence (CO₂ gas).

    • Causality: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize relatively strong acids, such as carboxylic acids. This test helps differentiate carboxylic acids from weaker acids like phenols.[7]

  • Acid Solubility (HCl): To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution.

    • Causality: This test is used to detect basic functional groups, such as amines. As the compound is an acid, no dissolution is expected in an acidic medium.

  • Organic Solvent Solubility: To a fresh sample (25 mg), add 0.75 mL of an organic solvent like diethyl ether.

    • Causality: The nonpolar character of the substituted benzene ring should promote solubility in common organic solvents.

Solubility_Workflow start Start: 25 mg of Compound water Add 0.75 mL Water start->water is_sol_water Soluble? water->is_sol_water naoh Add 0.75 mL 5% NaOH is_sol_water->naoh Insoluble is_sol_naoh Soluble? naoh->is_sol_naoh nahco3 Add 0.75 mL 5% NaHCO3 is_sol_naoh->nahco3 Soluble hcl Add 0.75 mL 5% HCl is_sol_naoh->hcl Insoluble is_sol_nahco3 Soluble? nahco3->is_sol_nahco3 result_acid Result: Strong Acid (Class As) is_sol_nahco3->result_acid Soluble result_weak_acid Result: Weak Acid (Class Aw) is_sol_nahco3->result_weak_acid Insoluble is_sol_hcl Soluble? hcl->is_sol_hcl result_base Result: Organic Base (Class B) is_sol_hcl->result_base Soluble result_neutral Result: Neutral/Inert is_sol_hcl->result_neutral Insoluble

Caption: A decision-tree workflow for the qualitative solubility analysis of an organic compound.

Section 4: Experimental Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is the gold standard for accurately determining the pKa of an acidic or basic compound. This method involves monitoring the pH of a solution of the compound as a standardized titrant is added.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard analytical chemistry procedures for determining dissociation constants.[8][9]

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

  • Deionized water (or a suitable co-solvent like ethanol/water if solubility is low)

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (Class A, 25 or 50 mL)

Procedure:

  • pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard pH buffers that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If the compound is not sufficiently soluble in water, a co-solvent system (e.g., 50:50 ethanol:water) can be used, though this will yield an apparent pKa (pKa') specific to that solvent system.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar. Position the burette filled with standardized 0.1 M NaOH to dispense titrant into the beaker.

  • Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9] Continue this process well past the equivalence point (the region of sharpest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the steepest part of the curve. This can be found visually or by using the maximum of the first derivative of the curve (ΔpH/ΔV).

    • The volume at the half-equivalence point is Veq / 2.

    • Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (Veq / 2).

    • According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at the half-equivalence point, the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal.[8] Therefore, the log term becomes zero, and the pH at this point is equal to the pKa of the acid.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) prepare_sample Dissolve Weighed Sample in Solvent calibrate->prepare_sample prepare_titrant Fill Burette with Standardized 0.1 M NaOH prepare_sample->prepare_titrant titrate Add NaOH in Increments prepare_titrant->titrate record Record pH vs. Volume after Stabilization titrate->record plot Plot pH vs. Volume Added record->plot find_veq Determine Equivalence Point (Veq) (Inflection Point) plot->find_veq calc_half_veq Calculate Half-Equivalence Point (Veq / 2) find_veq->calc_half_veq find_pka Find pH at Veq / 2 calc_half_veq->find_pka result Result: pH = pKa find_pka->result

Caption: A procedural workflow for determining the pKa of an organic acid via potentiometric titration.

Section 5: Spectroscopic Characterization

Spectroscopic data provides direct evidence of a molecule's structure and functional groups.

  • ¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, which is crucial for structural confirmation.[10] The expected signals would include:

    • A singlet for the three methoxy (-OCH₃) protons.

    • Two multiplets, likely triplets, for the two methylene (-CH₂-) groups of the propanoic acid chain.

    • Signals in the aromatic region for the three protons on the phenyl ring.

    • A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands would be:

    • A very broad O-H stretch from the hydrogen-bonded carboxylic acid, typically centered around 3300-2500 cm⁻¹.[11]

    • A strong, sharp C=O (carbonyl) stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.[11][12]

    • C-H stretching vibrations from the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹).

    • C-O stretching from the ether and carboxylic acid groups (around 1300-1000 cm⁻¹).

    • Aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

    • The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 258.

    • A critical diagnostic feature would be an isotopic peak ([M+2]⁺) at m/z 260 of nearly equal intensity (approximately 98%) to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.

    • Common fragmentation pathways for phenylpropanoic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bond between the aromatic ring and the side chain.[13]

Conclusion

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a moderately lipophilic, solid organic acid. Its key chemical features—the carboxylic acid group, methoxy ether, and bromo-aromatic ring—are readily characterizable by standard spectroscopic methods. Its acidic nature dictates its solubility profile, rendering it soluble in basic solutions. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and to generate the critical data needed for applications in drug discovery, chemical synthesis, and materials science.

References

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN - Georganics. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment 2 # Solubility 13 - Bellevue College. [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) - PubChemLite. [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

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A Comprehensive Technical Guide to 3-(5-Bromo-2-methoxyphenyl)propanoic acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, analytical characterization, and its potential as a precursor for novel therapeutic agents.

Core Identification and Physicochemical Properties

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its unique structural features, including a bromine atom and a methoxy group on the phenyl ring, make it a versatile intermediate for further chemical modifications.

Table 1: Identifiers and Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

IdentifierValueSource
CAS Number 82547-30-6[1]
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1]
IUPAC Name 3-(5-bromo-2-methoxyphenyl)propanoic acidN/A
Appearance White to off-white crystals or powder[1]
Purity Typically ≥96%[1]

Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

A likely precursor for this synthesis is 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (5-Bromo-2-methoxycinnamic acid)[3]. The synthesis would proceed via the reduction of the alkene double bond.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Material cluster_reaction Reaction cluster_product Product SM 3-(5-Bromo-2-methoxyphenyl) prop-2-enoic acid Reaction Catalytic Hydrogenation (H₂, Pd/C, Ethanol) SM->Reaction Product 3-(5-Bromo-2-methoxyphenyl) propanoic acid Reaction->Product

Caption: Proposed synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Experimental Protocol (Hypothetical)

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

  • 10% Palladium on charcoal (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable hydrogenation vessel, dissolve 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid in anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow

Analytical_Workflow cluster_sample Sample cluster_analysis Analysis cluster_results Results Sample 3-(5-Bromo-2-methoxyphenyl) propanoic acid NMR ¹H NMR & ¹³C NMR (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS HPLC HPLC (Purity Assessment) Sample->HPLC Structure Confirmed Structure NMR->Structure MS->Structure Purity Purity ≥ 96% HPLC->Purity

Caption: Analytical workflow for quality control.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the propanoic acid chain.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid).

Applications in Drug Discovery and Medicinal Chemistry

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[4][5]. The structural motif of 3-(5-Bromo-2-methoxyphenyl)propanoic acid makes it a valuable starting material for the synthesis of novel drug candidates.

A Versatile Synthetic Building Block

The presence of a bromine atom on the aromatic ring is particularly significant. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[6][7][8]. This allows for the straightforward introduction of a wide range of substituents at the 5-position of the phenyl ring, enabling the creation of diverse chemical libraries for screening against various biological targets.

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 3-(5-Bromo-2-methoxyphenyl) propanoic acid Reaction Suzuki Coupling (Pd Catalyst, Base) A->Reaction B R-B(OH)₂ (Boronic Acid) B->Reaction Product 3-(5-R-2-methoxyphenyl) propanoic acid Reaction->Product

Caption: Suzuki coupling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Potential Therapeutic Areas

Derivatives of 3-(5-Bromo-2-methoxyphenyl)propanoic acid could be explored for a variety of therapeutic applications, including:

  • Anti-inflammatory Agents: As analogs of known NSAIDs, novel derivatives could be synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity[9][10].

  • Anticancer Agents: The arylpropionic acid scaffold has also been investigated for its potential in developing new anticancer drugs[11]. Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising anticancer and antioxidant properties[12].

  • Other Therapeutic Targets: The versatility of this building block allows for its incorporation into a wide range of molecular architectures, making it suitable for targeting other enzymes and receptors implicated in various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(5-Bromo-2-methoxyphenyl)propanoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal.

References

  • Chemical Synthesis Database. 3-(2-bromo-5-methoxyphenyl)propanoic acid. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmaceutical Research. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Google Patents. Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Matrix Fine Chemicals. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0. [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Georganics. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN. [Link]

  • ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan. [Link]

  • IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

  • Fisher Scientific. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%, Thermo Scientific Chemicals. [Link]

  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

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molecular structure and formula of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, organic synthesis, and materials science. The document details the compound's molecular structure, physicochemical properties, and expected spectroscopic signatures. A representative synthetic pathway is presented with a detailed, step-by-step protocol. Furthermore, this guide explores the compound's chemical reactivity based on its functional groups and discusses potential research applications. All technical information is grounded in authoritative sources to ensure scientific integrity and support further investigation by professionals in the field.

Compound Identification and Physicochemical Properties

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a polyfunctional molecule incorporating a brominated aromatic ring, a methoxy ether group, and a carboxylic acid moiety. These features make it a versatile building block in organic synthesis. Its key identifiers and properties are summarized below.

PropertyValueSource(s)
IUPAC Name 3-(5-bromo-2-methoxyphenyl)propanoic acid[1]
CAS Number 82547-30-6[2][3]
Molecular Formula C₁₀H₁₁BrO₃[1][2][4]
Molecular Weight 259.1 g/mol [2][4]
Appearance White crystalline powder[2]
Canonical SMILES COC1=C(C=C(C=C1)Br)CCC(=O)O[1]
InChIKey RCLIOLQUIYTUPY-UHFFFAOYSA-N[1]

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 3-(5-Bromo-2-methoxyphenyl)propanoic acid dictates its chemical behavior and is the basis for its analytical characterization.

Caption: 2D structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on its structure and data from analogous compounds.[5]

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the phenyl ring would appear as a complex multiplet system in the range of δ 6.8-7.5 ppm. The proton ortho to the bromine atom is expected to be the most downfield.

    • Methoxy Protons (3H): A sharp singlet at approximately δ 3.8-3.9 ppm is characteristic of the -OCH₃ group.

    • Propanoic Acid Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two triplets around δ 2.6-3.0 ppm, integrating to two protons each. The methylene group adjacent to the aromatic ring will be slightly more downfield than the one adjacent to the carboxyl group.

    • Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton. This peak may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal in the range of δ 175-180 ppm.

    • Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield, while the carbon bearing the bromine atom will show a resonance around δ 110-115 ppm.

    • Methoxy Carbon: A signal around δ 55-60 ppm.

    • Methylene Carbons: Two signals in the aliphatic region (δ 25-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands, based on data from similar methoxyphenylpropanoic acids, include:[6]

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C-H Stretch: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

  • C-O Stretch: Bands in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions corresponding to the aryl-alkyl ether linkage.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 258 and m/z 260.

  • Fragmentation: Common fragmentation patterns for similar structures involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic side chain.[7] Predicted collision cross-section data can further aid in structural confirmation in advanced MS analyses.[1]

Representative Synthesis and Purification

There is no single, standardized published synthesis for 3-(5-Bromo-2-methoxyphenyl)propanoic acid. However, a chemically sound and efficient two-step pathway can be proposed, starting from commercially available 5-bromo-2-methoxybenzaldehyde. This process involves the formation of the corresponding cinnamic acid derivative, followed by selective reduction of the alkene.

synthesis_workflow start 5-Bromo-2-methoxybenzaldehyde step1 Step 1: Perkin Condensation Reagents: Acetic Anhydride, Sodium Acetate Conditions: Heat (e.g., 180°C) start->step1 intermediate 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (Cinnamic Acid Derivative) step1->intermediate step2 Step 2: Catalytic Hydrogenation Reagents: H₂, Palladium on Carbon (Pd/C) Solvent: Ethanol intermediate->step2 product 3-(5-Bromo-2-methoxyphenyl)propanoic acid step2->product purification Purification (Recrystallization from Ethanol/Water) product->purification

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

This step utilizes the Perkin condensation to form the α,β-unsaturated carboxylic acid.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

  • Reaction: Heat the mixture in an oil bath to 180°C for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool slightly and pour it into a beaker containing water. Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • Isolation: Cool the mixture in an ice bath. The crude cinnamic acid derivative will precipitate. If an oily layer forms, it can be made solid by scratching with a glass rod. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure intermediate.[8]

Step 2: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

This step involves the selective reduction of the carbon-carbon double bond. The methodology is adapted from a similar hydrogenation process.[9]

  • Catalyst Setup: To a hydrogenation flask, add the 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (1.0 eq) and a suitable solvent such as ethanol. Add a catalytic amount of 10% Palladium on Carbon (10% Pd/C, ~1-5 mol%).

  • Hydrogenation: Place the flask on a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 40-50 psi).

  • Reaction: Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed (typically 4-12 hours). Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Remove the palladium catalyst by filtering the mixture through a pad of Celite. Wash the Celite pad with additional ethanol.

  • Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The final product can be purified by recrystallization to achieve high purity.

Chemical Reactivity and Potential Applications

The utility of this compound stems from its three primary functional groups:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol. This makes it a key handle for linking the molecule to other scaffolds.

  • Aryl Bromide: The bromine atom provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents on the aromatic ring, enabling the synthesis of diverse compound libraries.

  • Methoxy Group: The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution, although its directing effects are moderated by the other substituents. It can also be cleaved under harsh conditions (e.g., with HBr or BBr₃) to reveal a phenol, providing another point for functionalization.

Potential Applications:

While specific applications for this exact molecule are not widely documented, its structural motifs are present in molecules with known biological activity.

  • Pharmaceutical Development: Substituted phenylpropanoic acids are a common structural class in medicinal chemistry.[10] The related 2-methylpropanoic acid moiety is found in fibrate drugs, which are PPAR antagonists used to manage hyperlipidemia.[11] This compound could serve as a valuable intermediate for synthesizing novel therapeutic agents.

  • Agrochemicals and Materials Science: The unique combination of functional groups suggests potential use in developing new agrochemicals or as a monomer for specialty polymers where properties like thermal stability or refractive index are desired.[12]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Therefore, it must be handled with the standard precautions for a novel laboratory chemical, drawing guidance from data on analogous compounds.[13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[14] Standard protocols for preventing dust formation and electrostatic discharge should be followed.[16]

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a compound with significant potential as a versatile building block for research and development. Its well-defined structure, characterized by predictable spectroscopic features, allows for reliable identification. The presence of multiple, orthogonally reactive functional groups—a carboxylic acid, an aryl bromide, and a methoxy ether—provides numerous handles for synthetic modification. This guide has provided a robust framework for understanding, synthesizing, and safely handling this compound, empowering researchers to explore its utility in creating novel molecules for pharmaceutical and material science applications.

References

  • Matrix Fine Chemicals. (n.d.). 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3). Retrieved from [Link]

  • Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • Alfa Aesar. (2008). Material Safety Data Sheet acc. to OSHA and ANSI. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-(2-bromo-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Siddiqui, H. L., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356. Retrieved from [Link]

  • mzCloud. (2016). 4-Bromo-2,5-DMA. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its chemical structure, characterized by a bromine-substituted methoxy-phenyl ring attached to a propanoic acid moiety, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(5-Bromo-2-methoxyphenyl)propanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and data from analogous structures, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(5-Bromo-2-methoxyphenyl)propanoic acid are the key determinants of its spectroscopic properties. The following diagram illustrates the molecule with atom numbering used for spectral assignments.

Caption: Molecular structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~7.28dd1HAr-H
~7.22d1HAr-H
~6.70d1HAr-H
~3.85s3H-OCH₃
~2.95t2H-CH₂-Ar
~2.68t2H-CH₂-COOH

Interpretation:

  • Aromatic Region (δ 6.7-7.3 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the methoxy group and meta to the bromine is expected to be the most shielded (lowest ppm), while the proton ortho to the bromine and meta to the propanoic acid chain will be the most deshielded (highest ppm). The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.

  • Aliphatic Region (δ 2.6-3.0 ppm): The two methylene (-CH₂-) groups of the propanoic acid chain will appear as two triplets. The methylene group adjacent to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.

  • Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Carboxylic Acid Proton (δ ~10-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~179C=O (Carboxylic Acid)
~156Ar-C-OCH₃
~133Ar-C-H
~131Ar-C-H
~130Ar-C-CH₂
~115Ar-C-Br
~112Ar-C-H
~56-OCH₃
~34-CH₂-COOH
~25-CH₂-Ar

Interpretation:

  • Carbonyl Carbon (δ ~179 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield shift.

  • Aromatic Carbons (δ 112-156 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group will be the most shielded among the substituted carbons, while the carbon bearing the bromine atom will also have a characteristic shift. The unsubstituted aromatic carbons will appear in the typical aromatic region.

  • Aliphatic Carbons (δ 25-34 ppm): The two methylene carbons of the propanoic acid chain will have distinct signals in the aliphatic region.

  • Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group will appear at a characteristic upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1600, ~1480MediumC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Aryl Ether)
~1100MediumC-O stretch (Carboxylic Acid)
~800-880StrongC-H bend (Aromatic, out-of-plane)
~550-650MediumC-Br stretch

Interpretation:

  • The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.

  • The absorptions in the 1480-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

  • A strong band around 1250 cm⁻¹ is indicative of the asymmetric C-O stretching of the aryl ether (methoxy group).

  • The presence of a C-Br bond is expected to give rise to a medium intensity absorption in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(5-Bromo-2-methoxyphenyl)propanoic acid (C₁₀H₁₁BrO₃), the molecular weight is approximately 258.0 g/mol for the ⁷⁹Br isotope and 260.0 g/mol for the ⁸¹Br isotope.

Predicted Mass Spectral Data:

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 258 and 260, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds.

  • Major Fragmentation Pathways:

    • Loss of the carboxylic acid group (-COOH): A significant fragment would be observed at m/z 213/215, corresponding to the loss of a 45 Da fragment.

    • Loss of the propanoic acid chain: Cleavage of the bond between the aromatic ring and the propanoic acid chain can lead to fragments corresponding to the substituted phenyl ring.

    • McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement could potentially occur, leading to specific fragmentation patterns.

fragmentation M [C10H11BrO3]+. m/z 258/260 F1 [C9H10BrO]+. m/z 213/215 M->F1 - COOH F2 [C7H6BrO]+. m/z 185/187 M->F2 - C3H5O2

Caption: Predicted major fragmentation pathways for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (~ -1 to 13 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of chemical shifts (~0 to 200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, the sample is introduced via a direct insertion probe or a GC system. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The predicted data and interpretations in this guide serve as a valuable resource for the identification and characterization of this compound in research and development settings. It is imperative to compare experimentally obtained data with these predictions to confirm the structure and purity of the synthesized material.

References

  • PubChem - National Center for Biotechnology Information. 3-(5-bromo-2-methoxyphenyl)propanoic acid. [Link][1]

  • Georganics. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity. [Link][2]

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solubility profile of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility profile in various common solvents is a critical prerequisite for its effective use in drug discovery, formulation development, and process chemistry.[1][2] Solubility dictates the bioavailability of a potential drug candidate, influences the choice of reaction media, and is fundamental to the design of purification and crystallization protocols.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid and presents a detailed, field-proven methodology for the experimental determination of its solubility profile. The protocols described herein are designed to ensure thermodynamic equilibrium and generate accurate, reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

A precise understanding of the compound's physicochemical properties is essential for predicting its solubility behavior. While experimental data for this specific molecule is not widely available, we can estimate key parameters based on its structure and data from analogous compounds.

Chemical Structure:

  • Compound Name: 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • CAS Number: 82547-30-6[4][5]

  • Molecular Formula: C₁₀H₁₁BrO₃[4]

  • Molecular Weight: 259.1 g/mol [4]

  • Appearance: Expected to be a white to off-white crystalline solid.[4]

Estimated Physicochemical Parameters:

PropertyEstimated ValueRationale and Influencing Factors
Melting Point (°C) 110 - 130The presence of a carboxylic acid group allows for strong hydrogen bonding, leading to a relatively high melting point for a molecule of this size. The rigid aromatic ring and the heavy bromine atom also contribute to a stable crystal lattice.
pKa ~4.0The carboxylic acid moiety is the primary acidic functional group. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity (lower the pKa), while the electron-donating methoxy group might slightly decrease it. The overall effect is a pKa value close to that of other substituted benzoic acids.[6][7]
logP (Octanol-Water Partition Coefficient) 2.5 - 3.5The molecule possesses both hydrophobic (brominated aromatic ring) and hydrophilic (carboxylic acid) regions. The bromine atom and the benzene ring significantly contribute to lipophilicity.[8] The methoxy group has a smaller contribution. The carboxylic acid group, when unionized, contributes to some polarity but is less dominant than the large nonpolar surface area. A positive logP value indicates a preference for the lipid phase over the aqueous phase.[9]

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the qualitative solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in various common solvents.[1]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to InsolubleThe large, non-polar brominated aromatic ring significantly reduces water solubility.[1] While the carboxylic acid can form hydrogen bonds with water, the overall hydrophobic character of the molecule is expected to dominate.[3][10][11]
Methanol, EthanolSolubleThe alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid group. The alkyl portion of the alcohol can solvate the non-polar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar functionalities.
Acetone, AcetonitrileModerately SolubleThese solvents are polar enough to interact with the carboxylic acid group but are less effective at solvating the non-polar aromatic ring compared to alcohols or DMSO.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe highly polar carboxylic acid group is not well-solvated by nonpolar solvents, leading to poor solubility despite the non-polar nature of the bromophenyl group.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity and can interact with the non-polar parts of the molecule while offering some interaction with the polar carboxylic acid group.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.[3][6]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a prolonged period. This ensures that the solvent is fully saturated with the solute and that the system has reached thermodynamic equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][6]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the determination of the solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 3-(5-Bromo-2-methoxyphenyl)propanoic acid prep_solvent Add known volume of selected solvent prep_compound->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep_vial->agitate check_solid Visually confirm excess solid remains agitate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant through 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered sample if necessary filter->dilute hplc Quantify concentration using validated HPLC-UV method dilute->hplc report Final Solubility Data hplc->report Calculate Solubility (mg/mL or µg/mL)

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (solid form)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or incubator with agitation capabilities

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (e.g., PTFE, PVDF)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of 3-(5-Bromo-2-methoxyphenyl)propanoic acid to a glass vial. An amount that is at least double the expected solubility is recommended to ensure saturation.

    • Accurately add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the vials at a consistent speed (e.g., 150-250 rpm) for a period of 24 to 72 hours.[11] A 48-hour period is often sufficient, but longer times may be necessary for poorly soluble compounds to reach equilibrium.[2]

    • After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is crucial for verifying that the solution is indeed saturated.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation of the larger particles.

    • To effectively separate the fine, suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully aspirate the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining undissolved microparticles that could interfere with the analysis.

  • Quantification by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 3-(5-Bromo-2-methoxyphenyl)propanoic acid. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The UV detection wavelength should be set at the λmax of the compound.

    • Calibration Curve: Prepare a series of standard solutions of 3-(5-Bromo-2-methoxyphenyl)propanoic acid of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

    • Inject the prepared samples into the HPLC system and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in the diluted sample solutions.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Quality Control:

  • Perform all experiments in triplicate to ensure reproducibility.

  • Run a blank (solvent only) to ensure no interfering peaks are present.

  • Use a validated HPLC method with a linear calibration curve (R² > 0.999).

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise tabular format to allow for easy comparison across different solvents.

SolventTemperature (°C)Solubility (mg/mL) ± SD
Water25[Experimental Value]
Methanol25[Experimental Value]
Ethanol25[Experimental Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value]
Acetone25[Experimental Value]
Acetonitrile25[Experimental Value]
Dichloromethane25[Experimental Value]
Toluene25[Experimental Value]
Hexane25[Experimental Value]
Phosphate Buffered Saline (pH 7.4)37[Experimental Value]

Conclusion

This technical guide has outlined the key physicochemical characteristics of 3-(5-Bromo-2-methoxyphenyl)propanoic acid and provided a robust, detailed protocol for the experimental determination of its solubility profile. By employing the gold-standard shake-flask method coupled with HPLC-UV analysis, researchers can generate high-quality, reliable data essential for informed decision-making in pharmaceutical development and chemical synthesis. Adherence to the described methodologies will ensure the accuracy and reproducibility of the obtained solubility values, thereby facilitating the successful application of this compound in its intended research and development contexts.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Llinàs, A., & Avdeef, A. (2019).
  • Pan, L., Ho, Q., & Li, N. (2015).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • University of Toronto. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromoanisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). LogP of halogen derivatives of aromatics and aliphatics explanation. Retrieved from [Link]

  • Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68.
  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.1: Names and Properties of Alkyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • PubChem. (n.d.). Bromine. Retrieved from [Link]

  • DergiPark. (n.d.). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods. Retrieved from [Link]

  • ResearchGate. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. Retrieved from [Link]

  • arXiv. (2023). Uni-QSAR: an Auto-ML Tool for Molecular Property Prediction. Retrieved from [Link]

  • ResearchGate. (2025). Development of QSAR Model for Predicting the Mutagenicity of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-(p-Methoxyphenyl)propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-phenylpentanoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Bromo-4-methoxybenzene. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3). Retrieved from [Link]

  • Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN. Retrieved from [Link]

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The Evolving Landscape of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid: A Technical Guide to its Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Privileged Scaffold

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a substituted phenyl ring linked to a propanoic acid moiety, represents a privileged scaffold. This core structure is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The presence of the bromo and methoxy substituents on the phenyl ring provides specific electronic and steric properties that can influence biological activity and metabolic stability. This guide provides an in-depth technical overview of the known derivatives and analogs of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, focusing on their synthesis, characterization, and potential therapeutic applications.

Core Structure and Physicochemical Properties

The foundational molecule, 3-(5-Bromo-2-methoxyphenyl)propanoic acid, possesses the following key characteristics:

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.1 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥96%[2]

The strategic placement of the bromo and methoxy groups on the phenyl ring influences the molecule's lipophilicity, polarity, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways to Derivatives and Analogs

The chemical versatility of the 3-(5-bromo-2-methoxyphenyl)propanoic acid core allows for the synthesis of a diverse library of derivatives. The primary points of modification are the carboxylic acid group and the aromatic ring.

Amide and Ester Derivatives: Functionalization of the Carboxylic Acid

The carboxylic acid moiety is a prime target for derivatization, most commonly through the formation of amides and esters. These modifications can significantly impact a compound's solubility, membrane permeability, and metabolic stability, often serving as a strategy to develop prodrugs or to modulate biological activity.

A common and effective method for the synthesis of N-substituted amides from 3-(5-bromo-2-methoxyphenyl)propanoic acid involves a coupling reaction with a desired amine in the presence of a coupling agent.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-3-(5-bromo-2-methoxyphenyl)propanamides

  • Activation of the Carboxylic Acid: To a solution of 3-(5-bromo-2-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). The reaction is typically stirred at room temperature for 30 minutes to form the activated ester intermediate. The choice of coupling agent is critical; EDC is widely used due to its water-soluble urea byproduct, which simplifies purification.

  • Amine Coupling: To the activated ester solution, add the desired primary or secondary amine (1.1 equivalents). The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove unreacted amine and DMAP, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

This protocol has been successfully applied to synthesize a variety of amide derivatives, including those with heterocyclic moieties which have shown promising antimicrobial activity in related compound series.[3]

Esterification of 3-(5-bromo-2-methoxyphenyl)propanoic acid can be achieved through several methods, with Fischer esterification being a classical and reliable approach for simple alkyl esters.

Experimental Protocol: Synthesis of Alkyl 3-(5-bromo-2-methoxyphenyl)propanoates

  • Reaction Setup: Dissolve 3-(5-bromo-2-methoxyphenyl)propanoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (typically 1-5 mol%). The use of an acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours (4-24 hours). The progress of the reaction can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up and Purification: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by column chromatography on silica gel to afford the pure product. The ethyl ester of 3-(5-bromo-2-methoxyphenyl)propanoic acid is a known derivative.[4]

Diagram of Synthetic Pathways

Synthesis Core 3-(5-Bromo-2-methoxyphenyl) propanoic acid Coupling EDC, DMAP Core->Coupling Acid_cat H⁺ (cat.) Core->Acid_cat Amine R₁R₂NH Amine->Coupling Alcohol R-OH Alcohol->Acid_cat Amide Amide Derivative Ester Ester Derivative Coupling->Amide Amidation Acid_cat->Ester Esterification

Caption: General synthetic routes to amide and ester derivatives.

Known Derivatives and Analogs of Interest

While the direct derivatives of 3-(5-bromo-2-methoxyphenyl)propanoic acid are not extensively reported in publicly available literature, the broader class of methoxy- and bromo-substituted phenyl derivatives offers valuable insights into potential biological activities.

N-(Aryl/Alkyl)sulfonamide Analogs

Research on N-(5-methoxyphenyl) methoxybenzenesulphonamides has revealed potent cytotoxic compounds, particularly against human breast adenocarcinoma (MCF7) cell lines.[5] The introduction of a bromo substituent on the aniline ring, in combination with a 2,5-dimethoxy substitution pattern, led to compounds with nanomolar antiproliferative potency.[5] These compounds were found to act as tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest at the G2/M phase.[5]

Heterocyclic Amide Analogs

The synthesis of amide derivatives incorporating heterocyclic moieties is a common strategy in drug discovery. For instance, (E)-3-(5-bromo-2-methoxyphenyl)-N-[[(2R,3S,4R,5S)-3,4,5-trihydroxypiperidin-2-yl]methyl]prop-2-enamide is a known derivative, suggesting the exploration of complex amine partners in amide synthesis.[6] In a related series, hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid containing heterocyclic substituents exhibited potent and broad-spectrum antimicrobial activity.[3]

Aryl Propanoic Acid Analogs with Diverse Biological Activities

The aryl propanoic acid scaffold is a well-established pharmacophore, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects.[7] For example, derivatives of 2-(3-benzoylphenyl) propanoic acid have been synthesized as dual-mechanism drugs targeting cyclooxygenases and matrix metalloproteinases for the treatment of cancer.[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, several SAR trends can be inferred for the potential derivatives of 3-(5-bromo-2-methoxyphenyl)propanoic acid:

  • Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly influence biological activity. Aromatic and heterocyclic moieties can introduce additional binding interactions with biological targets.

  • Role of the Bromo and Methoxy Groups: The position and nature of the halogen and methoxy groups on the phenyl ring are critical for activity. In the case of N-(methoxyphenyl) methoxybenzenesulphonamides, a 4-bromo-2,5-dimethoxy substitution pattern was found to be optimal for cytotoxic activity.[5]

  • Modification of the Propanoic Acid Linker: While the propanoic acid linker is a common feature, its modification, such as the introduction of a double bond to form a prop-2-enamide, can alter the conformational flexibility and electronic properties of the molecule, potentially leading to different biological activities.[6]

Diagram of Structure-Activity Relationships

SAR cluster_mods Potential Modification Sites Core 3-(5-Bromo-2-methoxyphenyl)propanoic Acid Scaffold Carboxyl Carboxylic Acid (Amidation, Esterification) Core->Carboxyl Impacts Solubility, Prodrug Potential Aromatic Aromatic Ring (Substitution Pattern) Core->Aromatic Influences Target Binding, Lipophilicity Linker Propanoic Acid Linker (Saturation, Rigidity) Core->Linker Affects Conformation, Flexibility Activity Biological Activity (e.g., Cytotoxicity, Antimicrobial) Carboxyl->Activity Aromatic->Activity Linker->Activity

Sources

preliminary biological activity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Preliminary Biological Activity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a halogenated aromatic carboxylic acid. While direct experimental evidence for its biological activity is not extensively documented in publicly available literature, its structural motifs—a brominated phenyl ring, a methoxy group, and a propanoic acid side chain—are present in a variety of biologically active molecules. This guide synthesizes information on structurally related compounds to build a predictive framework for the potential biological activities of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. We will explore the chemical characteristics of this compound and, based on established structure-activity relationships (SAR), predict its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Detailed, field-proven experimental protocols are provided to systematically evaluate these predicted activities, offering a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction and Molecular Profile

3-(5-Bromo-2-methoxyphenyl)propanoic acid (C₁₀H₁₁BrO₃, Molar Mass: 259.1 g/mol ) is a derivative of phenylpropanoic acid.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom at position 5, a methoxy group at position 2, and a propanoic acid chain at position 3. The presence of a bromine atom, a well-known bioisostere for a methyl group, can enhance lipophilicity and potentially improve membrane permeability and binding affinity to biological targets. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding. The carboxylic acid moiety provides a site for potential salt formation and covalent modification, and it can also interact with biological targets through hydrogen bonding and ionic interactions.

While specific data for this exact compound is sparse, the broader class of substituted phenylpropanoic acids has garnered significant interest in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated both anticancer and antioxidant properties.[3] Furthermore, the anti-inflammatory drug Ibuprofen is a well-known example of a substituted phenylpropanoic acid.

Predicted Biological Activities and Rationale

Based on the biological activities of structurally analogous compounds, we can hypothesize several potential therapeutic applications for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Anticancer Activity

The presence of both methoxy and bromo substituents on aromatic rings is a recurring theme in the design of cytotoxic compounds.[4][5] Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides have revealed potent cytotoxic effects, particularly against breast cancer cell lines.[4][5] The brominated and methoxylated phenyl rings in these compounds contribute to their anticancer activity. It is plausible that the 5-bromo-2-methoxyphenyl moiety in our target compound could confer similar cytotoxic properties.

Derivatives of 1,3,4-thiadiazoles with a 3-methoxyphenyl substituent have also been investigated for their anticancer activity against breast cancer cell lines.[6] While the core scaffold is different, it highlights the recurring interest in the methoxyphenyl group in anticancer drug design.

Anti-inflammatory Activity

Propanoic acid derivatives are well-established anti-inflammatory agents.[7] A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid, has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in microglial cells.[8][9] This suggests that the 3-(methoxyphenyl)propanoic acid scaffold could be a viable starting point for developing new anti-inflammatory drugs. It is hypothesized that 3-(5-Bromo-2-methoxyphenyl)propanoic acid may exhibit similar anti-inflammatory properties.

Antimicrobial Activity

Phenolic compounds containing bromine have demonstrated significant antibacterial activity. For example, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, isolated from a marine sponge, was highly active against various bacteria, including Bacillus subtilis and Staphylococcus aureus.[10] While our target molecule is not a phenol, the presence of a brominated methoxyphenyl group suggests that it may possess some antimicrobial properties. Furthermore, 3-methoxycinnamic acid, a related compound, has been shown to enhance the efficacy of antibiotics against multidrug-resistant bacteria.[11]

Proposed Experimental Workflows for Activity Screening

To validate the predicted biological activities of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a systematic screening approach is necessary. The following section details the experimental protocols for preliminary in vitro evaluation.

General Workflow for Preliminary Biological Screening

The following diagram illustrates a general workflow for the initial biological evaluation of a test compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (for active compounds) Compound 3-(5-Bromo-2-methoxyphenyl)propanoic acid Cytotoxicity Initial Cytotoxicity Assay (e.g., MTT on non-cancerous cell line) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial Anticancer Anticancer Screening (e.g., MTT on cancer cell lines) Cytotoxicity->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) Cytotoxicity->Anti_inflammatory Mechanism Mechanism of Action Studies Anticancer->Mechanism Anti_inflammatory->Mechanism Antimicrobial->Mechanism

Caption: General workflow for preliminary biological screening.

Protocol for Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure cell viability and proliferation and is a standard initial screening tool for potential anticancer compounds.

Objective: To determine the cytotoxic effect of 3-(5-Bromo-2-methoxyphenyl)propanoic acid on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Non-cancerous cell line for control (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol for Anti-inflammatory Activity Screening (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. A reduction in NO production indicates potential anti-inflammatory activity.

Objective: To evaluate the effect of 3-(5-Bromo-2-methoxyphenyl)propanoic acid on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 3-(5-Bromo-2-methoxyphenyl)propanoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay: Collect the cell supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of 3-(5-Bromo-2-methoxyphenyl)propanoic acid against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (dissolved in DMSO)

  • 96-well plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized in a clear and concise manner.

Table 1: Predicted Biological Activities and Proposed Assays

Predicted ActivityRationale based on Structural AnalogsProposed Primary AssayKey Endpoint
Anticancer Presence of brominated methoxyphenyl moiety found in other cytotoxic compounds.[4][5]MTT AssayIC₅₀
Anti-inflammatory Phenylpropanoic acid scaffold is common in anti-inflammatory drugs; similar compounds show activity.[8][9]Nitric Oxide AssayIC₅₀
Antimicrobial Brominated aromatic compounds often exhibit antimicrobial properties.[10]Broth MicrodilutionMIC

Conclusion and Future Directions

While direct experimental data on the biological activity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is currently lacking, a review of structurally related compounds provides a strong rationale for investigating its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The experimental workflows detailed in this guide offer a systematic and robust approach to the preliminary biological evaluation of this compound. Positive results from these initial screens would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

Sources

A Senior Application Scientist's Guide to Sourcing Research-Grade 3-(5-Bromo-2-methoxyphenyl)propanoic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid in Modern Research

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative that serves as a critical building block in medicinal chemistry and drug discovery. Its unique structural features, including the bromo and methoxy functional groups on the phenyl ring, make it a versatile precursor for the synthesis of a wide range of more complex molecules and active pharmaceutical ingredients (APIs). The precise placement of these functional groups allows for targeted modifications and the introduction of diverse pharmacophores, rendering it a valuable starting material in the development of novel therapeutics.

However, the journey from a promising molecular design to a viable drug candidate is fraught with challenges, and the quality of the starting materials is a foundational pillar upon which the entire research and development process rests.[1][2] Inconsistent or poorly characterized reagents can lead to failed syntheses, irreproducible biological data, and significant delays in project timelines. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to effectively source and qualify high-purity, research-grade 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

The Imperative of Starting Material Quality in Pharmaceutical R&D

In the highly regulated environment of pharmaceutical development, the quality of raw materials is not merely a suggestion but a strict requirement.[3][4] The concept of "quality by design" begins with the very first chemical entities introduced into a synthetic route. The purity, impurity profile, and batch-to-batch consistency of a starting material like 3-(5-Bromo-2-methoxyphenyl)propanoic acid directly influence the safety, efficacy, and reliability of the final drug product.[4]

Regulatory bodies are increasingly focusing on the entire synthetic process, demanding rigorous control and justification for the selection of starting materials.[2][5] A failure to adequately characterize and control these initial components can introduce unknown impurities that may carry through the synthesis, potentially impacting the final API's stability, toxicity, and therapeutic effect.[6] Therefore, selecting a reputable commercial supplier is the first critical step in mitigating these risks and ensuring the integrity of your research.

Identifying and Evaluating Commercial Suppliers

A multitude of chemical suppliers offer 3-(5-Bromo-2-methoxyphenyl)propanoic acid, but they are not all created equal. The key is to look beyond the catalog listing and scrutinize the data and services they provide. Below is a comparative analysis of several suppliers, followed by the essential criteria for making an informed selection.

SupplierStated PurityAvailable Analytical DataNotes
Thermo Fisher Scientific (Alfa Aesar) 96%Certificate of Analysis (CoA) typically available upon request.A well-established brand with a long history in the research chemical space. The 96% purity may be suitable for initial screening but may require further purification for more sensitive applications.[7]
Georganics High Purity (specific percentage not listed, but implied)Product page mentions CAS number and basic properties. Detailed CoA likely available.Offers a range of quantities from milligrams to multi-kilogram batches, indicating capability for both research and pilot-scale applications.[8]
Fluorochem 98% (for an isomeric variant)Provides detailed chemical properties including IUPAC name, SMILES, InChI Key, and downloadable Safety Data Sheets (SDS).While the direct compound was not listed, an isomer, 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid, is available at 98% purity, showcasing their capabilities in this chemical space.[9]
CymitQuimica 96% (Alfa Aesar product)Basic chemical properties listed.Acts as a distributor for other brands like Alfa Aesar.[7]

Note: The availability and specifications from suppliers can change. It is crucial to contact them directly for the most current information and documentation.

Core Criteria for Supplier Selection
  • Purity and a Comprehensive Certificate of Analysis (CoA) : A CoA is non-negotiable. It should, at a minimum, state the purity as determined by a reliable analytical method (e.g., HPLC, GC, or qNMR) and confirm the compound's identity (e.g., via ¹H NMR and/or MS). Scrutinize the CoA for details on the methods used and the levels of any identified impurities.

  • Traceability and Batch-to-Batch Consistency : For long-term projects, consistency is paramount.[10] A reputable supplier should be able to provide data demonstrating consistency across different batches. This ensures that results from experiments conducted months apart are comparable. Inquire about their quality management systems (e.g., ISO 9001 certification).[7]

  • Availability of Supporting Data : Beyond the CoA, the best suppliers will provide access to raw analytical data, such as NMR spectra (¹H, ¹³C), HPLC chromatograms, and mass spectra. This transparency allows you to independently verify the structure and purity, which is a cornerstone of scientific integrity.

  • Supplier Transparency and Technical Support : A supplier should be a partner in your research. Their technical support team should be knowledgeable and able to answer specific questions about the product's synthesis, stability, and handling. Their willingness to provide detailed information is often a good indicator of their commitment to quality.

  • Intended Use Designation : Ensure the product is designated for "research use only" or a similar classification appropriate for your application.[7] This is important for regulatory and safety compliance.

Workflow for Supplier Qualification and Reagent Validation

A systematic approach to qualifying a new supplier and validating a new batch of a critical reagent is essential. The following workflow and diagram illustrate a robust process.

G Diagram 1: Supplier & Reagent Qualification Workflow cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House Validation cluster_2 Phase 3: Implementation A Identify Potential Suppliers (e.g., Thermo Fisher, Georganics) B Request & Scrutinize Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) A->B Initial Screening C Evaluate Supplier - ISO Certification? - Technical Support Responsiveness - Batch Consistency Data? B->C Technical Review D Shortlist 1-2 Suppliers C->D Decision E Procure Small Sample Batch D->E Qualification Purchase F Perform In-House QC Testing - Identity (NMR, MS) - Purity (HPLC, qNMR) E->F Receipt & Testing G Compare In-House Data with Supplier's CoA F->G Data Analysis H Decision Point: Accept or Reject Batch G->H Verification H->C Reject: Re-evaluate Suppliers I Approve Supplier & Batch for Project Use H->I Accept J Release Material to Research Team I->J

Caption: A workflow for qualifying suppliers and validating reagents.

Experimental Protocol: In-House Quality Control Verification

Upon receiving a shipment of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, it is imperative to perform in-house verification before incorporating it into critical experiments. This protocol outlines the fundamental steps for this process.

Objective: To confirm the identity, purity, and structural integrity of the received material and to verify the claims made on the supplier's Certificate of Analysis.

Methodology:

  • Documentation Review and Visual Inspection:

    • Cross-reference the container label with the purchase order and the CoA to ensure the correct material, batch number, and quantity have been received.

    • Visually inspect the material. 3-(5-Bromo-2-methoxyphenyl)propanoic acid should be a white to off-white crystalline solid or powder.[7] Note any discoloration, clumping, or presence of foreign matter, which could indicate degradation or contamination.

  • Identity Confirmation via ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving a small amount (5-10 mg) of the material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Analyze the spectrum for the characteristic peaks corresponding to the structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Look for the aromatic protons, the methoxy singlet, and the two aliphatic triplets of the propanoic acid chain. The chemical shifts and coupling patterns should match literature values or the supplier's reference spectrum.

    • Check for the presence of significant unidentifiable peaks, which may indicate impurities.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Develop or use a standard HPLC method with UV detection suitable for aromatic carboxylic acids. A reverse-phase C18 column is typically a good starting point.

    • Prepare a standard solution of the material at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Inject the sample and analyze the resulting chromatogram.

    • The purity can be estimated by the area percentage of the main peak. The result should be in close agreement with the purity value stated on the CoA. Pay close attention to any impurity peaks and their relative abundance.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Analyze a dilute solution of the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).

    • The expected molecular weight of 3-(5-Bromo-2-methoxyphenyl)propanoic acid (C₁₀H₁₁BrO₃) is approximately 259.1 g/mol .[7] Look for the corresponding [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible, providing strong confirmation of the compound's identity.

The logical flow for this internal validation is critical for maintaining experimental integrity.

G Diagram 2: Logic for In-House Reagent Validation start New Reagent Batch Received doc_check 1. Documentation & Visual Check (Label vs. CoA, Appearance) start->doc_check nmr_check 2. Identity Confirmation (¹H NMR) doc_check->nmr_check hplc_check 3. Purity Analysis (HPLC) nmr_check->hplc_check ms_check 4. MW Verification (Mass Spectrometry) hplc_check->ms_check decision Does In-House Data Match CoA & Expectations? ms_check->decision pass PASS: Release to Lab & Document Results decision->pass Yes fail FAIL: Quarantine Batch & Contact Supplier decision->fail No

Caption: A decision-making flowchart for in-house reagent QC.

Conclusion

Sourcing high-quality chemical reagents is a foundational activity in successful research and development. For a critical building block like 3-(5-Bromo-2-methoxyphenyl)propanoic acid, the selection of a commercial supplier must be a deliberate and data-driven process. By prioritizing suppliers who provide comprehensive analytical data and transparent documentation, and by implementing a robust in-house validation protocol, researchers can ensure the integrity of their starting materials. This diligence not only safeguards the validity of experimental outcomes but also accelerates the path of drug discovery by minimizing costly and time-consuming setbacks arising from reagent-related issues.

References

  • Vertex AI Search. (2017). The quality of chemical raw materials is an important factor in pharmaceutical production.
  • Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations.
  • CymitQuimica. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%.
  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences.
  • Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection.
  • Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity.
  • Matrix Fine Chemicals. (n.d.). 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0.
  • Fluorochem. (n.d.). 3-(5-Bromo-2-methoxyphenyl)-2-hydroxypropanoic acid.
  • Precision for Medicine. (2021). Managing critical reagents through drug development.
  • GMP SOP. (n.d.). Overview of pharmaceutical quality control steps and implementations.
  • Boston BioProducts. (n.d.). Reagent Quality Control Testing.
  • Hangzhou J&H Chemical Co., Ltd. (n.d.). 3-(2-Bromo-5-methoxyphenyl)propanoic acid CAS NO.66192-02-7.
  • Groman, A. et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. Acta Poloniae Pharmaceutica - Drug Research, 76(1), 29-35.
  • Technology Networks. (2022). Quality Control During Drug Development.
  • Topiox Research Centre. (2025). Raw Material Testing for Pharmaceutical Quality Control.

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the safety and handling precautions for 3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS No. 82547-30-6). As a specialized reagent in drug discovery and organic synthesis, a thorough understanding of its chemical and toxicological profile is paramount for ensuring laboratory safety and experimental integrity. While comprehensive toxicological data for this specific compound remains limited, this document synthesizes available information with established principles for handling brominated aromatic carboxylic acids to offer a robust framework for its safe utilization.[1]

Hazard Identification and Risk Assessment: An Unseen Threat

3-(5-Bromo-2-methoxyphenyl)propanoic acid is classified as an irritant and should be handled with caution.[1] Although its health hazards have not been fully investigated, its structural motifs—a brominated aromatic ring and a carboxylic acid group—suggest potential for skin, eye, and respiratory irritation.[1][2] Brominated aromatic compounds, as a class, can exhibit a range of toxicities, and some have been shown to interfere with biological systems. Therefore, a conservative approach to handling, assuming potential harm upon exposure, is scientifically prudent.

Key Physicochemical and Hazard Data:

PropertyValueSource
CAS Number 82547-30-6[1][3][4][5]
Molecular Formula C₁₀H₁₁BrO₃[6]
Molecular Weight 259.10 g/mol [3]
Appearance Crystals, powder, or crystalline powder, White[5]
Known Hazards Irritant, May be harmful by ingestion and inhalation[1]
Incompatibilities Strong oxidizing agents, Strong acids and bases[1]

The Cornerstone of Safety: Engineering and Administrative Controls

The primary defense against exposure to 3-(5-Bromo-2-methoxyphenyl)propanoic acid is a well-designed workspace and adherence to established safety protocols.

Engineering Controls: Containing the Hazard

All manipulations of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of dust or vapors.[1] The fume hood provides a physical barrier and a controlled airflow to capture and exhaust any airborne contaminants. An eyewash station and safety shower must be readily accessible in the immediate work area.

Administrative Controls: A Culture of Safety

A comprehensive Chemical Hygiene Plan (CHP) should be in place, outlining standard operating procedures for the handling of hazardous chemicals. Access to areas where this compound is used should be restricted to authorized personnel. It is imperative to keep the container tightly closed when not in use and to store it in a cool, dry, well-ventilated place.[1]

Personal Protective Equipment (PPE): The Last Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact with 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn when there is a potential for splashing.

  • Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] A lab coat or chemical-resistant apron is also required to protect against skin exposure. Protective clothing and chemical-resistant boots are recommended for larger scale operations.[1]

  • Respiratory Protection: For situations where dust or aerosols may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Selection start Start: Handling 3-(5-Bromo-2-methoxyphenyl)propanoic acid weighing Weighing or Transferring Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running a Reaction start->reaction workup Reaction Work-up/Extraction start->workup goggles Wear Chemical Safety Goggles weighing->goggles gloves Wear Chemical-Resistant Gloves weighing->gloves lab_coat Wear a Lab Coat weighing->lab_coat fume_hood Work in a Chemical Fume Hood weighing->fume_hood respirator Assess Need for Respiratory Protection (Dust/Aerosol) weighing->respirator dissolving->goggles dissolving->gloves dissolving->lab_coat dissolving->fume_hood face_shield Consider a Face Shield (Splash Hazard) dissolving->face_shield reaction->goggles reaction->gloves reaction->lab_coat reaction->fume_hood reaction->face_shield workup->goggles workup->gloves workup->lab_coat workup->fume_hood workup->face_shield

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing.[1] Wash the affected area with generous quantities of running water and non-abrasive soap.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Emergency_Response exposure Exposure Event eye_contact Eye Contact exposure->eye_contact skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye_contact->flush_eyes wash_skin Wash with soap and water skin_contact->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention flush_eyes->medical_attention wash_skin->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention

Accidental Release Measures

In the case of a spill, evacuate the area and prevent the formation of dust.[7] Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal. Avoid breathing dust.

Fire and Explosion Hazards

While not highly flammable, 3-(5-Bromo-2-methoxyphenyl)propanoic acid can emit toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide, under fire conditions.[1] Use carbon dioxide, dry chemical powder, or alcohol/polymer foam to extinguish fires.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.

Storage and Disposal: A Lifecycle Approach to Safety

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1] Keep containers tightly sealed.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This may involve disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not allow the material to enter sewer systems or waterways.

Conclusion: A Commitment to Safe Science

The responsible use of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in a research and development setting necessitates a proactive and informed approach to safety. By implementing the engineering controls, administrative procedures, and personal protective measures outlined in this guide, scientists can mitigate the risks associated with this compound and foster a secure laboratory environment. Continuous vigilance and a commitment to best practices are the cornerstones of safe and successful scientific discovery.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Versatility

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure is deceptively simple, yet it harbors a powerful combination of reactive sites: a propanoic acid tail, an aryl bromide, and an activating methoxy group. This unique arrangement allows for sequential and orthogonal chemical modifications, making it an ideal starting point for constructing complex molecular architectures.

The aryl bromide serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The propanoic acid moiety is a gateway to a myriad of transformations, including amide bond formation, esterification, and intramolecular cyclizations to build fused ring systems. The ortho-methoxy group electronically activates the aromatic ring and can play a crucial role in directing metallation or influencing the conformation of the final molecule.

This guide provides an in-depth exploration of the strategic applications of this building block, complete with detailed, field-proven protocols and an explanation of the chemical principles that govern experimental choices.

Physicochemical Properties & Handling

A summary of the key properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is provided below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1]
Molecular Weight 259.1 g/mol [1][2]
Appearance White crystals, crystalline powder, or powder[1]
Purity Typically ≥96%[1][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.N/A

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of the aryl bromide makes this building block an excellent substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for creating biaryl structures.[4] This reaction is paramount in drug discovery for assembling the carbon skeleton of many therapeutic agents.[5]

Principle of the Suzuki-Miyaura Reaction

The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron species, typically an arylboronic acid. The catalytic cycle proceeds through three fundamental steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][6] The presence of a base is critical for activating the boronic acid to facilitate the transmetalation step.[7]

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)L₂(R') transmetalation->pd_intermediate [R'-B(OH)₃]⁻ base_activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 3-(5-Bromo-2-methoxyphenyl)propanoic acid with a generic arylboronic acid.

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).[8]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[8]

  • Inerting the System: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.[4][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water.

    • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[8]

experimental_workflow start Start: Oven-Dried Schlenk Flask add_reagents 1. Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) start->add_reagents add_catalyst 2. Add Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) add_reagents->add_catalyst inert 3. Evacuate & Backfill with N₂/Ar (3x) add_catalyst->inert add_solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->add_solvent react 5. Heat (80-110 °C) & Stir (Monitor by TLC/LC-MS) add_solvent->react workup 6. Cool, Dilute, Wash & Extract react->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting & Mechanistic Considerations
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized), insufficient temperature, poor base/solvent choice.Ensure the system is properly deoxygenated.[4] Increase temperature or reaction time. Screen different catalysts, ligands, and bases.[4]
Protodeboronation Presence of excess water or acidic impurities, prolonged heating.Use anhydrous solvents if possible, or a carefully controlled amount of water. Use a milder base like K₃PO₄.
Homo-coupling of Boronic Acid Catalyst system promotes self-coupling.Lower the reaction temperature. Use a different palladium precursor or ligand system.[4]

Core Application: Intramolecular Friedel-Crafts Acylation

The propanoic acid side chain is perfectly positioned for an acid-catalyzed intramolecular cyclization to form a tricyclic ketone. This powerful transformation rapidly builds molecular complexity and is a key step in the synthesis of many polycyclic natural products and pharmaceutical agents.

Principle of the Reaction

In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH), the carboxylic acid is activated to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the cyclized ketone product.

Detailed Protocol: Intramolecular Cyclization

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent

  • Reaction flask with a mechanical stirrer

  • Ice bath

  • Crushed ice

Procedure:

  • Reaction Setup: Place the 3-(5-Bromo-2-methoxyphenyl)propanoic acid into a round-bottom flask equipped with a mechanical stirrer.

  • Acid Addition: Cool the flask in an ice bath and slowly add polyphosphoric acid (PPA) with vigorous stirring (typically 10-20 times the weight of the starting material). The mixture will become a thick, stirrable slurry.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-90 °C. The optimal temperature may require empirical determination. Stir for 2-6 hours, monitoring the reaction by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).

  • Work-up:

    • Cool the reaction vessel in a large ice bath.

    • Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood with caution.

    • Allow the ice to melt completely. The product will often precipitate as a solid.

    • Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize residual acid), then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

cyclization_workflow start Start: Substrate in Flask add_acid 1. Cool in Ice Bath Slowly add Polyphosphoric Acid (PPA) start->add_acid react 2. Heat to 60-90 °C (Monitor by TLC) add_acid->react quench 3. Quench Reaction (Pour slowly onto crushed ice) react->quench extract 4. Extract with Organic Solvent quench->extract neutralize 5. Wash with NaHCO₃ & Brine extract->neutralize purify 6. Dry, Concentrate & Purify neutralize->purify end End: Purified Tricyclic Ketone purify->end

Caption: Workflow for intramolecular Friedel-Crafts acylation.

Applications in Drug Discovery & Advanced Synthesis

The dual reactivity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid makes it a valuable precursor for a wide range of biologically relevant scaffolds.

  • CNS Agents: The core structure is related to scaffolds used in the development of serotonin 5-HT2A receptor agonists and opioid receptor ligands.[9][10] The bromine can be replaced with various aryl or heteroaryl groups via Suzuki coupling to explore structure-activity relationships, while the acid can be converted to amides or other functional groups.

  • Anti-Inflammatory Agents: The phenylpropanoic acid motif is a well-known pharmacophore present in many nonsteroidal anti-inflammatory drugs (NSAIDs).[11] This building block provides a platform for creating novel analogues.

  • Heterocyclic Chemistry: The cyclized ketone product from the Friedel-Crafts reaction is a versatile intermediate for the synthesis of complex polycyclic heteroaromatic compounds, which are of interest in materials science and as functional chromophores.[12]

By leveraging the distinct reactivity of its functional groups, chemists can strategically and efficiently construct diverse libraries of complex molecules from this single, versatile building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
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  • CymitQuimica. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%.
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  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
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  • Fisher Scientific. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%, Thermo Scientific Chemicals.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique cyclic structures containing at least one heteroatom conferring a diverse array of chemical and biological properties.[1] These compounds are integral to the structure of nucleic acids, the majority of pharmaceuticals, and a vast number of natural products.[1] The synthesis of these molecules is a cornerstone of organic chemistry, driving innovation in drug discovery and the development of novel materials.[2][3] This guide provides an in-depth exploration of key synthetic strategies, offering detailed protocols and the underlying principles to empower researchers in this dynamic field.

The vast and varied family of organic compounds is dominated by heterocyclic compounds, which are continually expanding due to extensive synthetic research and their broad utility.[4] They are crucial components in pharmaceuticals, agrochemicals, and veterinary products and also serve as sanitizers, antioxidants, corrosion inhibitors, and dyes.[4][5] The development of efficient and sustainable synthetic protocols is, therefore, a high-priority endeavor.[6]

Core Synthetic Strategies

The construction of heterocyclic rings can be broadly categorized into several key strategies, each with its own set of advantages and applications. This guide will focus on three pillars of heterocyclic synthesis:

  • Condensation Reactions: The formation of carbon-heteroatom and carbon-carbon bonds through the reaction of two or more molecules, often with the elimination of a small molecule like water or ammonia.

  • Cycloaddition Reactions: The concerted or stepwise formation of a cyclic molecule from two or more unsaturated molecules.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of transition metal catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance.[7][8]

Visualization of Synthetic Approaches

Caption: Core strategies in heterocyclic compound synthesis.

I. Condensation Reactions: The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs a dihydropyridine ring, which can then be oxidized to the corresponding pyridine. This reaction exemplifies the power of condensation chemistry to rapidly build molecular complexity from simple precursors.[9][10]

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. The key is the formation of an enamine from a β-ketoester and ammonia, which then acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound. Subsequent cyclization and dehydration/dehydrogenation lead to the aromatic pyridine ring. The choice of reactants allows for the introduction of a variety of substituents onto the pyridine core.

Protocol: Hantzsch Dihydropyridine Synthesis

This protocol details a microwave-assisted, one-pot synthesis of a 1,4-dihydropyridine derivative, a method known for its efficiency and scalability.[11]

Materials:

  • Ethyl acetoacetate

  • Aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a microwave-safe vessel, combine ethyl acetoacetate (2 equivalents), the chosen aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes), monitoring the reaction progress by TLC.[11]

  • After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum to yield the 1,4-dihydropyridine.

Data Summary: Hantzsch Synthesis
AldehydeReaction Time (min)Yield (%)Reference
Benzaldehyde1592[11]
4-Chlorobenzaldehyde1588[11]
4-Nitrobenzaldehyde1095[11]

II. Cycloaddition Reactions: The Paterno-Büchi Reaction

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane ring.[12] This reaction is a powerful tool for constructing four-membered heterocyclic rings with high stereospecificity.

Mechanistic Insights

Upon photoirradiation, the carbonyl compound is excited to its triplet state. This triplet species then adds to the ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate. Intersystem crossing followed by ring closure yields the oxetane product. The regioselectivity and stereoselectivity of the reaction are influenced by the stability of the diradical intermediate and steric interactions.

Protocol: Synthesis of an Oxetane via Paterno-Büchi Reaction

Materials:

  • Benzophenone

  • 2,3-Dimethyl-2-butene

  • Benzene (as solvent)

  • High-pressure mercury lamp

Procedure:

  • Dissolve benzophenone (1 equivalent) and 2,3-dimethyl-2-butene (1.5 equivalents) in benzene in a quartz reaction vessel.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state of the ketone.

  • Irradiate the solution with a high-pressure mercury lamp at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired oxetane.

III. Transition-Metal-Catalyzed Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most reliable methods for synthesizing indoles.[13][14][15] The classic reaction involves the acid-catalyzed cyclization of an arylhydrazone. Modern variations often employ transition metal catalysts to facilitate key steps, enhancing the reaction's scope and efficiency.

Mechanistic Pathway

The reaction is thought to proceed via a[12][12]-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone.[13] This rearrangement is followed by the loss of ammonia and subsequent aromatization to form the indole ring. Transition metals can catalyze the formation of the arylhydrazone intermediate or facilitate the cyclization and aromatization steps.[16]

Protocol: Palladium-Catalyzed Indole Synthesis

This protocol describes a palladium-catalyzed cascade reaction for the synthesis of 2-substituted indoles from o-nitrobenzyl cyanides and boronic acids.[16]

Materials:

  • o-Nitrobenzyl cyanide derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Iron powder (as a co-catalyst/reductant)

  • Base (e.g., K2CO3)

  • Solvent (e.g., DMF)

Procedure:

  • To a reaction flask, add the o-nitrobenzyl cyanide (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., 5 mol%), iron powder (3 equivalents), and base (2 equivalents).

  • Add the solvent (DMF) and purge the flask with an inert gas.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the solid catalysts and salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-substituted indole.

Experimental Workflow Visualization

Indole_Synthesis_Workflow Start Start Combine Reactants Combine Reactants Start->Combine Reactants Heat & Stir Heat & Stir Combine Reactants->Heat & Stir Reaction Monitoring Reaction Monitoring Heat & Stir->Reaction Monitoring Reaction Monitoring->Heat & Stir Incomplete Workup Workup Reaction Monitoring->Workup Complete Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General workflow for transition-metal-catalyzed indole synthesis.

Green Chemistry in Heterocyclic Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to heterocyclic compounds.[17][18][19] This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and hazard.[6][20] Microwave-assisted synthesis, multicomponent reactions in aqueous media, and the use of heterogeneous catalysts are key strategies in this endeavor.[6][21] The development of these green methodologies is crucial for the sustainable production of pharmaceuticals and other fine chemicals.[17][22]

Characterization of Heterocyclic Compounds

The unambiguous identification and characterization of synthesized heterocyclic compounds are paramount. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[23][24]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, particularly for conjugated and aromatic systems.[23]

Conclusion

The synthesis of heterocyclic compounds is a vibrant and ever-evolving field of research. The methodologies outlined in this guide represent a fraction of the powerful tools available to chemists. By understanding the underlying principles of these reactions and adhering to rigorous experimental protocols, researchers can continue to push the boundaries of what is possible in the creation of novel and functional heterocyclic molecules that will shape the future of medicine and materials science.

References

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Application Notes and Protocols: Robust Amide Synthesis from 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond and the Utility of Substituted Propanoic Acids

The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and representing a critical functional group in a vast array of pharmaceuticals and functional materials.[1][2] Consequently, the development of reliable and efficient methods for amide bond formation is a paramount objective in medicinal chemistry and drug discovery.[1][3] This document provides a detailed experimental protocol for the synthesis of amides utilizing 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a versatile building block in the synthesis of complex organic molecules.

The choice of coupling reagent is a critical parameter that dictates the efficiency, yield, and purity of the final amide product.[2] Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed for their ability to activate carboxylic acids for nucleophilic attack by an amine.[4][5] However, for challenging couplings, including those involving sterically hindered substrates or electron-deficient amines, more advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred due to their superior performance and lower rates of racemization.[6][7][8]

This guide will focus on a HATU-mediated coupling protocol, valued for its rapid reaction kinetics and high efficiency.[6][7] We will also discuss the mechanistic underpinnings of this choice and provide a comprehensive, step-by-step procedure designed for reproducibility and success.

Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

A thorough understanding of the starting material is fundamental to successful synthesis. Key properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[9][10]
Molecular Weight 259.1 g/mol [9][11]
Appearance White to off-white crystals or powder[9]
Purity Typically ≥96%[9]

Core Principles of Amide Bond Formation: The Role of Coupling Reagents

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" to make the carboxyl carbon more electrophilic. Coupling reagents facilitate this activation.

HATU-Mediated Amide Coupling Mechanism

HATU is an aminium-based coupling reagent that efficiently activates carboxylic acids to form highly reactive OAt-active esters.[6][8] The reaction proceeds through a two-step mechanism:

  • Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly converted to a highly reactive OAt-active ester, with the release of tetramethylurea.[6][8]

  • Coupling: The amine nucleophile then attacks the active ester, leading to the formation of the stable amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[6] The presence of the HOAt moiety is crucial as it accelerates the reaction and suppresses potential side reactions like racemization.[6]

HATU_Mechanism Carboxylic_Acid R-COOH (3-(5-Bromo-2-methoxyphenyl)propanoic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Active_Ester OAt-Active Ester Carboxylate->Active_Ester Activation with HATU HATU HATU DIPEA DIPEA (Base) Amide Amide Product Active_Ester->Amide Nucleophilic Attack Amine R'-NH₂ Byproducts Tetramethylurea + HOAt Amide->Byproducts Release of Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Amide Synthesis

This protocol provides a general procedure for the coupling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid with a primary or secondary amine using HATU.

Materials and Reagents
ReagentMolar Ratio (Equivalents)Purpose
3-(5-Bromo-2-methoxyphenyl)propanoic acid1.0Limiting Reagent
Amine (Primary or Secondary)1.0 - 1.2Nucleophile
HATU1.0 - 1.5Coupling Reagent
DIPEA or Triethylamine (TEA)2.0 - 5.0Non-nucleophilic Base
Anhydrous Solvent (e.g., DMF, DCM)-Reaction Medium
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 eq.) and HATU (1.0-1.5 eq.) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Pre-activation: To the stirring solution, add the non-nucleophilic base (DIPEA or TEA, 2.0-5.0 eq.). Allow the mixture to stir at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the reactive OAt-ester.[6]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture. A slight excess of the amine can help drive the reaction to completion.[6]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-18 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[6] These washes are essential to remove any unreacted amine, excess acid, HOAt, and the base.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure amide.[12]

Experimental_Workflow Start Start Setup 1. Dissolve Acid and HATU in Anhydrous Solvent Start->Setup Preactivation 2. Add Base (DIPEA/TEA) Stir for 15-30 min Setup->Preactivation Coupling 3. Add Amine Stir for 1-18 hours Preactivation->Coupling Monitoring 4. Monitor Reaction (TLC or LC-MS) Coupling->Monitoring Workup 5. Aqueous Work-up (Acid, Base, Brine Washes) Monitoring->Workup Purification 6. Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification End Pure Amide Product Purification->End

Caption: Experimental workflow for HATU-mediated amide synthesis.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or use a slight excess of the amine. Ensure all reagents are anhydrous.[7]
Degradation of product.Avoid excessive heating during the reaction and work-up.[12]
Side Reactions Racemization of chiral centers.Optimize the amount of base used; excess base can promote racemization.[7]
Purification Difficulties Presence of unreacted starting materials or byproducts.Ensure thorough aqueous work-up to remove water-soluble impurities. Optimize chromatographic conditions for purification.[12][13]

Conclusion

The protocol detailed herein provides a robust and efficient method for the synthesis of amides from 3-(5-Bromo-2-methoxyphenyl)propanoic acid using HATU as a coupling reagent. By understanding the underlying mechanism and adhering to the procedural steps, researchers can reliably synthesize a diverse range of amide derivatives. The provided troubleshooting guide further equips scientists to address common challenges, ensuring successful outcomes in their synthetic endeavors.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. [Link]

  • HATU - Wikipedia. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Amide Synthesis - Fisher Scientific. [Link]

  • 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) - PubChemLite. [Link]

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid - Chemical Synthesis Database. [Link]

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Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery & Development

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] Their impact on the pharmaceutical, agrochemical, and materials science industries is profound, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[3][4] These reactions allow for the rapid assembly of complex molecular architectures from readily available building blocks, streamlining synthetic routes and accelerating the discovery of new chemical entities.[1]

This guide provides an in-depth exploration of the most pivotal palladium-catalyzed cross-coupling reactions. It moves beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into mechanism, optimization, and practical application.

The Engine of Cross-Coupling: A Generalized Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common, elegant mechanistic framework. The active catalyst is a coordinatively unsaturated Palladium(0) species, which is typically generated in situ from a more stable and easily handled Palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[2][5] The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (R¹-X). This step increases the oxidation state of palladium from 0 to +2 and is often the rate-determining step of the cycle.[6]

  • Transmetalation: The organic group from the nucleophilic coupling partner (R²-M) is transferred to the palladium center, displacing the halide or other leaving group. This step regenerates the metal-halide salt (M-X). For reactions like the Suzuki and Buchwald-Hartwig, this step is often facilitated by a base.[7][8]

  • Reductive Elimination: The two organic fragments (R¹ and R²) coupled on the palladium center are expelled as the final product (R¹-R²). This step forms the desired new bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7][8]

Generalized_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxadd R¹-Pd(II)L₂-X pd0->pd2_oxadd pd2_trans R¹-Pd(II)L₂-R² pd2_oxadd->pd2_trans pd2_trans->pd0 oxadd_label Oxidative Addition oxadd_label->pd0 Oxidative Addition trans_label Transmetalation trans_label->pd2_oxadd Transmetalation redel_label Reductive Elimination redel_label->pd2_trans Reductive Elimination reagents1 R¹-X reagents1->pd2_oxadd reagents2 R²-M reagents2->pd2_trans product R¹-R² product->pd0 byproduct M-X byproduct->pd2_oxadd

Caption: Generalized Catalytic Cycle for Cross-Coupling.

The Workhorses: Key Cross-Coupling Reactions

While the general cycle provides a useful framework, each named reaction possesses unique features, reagents, and mechanistic nuances.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of its boron-containing byproducts.[9] It is a powerful tool for forming C(sp²)-C(sp²) bonds, particularly for biaryl synthesis.[3][7]

Mechanism: A key distinction in the Suzuki mechanism is the requirement of a base to activate the organoboron reagent.[10] The base reacts with the boronic acid (or ester) to form a more nucleophilic "ate" complex (boronate), which facilitates the transmetalation step.[7][8][10]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add Ar¹-Pd(II)L₂-X pd0->ox_add Ar¹-X trans Ar¹-Pd(II)L₂-Ar² ox_add->trans Transmetalation trans->pd0 Ar¹-Ar² boronate [Ar²B(OH)₃]⁻ boronate->ox_add boronic_acid Ar²B(OH)₂ boronic_acid->boronate + Base base Base (e.g., K₂CO₃) l1 Oxidative Addition l2 Reductive Elimination

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Considerations:

  • Catalyst & Ligand: For simple aryl bromides and iodides, Pd(PPh₃)₄ is a classic choice. However, for more challenging substrates like aryl chlorides or sterically hindered partners, highly active catalyst systems are required.[10] These often involve a Pd(II) source like Pd(OAc)₂ paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate both oxidative addition and reductive elimination.[9]

  • Base Selection: The choice of base is critical and influences the formation of the active boronate species.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[7][9] The base's strength and solubility are important; K₃PO₄ is often effective for less reactive substrates.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water.[7][11] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.[9]

Experimental Protocol: Synthesis of a Biaryl Compound

  • Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or the precatalyst and ligand (e.g., Pd(OAc)₂, 1-5 mol% and SPhos, 2-10 mol%) to the stirring mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[7]

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene.[13][14] It is particularly valuable for synthesizing substituted alkenes and does not require the pre-formation of an organometallic nucleophile.[9][15]

Mechanism: The Heck reaction's catalytic cycle features a unique migratory insertion step where the alkene inserts into the Pd-C bond, followed by a β-hydride elimination to form the product and a palladium-hydride species.[13][14] A base is required to neutralize the acid (HX) generated and regenerate the Pd(0) catalyst.[15]

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add R-Pd(II)L₂-X pd0->ox_add R-X pi_complex [Alkene]-Pd(II) Complex ox_add->pi_complex + Alkene insertion σ-Alkyl-Pd(II) Complex pi_complex->insertion Migratory Insertion hydride_complex H-Pd(II)L₂-X insertion->hydride_complex β-Hydride Elimination (- Product) hydride_complex->pd0 + Base (- Base·HX) l1 Oxidative Addition l2 Reductive Elimination (Regeneration)

Caption: The Heck Reaction Catalytic Cycle.

Key Experimental Considerations:

  • Substrates: The reaction works well with aryl, benzyl, and vinyl halides or triflates. The reactivity order is I > Br ≈ OTf >> Cl.[13] Aryl chlorides are generally unreactive unless specialized, highly active catalysts are used.[13] The alkene component should not have allylic hydrogens to avoid side reactions.[15] Electron-withdrawing groups on the alkene often improve regioselectivity.[15]

  • Catalyst System: A common system is Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ or PPh₃.[16] Phosphine-free conditions have also been developed, often in polar solvents or ionic liquids.[4]

  • Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to scavenge the HX produced during the catalytic cycle.[15][16] Inorganic bases like NaOAc or K₂CO₃ can also be employed.

  • Stereospecificity: Both the migratory insertion and the β-hydride elimination steps proceed with syn stereochemistry.[13] This has important implications for the stereochemical outcome of the reaction.

Experimental Protocol: Synthesis of Ethyl Cinnamate

  • Setup: In a round-bottom flask, combine the aryl halide (e.g., iodobenzene, 1.0 equiv), an excess of the alkene (e.g., ethyl acrylate, 1.5-5.0 equiv), and the palladium precatalyst (e.g., Pd(OAc)₂, 0.1 equiv).[13][16]

  • Solvent and Base: Add the solvent (e.g., acetonitrile) and the base (e.g., triethylamine, 1.5-3.0 equiv).[13][16]

  • Degassing: While the reaction is not highly sensitive to water, the solvent should be deoxygenated by bubbling with an inert gas.[13]

  • Reaction: Heat the mixture to reflux and monitor by TLC.[13]

  • Work-up: Upon completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.[13] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent, wash with water and brine, dry, and purify by column chromatography or distillation.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to conjugated enynes and arylalkynes.[17][18] The classic reaction employs a dual-catalyst system of palladium and a copper(I) salt.[17][19]

Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.[17] The palladium cycle mirrors the general mechanism. The copper cycle's role is to deprotonate the terminal alkyne (assisted by the amine base) to form a highly reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[20]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂-X pd0->ox_add R¹-X trans R¹-Pd(II)L₂-C≡CR² ox_add->trans Transmetalation trans->pd0 R¹-C≡CR² cu_x Cu(I)X alkyne H-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_acetylide->cu_x + R¹-Pd(II)L₂-X alkyne->cu_acetylide + Base base Base (e.g., Et₂NH) Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle cluster_legend pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-X pd0->ox_add Ar-X amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ ox_add->amine_complex + HNR¹R² amido_complex Ar-Pd(II)L₂(NR¹R²) amine_complex->amido_complex + Base (- Base·HX) amido_complex->pd0 Ar-NR¹R² l1 Oxidative Addition l2 Reductive Elimination Stille_Coupling_Cycle Stille Coupling Catalytic Cycle cluster_legend pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂-X pd0->ox_add R¹-X trans R¹-Pd(II)L₂-R² ox_add->trans + R²SnBu₃ side_product - XSnBu₃ trans->pd0 R¹-R² side_product->ox_add l1 Oxidative Addition l2 Reductive Elimination

Sources

developing novel therapeutic agents from 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the development of novel therapeutic agents from 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Application Note & Protocols: From Scaffold to Selective Inhibitor

Developing Novel Cyclooxygenase (COX) Inhibitors from 3-(5-Bromo-2-methoxyphenyl)propanoic acid

This guide outlines a comprehensive workflow for the design, synthesis, and evaluation of novel anti-inflammatory agents starting from the chemical scaffold 3-(5-Bromo-2-methoxyphenyl)propanoic acid. We will treat this molecule as a versatile starting material for the generation of a chemical library aimed at identifying potent and selective inhibitors of cyclooxygenase-2 (COX-2).

Introduction: The Rationale for Targeting COX-2

Cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.

The propanoic acid moiety present in our starting scaffold is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, which non-selectively inhibit both COX isoforms. However, the inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal bleeding. Therefore, the development of selective COX-2 inhibitors remains a highly sought-after goal in modern medicinal chemistry.

The structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid provides an excellent starting point. The bromine atom at the 5-position serves as a versatile chemical handle for modification via cross-coupling reactions, allowing for the systematic exploration of the chemical space to enhance potency and selectivity for the COX-2 enzyme.

Part 1: Lead Generation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale

To explore the structure-activity relationship (SAR), we will first create a library of diverse analogs. The Suzuki-Miyaura cross-coupling reaction is an ideal choice for this purpose. It is a robust and high-yielding reaction that allows for the formation of a carbon-carbon bond between our aryl bromide scaffold and a wide variety of commercially available boronic acids. This will enable us to introduce different aryl and heteroaryl groups at the 5-position of the phenyl ring, which can probe the binding pocket of the COX enzymes and modulate the compound's electronic and steric properties.

Experimental Workflow: Synthesis

G cluster_0 Part 1: Synthesis A Starting Material 3-(5-Bromo-2-methoxyphenyl)propanoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acids (R-B(OH)2) B->C D Diverse Library of Analogs C->D Purification (Chromatography)

Caption: Synthetic workflow for generating a compound library.

Protocol 1: Synthesis of a Candidate Library
  • Reaction Setup: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will protonate the carboxylic acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: In Vitro Screening for COX Inhibition

Scientific Rationale

The primary screening phase involves determining the inhibitory potency of our synthesized compounds against both COX-1 and COX-2 enzymes. This is crucial for identifying lead candidates that are not only potent but also selective for COX-2. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined for each enzyme. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) gives the Selectivity Index (SI), with a higher SI indicating greater selectivity for COX-2.

Protocol 2: COX Inhibitor Screening Assay (Colorimetric)

This protocol is based on the principle of a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes the assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mM). Create a series of dilutions in the assay buffer to achieve a range of final concentrations for testing (e.g., 0.1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to the appropriate wells:

    • 10 µL of assay buffer (for background wells)

    • 10 µL of a known COX inhibitor (for positive control wells)

    • 10 µL of your diluted test compounds

  • Enzyme Addition: Add 10 µL of the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

  • Signal Development: Incubate for an additional 5-10 minutes. The peroxidase activity of COX will convert the probe into a colored product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Screening Data
Compound IDStructure Modification (R-group)COX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) (COX-1/COX-2)
Parent -Br>10,000>10,000-
C-001 -Phenyl1,2504502.8
C-002 -4-Fluorophenyl9801506.5
C-003 -4-Sulfonamidophenyl>10,00085>117
Celecoxib (Reference Drug)15,0007.61,973

Part 3: Cellular Assay for Anti-Inflammatory Activity

Scientific Rationale

After identifying potent and selective inhibitors in a purified enzyme assay, it is essential to confirm their activity in a more physiologically relevant system. A cell-based assay validates that the compounds can cross the cell membrane and inhibit COX-2 activity in an intracellular environment. We will use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, which includes the upregulation of COX-2 and the subsequent production of prostaglandin E2 (PGE₂). The ability of our compounds to inhibit PGE₂ production is a direct measure of their cellular efficacy.

Signaling Pathway: LPS-Induced PGE₂ Production

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_gene COX-2 Gene (Transcription) NFkB->COX2_gene Upregulation COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Translation PGE2 Prostaglandin E2 (PGE₂) (Inflammation) COX2_protein->PGE2 AA Arachidonic Acid AA->COX2_protein Substrate Inhibitor Novel Inhibitor (e.g., C-003) Inhibitor->COX2_protein Inhibition

Caption: COX-2 pathway leading to prostaglandin production.

Protocol 3: Measurement of PGE₂ Production in Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of your test compounds (e.g., C-003) or a vehicle control (DMSO) for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of PGE₂ inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for the inhibition of PGE₂ production.

Interpretation and Future Directions

A successful outcome from this workflow would be the identification of a compound, such as the hypothetical C-003 , that demonstrates:

  • High potency against COX-2 (low nM IC₅₀).

  • High selectivity for COX-2 over COX-1 (SI > 100).

  • Confirmed activity in a cell-based assay, effectively reducing the production of the pro-inflammatory mediator PGE₂.

Such a compound would be considered a strong lead candidate for further preclinical development. The next steps would involve a comprehensive lead optimization program, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing more analogs to refine the chemical structure for improved potency, selectivity, and drug-like properties.

  • ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Testing the lead candidate in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm its anti-inflammatory effects in a living organism.

This structured approach, starting from a simple chemical scaffold, allows for the rational design and discovery of novel and potentially safer anti-inflammatory drugs.

References

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

Application Notes and Protocols: 3-(5-Bromo-2-methoxyphenyl)propanoic Acid as a Versatile Precursor for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential through a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. The strategic design of these molecules often relies on versatile chemical scaffolds that can be systematically modified to achieve desired potency, selectivity, and pharmacokinetic properties. 3-(5-Bromo-2-methoxyphenyl)propanoic acid emerges as a precursor of significant interest due to its inherent structural features that offer a trifecta of opportunities for chemical elaboration.

This propanoic acid derivative possesses three key functional handles for synthetic diversification:

  • A Carboxylic Acid Group: This functional group is readily activated for the formation of amide, ester, or thioester linkages, allowing for the introduction of a wide array of substituents to probe interactions with the target enzyme's binding pocket.

  • A Bromo Substituent: The bromine atom on the phenyl ring serves as a versatile anchor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this precursor.

  • A Methoxy Group: The methoxy group can influence the electronic properties of the phenyl ring and can also be a site for demethylation to reveal a phenol. This phenolic hydroxyl group can then be further functionalized or serve as a key hydrogen bond donor for interactions with the target enzyme.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid as a precursor for the synthesis of a diverse range of potential enzyme inhibitors. We will explore synthetic strategies, provide detailed experimental protocols, and outline methods for the biological evaluation of the resulting compounds.

Chemical Properties and Synthetic Potential

The strategic positioning of the bromo, methoxy, and propanoic acid functionalities makes 3-(5-Bromo-2-methoxyphenyl)propanoic acid a powerful building block. The interplay of these groups allows for a modular approach to library synthesis, where each part of the molecule can be independently modified to optimize biological activity.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃CymitQuimica
Molecular Weight 259.1 g/mol CymitQuimica
Appearance White to off-white crystalline powderCymitQuimica
CAS Number 82547-30-6CymitQuimica

The synthetic utility of this precursor is best illustrated by considering the potential reaction pathways for its diversification.

G cluster_0 Core Precursor cluster_1 Functionalization Pathways cluster_2 Resulting Scaffolds Precursor 3-(5-Bromo-2-methoxyphenyl)propanoic acid Amide Amide Bond Formation (e.g., EDC, HOBt) Precursor->Amide Carboxylic Acid CrossCoupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Precursor->CrossCoupling Bromo Group Demethylation Ether Cleavage (e.g., BBr₃) Precursor->Demethylation Methoxy Group AmideDerivatives Amide Library Amide->AmideDerivatives BiarylDerivatives Biaryl Propanoic Acids CrossCoupling->BiarylDerivatives PhenolicDerivatives Phenolic Analogs Demethylation->PhenolicDerivatives

Caption: Synthetic diversification of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Application in the Synthesis of Potential Enzyme Inhibitors: Arylpropanoic Acid Derivatives

Arylpropanoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Many of these effects are mediated through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2).[3] The structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid provides an excellent starting point for the synthesis of novel arylpropanoic acid-based enzyme inhibitors.

Protocol 1: Synthesis of an Amide Library via EDC/HOBt Coupling

This protocol describes the parallel synthesis of an amide library from 3-(5-Bromo-2-methoxyphenyl)propanoic acid and a diverse set of primary and secondary amines.

Rationale: The formation of an amide bond is a robust and widely used reaction in medicinal chemistry to explore the structure-activity relationship (SAR) of a carboxylic acid-containing scaffold. By varying the amine coupling partner, one can introduce a variety of functional groups and steric bulk to probe the active site of a target enzyme.

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • A diverse library of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block (or in individual vials), add 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 eq.).

  • Reagent Addition: To each well, add a solution of the corresponding amine (1.1 eq.), EDC (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.) in anhydrous DMF.

  • Reaction: Seal the reaction block/vials and stir at room temperature for 12-18 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products by flash column chromatography or preparative HPLC to yield the desired amides.

  • Characterization: Confirm the structure and purity of the synthesized compounds using LC-MS and ¹H NMR.

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki Cross-Coupling

This protocol outlines the synthesis of biarylpropanoic acid derivatives through a Suzuki cross-coupling reaction between 3-(5-Bromo-2-methoxyphenyl)propanoic acid and various boronic acids.

Rationale: The Suzuki cross-coupling is a powerful tool for constructing carbon-carbon bonds, particularly for the synthesis of biaryl systems which are prevalent in many classes of enzyme inhibitors. This reaction allows for the introduction of a wide range of (hetero)aryl groups at the 5-position of the phenyl ring.

Materials:

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid

  • A diverse library of (hetero)aryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a reaction vial, add 3-(5-Bromo-2-methoxyphenyl)propanoic acid (1.0 eq.), the corresponding boronic acid (1.2 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add the 1,4-dioxane/water mixture to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with EtOAc.

    • Acidify the aqueous layer with 1 M HCl to pH ~3-4.

    • Extract with EtOAc, and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biarylpropanoic acid.

  • Characterization: Confirm the structure and purity of the synthesized compounds using LC-MS and ¹H NMR.

Biological Evaluation: Enzyme Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. A general protocol for a spectrophotometric enzyme inhibition assay is provided below. This protocol can be adapted for various enzymes.

G cluster_0 Assay Preparation cluster_1 Assay Workflow cluster_2 Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Measurement Monitor Reaction Progress (e.g., Absorbance Change) Initiation->Measurement Inhibition Calculate Percent Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: General workflow for an enzyme inhibition assay.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay

Rationale: This assay measures the ability of a test compound to inhibit the activity of a target enzyme by monitoring the rate of the enzymatic reaction. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from this assay, representing the concentration of inhibitor required to reduce enzyme activity by 50%.[3]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Synthesized inhibitor compounds

  • Assay buffer (optimized for the target enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).

    • Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer + DMSO.

    • Control wells (100% activity): Enzyme solution + DMSO.

    • Test wells: Enzyme solution + various concentrations of the inhibitor.

  • Pre-incubation: Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[1]

Structure-Activity Relationship (SAR) Insights

The data obtained from the enzyme inhibition assays can be used to establish a structure-activity relationship for the synthesized library of compounds. For example, in the context of phenylpropionic acid derivatives as acetylcholinesterase inhibitors, it has been shown that the nature of the substituents on the phenyl ring and the side chain significantly influences inhibitory activity.[4] Similarly, for inhibitors of α-amylase, the position and type of substituents on a benzoic acid scaffold have been demonstrated to be critical for potency.[5][6] By systematically analyzing the IC₅₀ values of the synthesized derivatives, researchers can identify key structural features that contribute to potent and selective enzyme inhibition.

Conclusion

3-(5-Bromo-2-methoxyphenyl)propanoic acid represents a highly valuable and versatile precursor for the synthesis of novel enzyme inhibitors. Its unique combination of functional groups allows for the rapid generation of diverse chemical libraries through well-established synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. By combining targeted synthesis with robust biological evaluation, new and potent enzyme inhibitors can be developed to address a wide range of therapeutic needs.

References

  • Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. PubMed. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. PubMed. [Link]

  • Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Taylor & Francis Online. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. PubMed. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid. Chemical Synthesis Database. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. SciSpace. [Link]

  • A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. PubMed. [Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. ResearchGate. [Link]

  • An Expedient Route to 3-Methoxy-2-furaldehyde. ResearchGate. [Link]

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity. Georganics. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

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Mastering the Bench: A Guide to Laboratory-Scale Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cornerstone of Chemical Discovery

In the realms of chemical research and pharmaceutical development, the synthesis of a novel molecule is merely the first chapter of a complex story. The true narrative unfolds in the meticulous processes of isolation and purification. An impure compound can yield misleading biological data, confound structural analysis, and ultimately derail a research program.[1] Therefore, the mastery of synthesis and purification protocols is not just a technical skill but a fundamental pillar of scientific integrity and innovation.

This guide provides an in-depth exploration of modern laboratory-scale synthesis and purification workflows. It is designed for the hands-on researcher, moving beyond simple step-by-step instructions to elucidate the underlying principles and strategic decisions that govern successful chemical synthesis. We will navigate the entire workflow, from the initial reaction setup to the final confirmation of a pure, well-characterized compound, emphasizing safety, efficiency, and analytical rigor at every stage.

Section 1: The Synthetic Blueprint - Planning and Execution

A successful synthesis is born from careful planning, not improvisation. The choices made before the first reagent is measured have a profound impact on the reaction's outcome and the ease of subsequent purification.

Reaction Design and Monitoring

Modern organic synthesis has evolved far beyond the traditional round-bottom flask heated in an oil bath.[2] While these methods are still foundational, precise control over reaction parameters is critical for reproducibility and optimization.[3]

  • Causality of Control: Temperature, stirring rate, and the timing of reagent addition are not arbitrary. Temperature dictates reaction kinetics and can influence selectivity between multiple potential products.[3] Inconsistent heating can lead to the formation of impurities that complicate purification. Modern synthesis workstations offer precise, programmable control over these variables, eliminating the inconsistencies of manual methods.[3]

  • Reaction Monitoring: A reaction should not be a "black box." It is crucial to track its progress to determine the optimal time for quenching, preventing the formation of by-products from over-incubation. The most common and accessible method for real-time monitoring is Thin-Layer Chromatography (TLC) .[4]

    • Principle of TLC: TLC operates on the same principles of differential partitioning as column chromatography.[5] A small sample of the reaction mixture is spotted on a plate coated with a stationary phase (typically silica gel). The plate is then developed in a solvent system (the mobile phase). Compounds move up the plate at different rates based on their polarity and interaction with the stationary phase, leading to separation.[4]

    • Practical Application: By spotting the starting material, a co-spot (starting material and reaction mixture in the same lane), and the reaction mixture on a single TLC plate, one can visually track the disappearance of the reactant and the appearance of the product.[6] The reaction is typically considered complete when the starting material spot is no longer visible.[4] Other spectroscopic methods like FT-IR, NMR, and Mass Spectrometry can also be used for real-time monitoring, offering more detailed kinetic and mechanistic data.[7][8]

The General Synthesis Workflow

The path from reactants to a purified product follows a logical and systematic sequence of operations. Understanding this flow is key to planning experiments and troubleshooting issues.

G A Reaction Setup (Reactants, Solvent, Catalyst) B Controlled Reaction (Heating/Cooling, Stirring) A->B C Reaction Monitoring (e.g., TLC, LC-MS) B->C C->B Reaction Incomplete D Work-Up (Quench, Extraction) C->D Reaction Complete E Crude Product Isolation (Solvent Removal) D->E F Purification (Chromatography, Crystallization, etc.) E->F G Purity & Identity Confirmation (NMR, MS, IR, MP) F->G H Pure Compound G->H

Fig 1. General Workflow of Chemical Synthesis and Purification.

Section 2: The Work-Up - Initial Product Isolation

The "work-up" refers to the series of steps performed after the reaction is complete to separate the desired product from the reaction solvent, unreacted reagents, and soluble by-products.[9]

Quenching and Liquid-Liquid Extraction
  • Quenching: The first step is often to "quench" the reaction, which involves adding a reagent to deactivate any remaining reactive species. For example, a reaction involving a strong base might be quenched by the careful addition of an aqueous acid solution.

  • Liquid-Liquid Extraction: This is a cornerstone technique that separates compounds based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[10] The crude reaction mixture is diluted with an organic solvent and washed with one or more portions of an aqueous solution in a separatory funnel.[11]

    • The Principle of Partitioning: A compound will distribute itself between the two phases according to its partition coefficient. Non-polar organic products will preferentially dissolve in the organic layer, while polar impurities, salts, and neutralized reagents will move into the aqueous layer.[9][11]

    • Strategic Washes: The choice of aqueous wash is strategic. A wash with a dilute acid can remove basic impurities, while a wash with a dilute base (like sodium bicarbonate) can remove acidic impurities. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[9]

G start Reaction Mixture in Organic Solvent sep_funnel Add Aqueous Wash (e.g., H₂O, NaHCO₃, brine) in Separatory Funnel start->sep_funnel shake Shake & Vent Funnel sep_funnel->shake separate Allow Layers to Separate shake->separate drain_aq Drain Lower Aqueous Layer (Contains polar impurities, salts) separate->drain_aq collect_org Collect Upper Organic Layer (Contains desired product) separate->collect_org drain_aq->sep_funnel Repeat Wash if Necessary

Fig 2. The Liquid-Liquid Extraction Process.
Drying and Solvent Removal

After extraction, the organic layer is saturated with a small amount of water. This water must be removed before the solvent is evaporated, as its presence can interfere with purification and analysis.

  • Drying Agents: Anhydrous inorganic salts (drying agents) like sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂) are added to the organic solution.[12] These salts bind to water molecules, forming hydrates, which can then be removed by gravity filtration.[13]

Drying AgentCapacitySpeedEfficiencyComments
Na₂SO₄ HighSlowLowNeutral, inexpensive, good for initial drying.
MgSO₄ ModerateFastHighSlightly acidic, fine powder can be difficult to filter.
CaCl₂ HighFastHighCan form complexes with alcohols, amines, and carbonyls.
K₂CO₃ ModerateModerateModerateBasic; good for drying basic compounds.
  • Solvent Removal: Once the drying agent is filtered off, the solvent is removed, typically using a rotary evaporator . This instrument reduces the pressure above the liquid, lowering its boiling point and allowing for rapid and gentle evaporation of the solvent, leaving behind the crude product.[14]

Section 3: Purification - The Path to a Single Component

The crude product is rarely pure and requires further purification to remove remaining impurities.[1] The choice of method depends on the physical properties of the compound (solid vs. liquid) and the nature of the impurities.[15]

Column Chromatography

For most non-volatile compounds, column chromatography is the most powerful and widely used purification technique.[16] It involves separating a mixture based on the differential adsorption of its components to a solid stationary phase (like silica gel or alumina) while a liquid mobile phase (the eluent) is passed through it.[5]

  • The Principle of Separation: Components of the mixture are applied to the top of the column. As the eluent flows through, compounds travel down the column at different rates.[17]

    • Less Polar Compounds: Have weaker interactions with the polar stationary phase and spend more time in the mobile phase. They travel down the column faster and are eluted first.

    • More Polar Compounds: Adsorb more strongly to the stationary phase, move down the column more slowly, and are eluted later.

  • By systematically increasing the polarity of the eluent (a solvent gradient), compounds can be selectively eluted from the column and collected in separate fractions.[17]

Protocol: Flash Column Chromatography

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Fill the column with the chosen eluent. Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully apply the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified compound.

Crystallization

Crystallization is the most important method for purifying solid organic compounds.[18][19] The technique relies on the principle that most compounds are more soluble in a hot solvent than in a cold one.[20]

  • The Mechanism of Purification: An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[20] Any insoluble impurities are filtered off at this stage.[1] As the solution cools slowly, the solubility of the desired compound decreases, and it begins to form a crystal lattice. The impurities, present in a much lower concentration, remain dissolved in the cold solvent (the mother liquor).[20] The pure crystals are then collected by filtration.[19] A second purification, known as recrystallization, can be performed for even higher purity.[18]

G A Choose Appropriate Solvent B Dissolve Impure Solid in Minimum Amount of Hot Solvent A->B C Hot Filtration (Removes insoluble impurities) B->C D Slow Cooling (Allows crystal formation) C->D E Collect Crystals by Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Fig 3. Decision and Process Flow for Purification by Crystallization.
Distillation

Distillation is the primary method for purifying liquids and separates components of a mixture based on differences in their boiling points.[21]

  • Simple Distillation: Used to separate a liquid from non-volatile impurities or to separate two liquids with boiling points that differ by more than 70°C.[10][21] The liquid is heated to its boiling point, the vapor travels into a condenser where it is cooled and converted back to a liquid (the distillate), and is collected in a receiving flask.[22]

  • Fractional Distillation: Required for separating liquids with closer boiling points (<70°C difference).[21][22] A fractionating column is inserted between the distillation flask and the condenser. The column provides a large surface area (e.g., glass beads or rings) for repeated vaporization-condensation cycles, which enriches the vapor with the more volatile component as it rises, achieving a more efficient separation.[22]

  • Vacuum Distillation: Used for compounds that have very high boiling points (>150°C at atmospheric pressure) or that decompose at these temperatures.[14][21] By reducing the pressure in the apparatus, the boiling point of the liquid is significantly lowered, allowing for distillation at a safer, lower temperature.[14][21]

Section 4: The Verdict - Purity Assessment and Characterization

Once a compound is purified, its purity must be assessed and its structure confirmed.[23] A single method is rarely sufficient; a combination of techniques provides the most reliable data.

  • Melting Point Determination: For a pure crystalline solid, the melting point is a sharp, well-defined temperature range (typically <2°C). Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.[24] This provides a quick and simple measure of purity.[25]

  • Boiling Point Determination: Similar to melting point, a pure liquid will have a distinct boiling point at a given pressure.[24]

  • Spectroscopic Analysis: This is the definitive set of methods for structural elucidation and purity confirmation.[26][27][28]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the precise structure of an organic molecule.[29][30] It provides information about the carbon-hydrogen framework of a molecule. The number of signals, their positions (chemical shift), and their splitting patterns reveal the connectivity of atoms.[26] The absence of impurity signals in an NMR spectrum is a strong indicator of high purity.[8]

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule (e.g., C=O, O-H, N-H).[29][31] Each functional group absorbs infrared radiation at a characteristic frequency.[27]

    • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and can give clues about its structure from fragmentation patterns.[26][28] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Section 5: Safety in the Synthesis Laboratory

The organic chemistry laboratory presents potential hazards, and a commitment to safety is paramount.[32] Adherence to established safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Safety goggles must be worn at all times.[32][33] Lab coats and appropriate gloves are essential to protect against chemical splashes.[34] Open-toed shoes and shorts are not permitted.[32]

  • Chemical Handling: Always work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile or toxic substances.[33] Never taste or directly smell chemicals.[35] When diluting acids, always add the acid slowly to the water.[36]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as directed by your institution's safety protocols.[36]

  • Emergency Preparedness: Know the location of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.[34][35]

Conclusion

The synthesis and purification of organic compounds is a discipline that blends rigorous scientific principle with practiced technical skill. Each step, from planning the reaction to interpreting the final NMR spectrum, is part of a self-validating system designed to produce a pure substance of known structure. By understanding the causality behind each protocol—why a specific solvent is chosen for crystallization, why a brine wash is used in extraction, or how a fractionating column achieves separation—researchers can move beyond rote execution to intelligently design, troubleshoot, and optimize their synthetic workflows. This mastery is the foundation upon which reliable, reproducible, and groundbreaking science is built.

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Application Notes & Protocols: Strategic Functionalization of the Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Executive Summary: The Carboxylic Acid as a Cornerstone of Molecular Design

The carboxylic acid (R-COOH) is one of the most versatile and ubiquitous functional groups in organic chemistry, serving as a critical linchpin in the synthesis of pharmaceuticals, agrochemicals, and materials. Its inherent acidity and electrophilic carbonyl carbon provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the primary strategies for carboxylic acid functionalization, moving beyond mere procedural lists to elucidate the underlying mechanistic principles that govern reaction choice and optimization. We will delve into the conversion of carboxylic acids into esters, amides, acyl halides, and anhydrides, while also touching upon modern catalytic approaches that are redefining the landscape of synthetic chemistry. Each section is designed to provide not only robust, step-by-step protocols but also the critical insights necessary for troubleshooting and adapting these methods to novel molecular scaffolds.

The Reactive Nature of the Carboxyl Group: A Mechanistic Overview

The reactivity of a carboxylic acid is dominated by two key features: the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon. However, the hydroxyl group is a poor leaving group, making direct nucleophilic acyl substitution challenging. Therefore, most functionalization strategies begin with the activation of the carboxyl group, a process that converts the hydroxyl into a better leaving group. This fundamental concept is central to nearly all the protocols described herein.

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} ondot Caption: General workflow for carboxylic acid functionalization.

Core Functionalization Strategies and Protocols

This section details the most common and reliable methods for transforming the carboxylic acid moiety.

Esterification: Masking Acidity and Modulating Properties

Esterification is a cornerstone transformation, often used to protect the acidic proton, increase lipophilicity, or create prodrugs.[1] The choice of method depends on the substrate's sensitivity to acid or base and the steric hindrance of the alcohol.

The Fischer esterification is a classic, cost-effective method for generating esters from carboxylic acids and simple alcohols, especially on a large scale.[2] It is an equilibrium-driven process, and thus, reaction conditions are manipulated to favor product formation.

  • Mechanism Insight: The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2] This is followed by nucleophilic attack from the alcohol, proton transfer, and elimination of water to yield the ester.[2] All steps are reversible.[2]

  • Protocol: Synthesis of Ethyl Benzoate

    • To a round-bottom flask equipped with a reflux condenser, add benzoic acid (1.0 eq).

    • Add a large excess of absolute ethanol (e.g., 10-20 eq), which serves as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.1 eq).

    • Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.[3][4]

    • Upon completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ester.

    • Purify by column chromatography or distillation as required.

For acid-sensitive substrates or when using sterically hindered alcohols, the Steglich esterification offers a mild and efficient alternative.[5]

  • Mechanism Insight: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, a process catalyzed by 4-dimethylaminopyridine (DMAP).

  • Protocol: Synthesis of a tert-Butyl Ester

    • Dissolve the carboxylic acid (1.0 eq) and tert-butanol (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of DMAP (0.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash with 0.5 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Method Catalyst/Reagent Conditions Advantages Limitations
Fischer Esterification H₂SO₄, TsOHReflux in excess alcoholEconomical, scalable for simple alcohols[2]Requires heat, not suitable for acid-sensitive substrates, equilibrium limited
Steglich Esterification DCC, DMAPRoom temperatureMild conditions, good for hindered alcohols, high yieldStoichiometric byproduct (DCU) can complicate purification, DCC is an allergen
SOCl₂/Alcohol Thionyl ChlorideTwo stepsHigh yield, irreversibleGenerates HCl, not suitable for acid-sensitive substrates
Alkyl Halide Alkylation MeI, BnBr + BaseRoom temperatureMild, avoids acidic conditionsPotential for O- vs. C-alkylation, halide toxicity
Amidation: The Backbone of Peptides and Pharmaceuticals

The formation of an amide bond is arguably one of the most important reactions in medicinal chemistry.[6] Direct condensation of a carboxylic acid and an amine is thermally demanding and often low-yielding due to the formation of a non-reactive ammonium carboxylate salt.[6][7] Therefore, activation is essential.

Similar to the Steglich esterification, carbodiimides like DCC or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are workhorses for amide bond formation.[8][9] Additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions like racemization.[8][9]

  • Protocol: EDAC/NHS Mediated Amide Synthesis

    • Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add EDAC (1.2 eq) to the solution and stir at room temperature for 1-2 hours to form the NHS-activated ester.[8]

    • In a separate flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq, if the amine is a hydrochloride salt) in the same solvent.

    • Add the amine solution to the activated ester solution and stir at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Perform an aqueous workup: dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

dot digraph "Amide_Coupling_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} ondot Caption: Workflow for EDAC/NHS mediated amidation.

Conversion to Acyl Halides: Creating Highly Reactive Intermediates

Acyl chlorides are among the most reactive carboxylic acid derivatives and serve as versatile intermediates for the synthesis of esters, amides, and anhydrides.[10][11]

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[12][13][14]

  • Mechanism Insight: The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, displacing a chloride ion. This forms a chlorosulfite intermediate, which is a much better leaving group. The previously displaced chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the elimination of SO₂ and HCl as gaseous byproducts.[12][15]

  • Protocol: Synthesis of Benzoyl Chloride

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic SO₂ and HCl gases.

    • Place benzoic acid (1.0 eq) in a round-bottom flask fitted with a reflux condenser and a gas trap (e.g., a bubbler connected to a sodium hydroxide solution).

    • Add thionyl chloride (SOCl₂, 2-3 eq, can be used as solvent) slowly at room temperature. A catalytic amount of DMF can accelerate the reaction.

    • Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours, or until the evolution of gas ceases.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the benzoyl chloride.

Reagent Byproducts Conditions Key Advantage
Thionyl Chloride (SOCl₂) ** SO₂(g), HCl(g)RefluxGaseous byproducts simplify purification[13]
Oxalyl Chloride ((COCl)₂) **CO₂(g), CO(g), HCl(g)Room Temp, cat. DMFMilder conditions than SOCl₂[14]
Phosphorus Pentachloride (PCl₅) POCl₃(l), HCl(g)Cold/Room TempEffective for solid acids
Anhydride Formation: Activating Agents and Water Scavengers

Acid anhydrides are highly reactive acylating agents, often used in acylation reactions where a higher reactivity than the parent carboxylic acid is required.[10][16]

A common laboratory method involves reacting an acyl chloride with the carboxylate salt of the corresponding carboxylic acid.[16]

  • Protocol: Synthesis of Acetic Anhydride

    • React acetyl chloride (1.0 eq) with sodium acetate (1.0 eq) in an inert solvent like diethyl ether.

    • The reaction is typically exothermic and proceeds readily at room temperature.

    • Stir the mixture for 1-2 hours.

    • The sodium chloride precipitate is removed by filtration.

    • The resulting acetic anhydride can be purified by fractional distillation.

Reagents like triphenylphosphine oxide/oxalyl chloride can facilitate the direct dehydration of carboxylic acids to form anhydrides under mild conditions.[17][18]

Modern and Specialized Functionalization Techniques

The field of organic synthesis is constantly evolving, offering novel ways to functionalize carboxylic acids.

  • Photoredox Catalysis: This emerging field uses visible light to generate radical intermediates from carboxylic acids, enabling a host of new transformations like decarboxylative alkylation, arylation, and amination under exceptionally mild conditions.[19][20][21][22] These methods often tolerate a wide range of functional groups, making them ideal for late-stage functionalization in drug discovery.[20]

  • Biocatalysis: Enzymes, particularly Carboxylic Acid Reductases (CARs), offer a green and highly selective alternative for converting carboxylic acids into aldehydes.[23][24] This approach operates in aqueous media under ambient conditions and can exhibit exquisite chemo- and stereoselectivity, which is difficult to achieve with traditional chemical methods.[25]

The Role of Protecting Groups

In complex syntheses, it is often necessary to temporarily "mask" a carboxylic acid to prevent it from reacting with reagents targeting other functional groups.[1][26] The most common protecting groups are esters, such as methyl, ethyl, benzyl, or tert-butyl esters, chosen based on their stability and the specific conditions required for their removal.[1][27][28]

Protecting Group Formation Cleavage Condition Orthogonality
Methyl/Ethyl Ester Fischer EsterificationSaponification (e.g., LiOH, NaOH) or strong acidSensitive to base
Benzyl (Bn) Ester Benzyl bromide + BaseHydrogenolysis (H₂, Pd/C)Stable to acid/base, cleaved under neutral conditions
tert-Butyl (tBu) Ester Isobutylene, H⁺ or SteglichStrong Acid (e.g., TFA)Stable to base and hydrogenolysis
Silyl Ester (e.g., TBDMS) Silyl chloride + BaseFluoride source (e.g., TBAF) or mild acidLabile, easily cleaved

Analytical Monitoring of Reactions

Effective reaction monitoring is crucial for optimization and determining reaction endpoints.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reaction conversion and can identify intermediates and byproducts, which is invaluable for mechanistic studies and troubleshooting.[3][4][29] High-performance liquid chromatography (HPLC) with various detection methods is also a powerful tool for analyzing carboxylic acids and their derivatives.[30]

Conclusion and Future Outlook

The functionalization of carboxylic acids is a mature yet continuously innovating field. While classic methods remain indispensable for their robustness and scalability, modern catalytic approaches are enabling transformations previously considered impossible. For the drug development professional, a deep understanding of these diverse methodologies—from the mechanistic underpinnings of Fischer esterification to the radical-based pathways of photoredox catalysis—is essential. The ability to select the optimal strategy based on substrate complexity, desired functionality, and scalability will continue to be a key driver of success in the synthesis of novel chemical entities.

References

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis.
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  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.PMC.
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  • Derivatization Reagents for Carboxylic Acids and Carboxamides.Thermo Fisher Scientific - US.
  • Conversion of carboxylic acids to acid chlorides.Chemistry LibreTexts.
  • Chemistry of Acid Anhydrides.Chemistry LibreTexts.
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  • Preparation and Reaction Mechanisms of Carboxylic Anhydrides.Chemistry Steps.
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  • Esterification - alcohols and carboxylic acids.Chemguide.
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  • Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals.PubMed.
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  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
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  • Protecting group.Wikipedia.
  • Esterific
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common issues that may arise. Here, we provide in-depth, experience-driven advice to help you improve your yield and purity.

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. Its synthesis, while conceptually straightforward, can present several challenges that may lead to low yields and purification difficulties. The most common synthetic route involves a Perkin-like condensation of 5-bromo-2-methoxybenzaldehyde with an appropriate anhydride, followed by reduction. Understanding the nuances of this reaction sequence is critical for success.

This guide will walk you through potential pitfalls and their solutions in a question-and-answer format, addressing specific problems you may encounter during your experiments.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction has stalled after the initial condensation step, and I'm not seeing the expected formation of the unsaturated intermediate. What are the possible causes?

Answer: A stalled Perkin-like condensation reaction can often be attributed to several factors related to the reagents and reaction conditions.

  • Inactive Catalyst: The alkali salt of the acid (e.g., sodium acetate) used as a catalyst is crucial.[1][2][3] If this salt is not anhydrous, its catalytic activity will be significantly diminished. Ensure you are using freshly dried salt.

  • Purity of the Aldehyde: The starting aldehyde, 5-bromo-2-methoxybenzaldehyde, must be free of any corresponding carboxylic acid. Acidic impurities can quench the base catalyst, halting the reaction.

  • Insufficient Temperature: The Perkin reaction typically requires high temperatures, often in the range of 180°C, to proceed efficiently.[2] Ensure your reaction is reaching and maintaining the target temperature.

  • Inadequate Mixing: In a heterogeneous mixture, efficient stirring is essential to ensure proper contact between the reactants.

Question: My overall yield is consistently low, even when the reaction goes to completion. Where should I focus my optimization efforts?

Answer: Low overall yields often point to suboptimal reaction conditions or losses during workup and purification. Consider the following optimization strategies:

ParameterRecommended OptimizationRationale
Reaction Temperature Titrate the temperature between 170-190°C.While high temperatures are necessary, excessive heat can lead to decomposition and side reactions.
Reaction Time Monitor the reaction by TLC to determine the optimal reaction time.Prolonged reaction times can lead to the formation of byproducts.
Reagent Stoichiometry Use a slight excess of the anhydride.This can help drive the reaction to completion.
Catalyst Loading Experiment with catalyst loading, starting from the literature-recommended amount and adjusting as needed.Too little catalyst will result in a slow reaction, while too much can lead to side reactions.

Question: I'm observing the formation of multiple side products, complicating my purification. How can I improve the selectivity of the reaction?

Answer: The formation of side products is a common issue in condensation reactions. Here are some strategies to enhance selectivity:

  • Control of Reaction Temperature: As mentioned, temperature control is critical. A lower temperature, while potentially slowing the reaction, can improve selectivity by minimizing side reactions.

  • Choice of Base: While the alkali salt of the acid is the traditional catalyst, other bases can be explored.[3] However, strong bases should be avoided as they can promote undesirable side reactions.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde and other sensitive reagents, which can lead to byproduct formation.[4]

Work-up and Purification Challenges

Question: I'm struggling to separate my final product from the unreacted starting materials and byproducts. What are the most effective purification techniques?

Answer: The purification of 3-(5-Bromo-2-methoxyphenyl)propanoic acid can be challenging due to the similar polarities of the product and certain impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems, such as ethanol/water or toluene/heptane, to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for selective extraction. During the workup, dissolving the crude product in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove neutral impurities. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Experimental Protocols

Synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (Perkin Condensation)
  • Combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 180°C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to the reaction mixture to hydrolyze the excess acetic anhydride.

  • Filter the resulting precipitate and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Reduction to 3-(5-Bromo-2-methoxyphenyl)propanoic acid
  • Dissolve the purified 3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid in a suitable solvent such as ethanol.[5]

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the uptake of hydrogen ceases.[5]

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 3-(5-Bromo-2-methoxyphenyl)propanoic acid?

The most prevalent route is a two-step process: a Perkin condensation of 5-bromo-2-methoxybenzaldehyde with acetic anhydride, followed by the hydrogenation of the resulting unsaturated acid.[1][2][3][5]

What are the key safety precautions to take when handling the reagents involved in this synthesis?

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to dry out completely.

  • Hydrogen Gas: Highly flammable. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

How can I confirm the identity and purity of my final product?

The identity and purity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6][7]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Are there any alternative, greener synthetic methods available?

Research into greener synthetic methodologies is ongoing. For the reduction step, transfer hydrogenation using a safer hydrogen donor could be an alternative to using hydrogen gas. Catalytic methods that avoid the use of stoichiometric reagents are also being explored for the C-C bond formation step.

Visualizations

Reaction Workflow

Synthesis Workflow Start 5-Bromo-2-methoxybenzaldehyde Intermediate 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid Start->Intermediate Perkin Condensation (Acetic Anhydride, K2CO3) Product 3-(5-Bromo-2-methoxyphenyl)propanoic acid Intermediate->Product Hydrogenation (H2, Pd/C)

Caption: General workflow for the synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield LowYield Low Yield StalledReaction Stalled Reaction? LowYield->StalledReaction CheckReagents Check Reagent Purity & Activity OptimizeConditions Optimize Reaction Conditions ImproveWorkup Improve Workup & Purification StalledReaction->CheckReagents Yes SideProducts Side Products? StalledReaction->SideProducts No SideProducts->OptimizeConditions Yes SideProducts->ImproveWorkup No

Caption: Decision tree for troubleshooting low yields.

References

  • 3-(2-bromo-5-methoxyphenyl)propanoic acid - Chemical Synthesis Database. (2025, May 20). Available from: [Link]

  • 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0 - Matrix Fine Chemicals. (n.d.). Available from: [Link]

  • Perkin Reaction Mechanism: Detailed Explanation and Sample Questions - Collegedunia. (n.d.). Available from: [Link]

  • Perkin Reaction Mechanism - Chemistry - Unacademy. (n.d.). Available from: [Link]

  • Perkin reaction - Wikipedia. (n.d.). Available from: [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid - PrepChem.com. (n.d.). Available from: [Link]

  • 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) - PubChemLite. (n.d.). Available from: [Link]

  • 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%, Thermo Scientific Chemicals. (n.d.). Available from: [Link]

  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN - Georganics. (n.d.). Available from: [Link]

  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak. Vol. 29, No. 4, August, 2007.
  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents. (n.d.).
  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750 - PubChem - NIH. (n.d.). Available from: [Link]

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.). Available from: [Link]

  • Chemistry Perkin Reaction Mechanism - SATHEE. (n.d.). Available from: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed. (2009, July 12). Available from: [Link]

  • Synthesis of propanoic acid- Dr. Tania CS - YouTube. (2023, July 21). Available from: [Link]

  • (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds - ResearchGate. (2025, August 9). Available from: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Available from: [Link]

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Technical Support Center: Recrystallization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this compound in high purity through recrystallization. As every crude sample can present unique challenges, this guide emphasizes understanding the principles of recrystallization to empower you to solve problems as they arise.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying 3-(5-Bromo-2-methoxyphenyl)propanoic acid?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids, including our target compound, increases with temperature.[2] The ideal recrystallization solvent will dissolve 3-(5-Bromo-2-methoxyphenyl)propanoic acid completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[3][4] Impurities present in the crude mixture should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound crystallizes).[4] Slow, gradual cooling of the saturated hot solution allows for the formation of a pure crystal lattice, which inherently excludes mismatched impurity molecules.[5][6]

Q2: My crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid is an oil/gummy solid. Can I still use recrystallization?

Yes, this is a common issue. An oily or amorphous crude product often indicates the presence of impurities that depress the melting point or inhibit crystallization.[7] The goal of recrystallization here is to find a solvent system that will dissolve the entire mixture at a high temperature and then selectively allow only the desired compound to crystallize upon cooling. If the compound "oils out" during the recrystallization attempt itself, please refer to the troubleshooting question below (Q5 ).

Troubleshooting Guide & Protocols

Q3: How do I select the best solvent for recrystallizing my compound?

Solvent selection is the most critical step for a successful recrystallization and often requires some small-scale experimentation.[8] The structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid—containing a polar carboxylic acid group, a bulky nonpolar aromatic ring, and moderately polar bromo and methoxy groups—suggests that solvents of intermediate polarity or a mixed-solvent system will be most effective.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (see Table 1) dropwise at room temperature. Start with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[4]

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4] Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling.

Table 1: Common Solvents for Screening

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Potential Use
Water 100 80.1 Likely a poor solvent on its own due to the large nonpolar ring, but excellent as an "anti-solvent" in a mixed system with a polar organic solvent like ethanol or acetone.[9]
Ethanol 78 24.5 A good starting point. Its polarity may allow it to dissolve the compound when hot.
Isopropanol 82 19.9 Similar to ethanol, a good candidate for a single-solvent system.
Ethyl Acetate 77 6.0 A medium-polarity solvent that may offer a good solubility differential between hot and cold.
Toluene 111 2.4 May be effective if the crude material is particularly nonpolar or "oily." The high boiling point can be a disadvantage.

| Heptane/Hexane | 98 / 69 | ~1.9 | Likely poor solvents on their own ("insoluble solvent"), but excellent as anti-solvents to be added to a solution of the compound in a more polar solvent like ethyl acetate or acetone.[7] |

Q4: No crystals are forming, even after cooling in ice. What's wrong?

This is a common supersaturation problem or an issue of incorrect solvent volume. Here are the steps to induce crystallization:

  • Patience: Ensure you have allowed sufficient time for slow cooling. Rushing the process can inhibit nucleation.[5][6]

  • Induce Nucleation (Seeding): If you have a small crystal of pure material, add it to the solution (a "seed crystal"). This provides a template for crystal growth.

  • Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.

  • Reduce Solvent Volume: You may have used too much solvent.[3] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Let the solution cool again. Be careful not to evaporate too much solvent.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy (turbid), then add a drop or two of the original solvent to redissolve the solid and allow it to cool.[10][11]

Workflow for Inducing Crystallization

G start Supersaturated Clear Solution (No Crystals) seed Add a Seed Crystal start->seed If pure solid is available scratch Scratch Inner Surface of Flask start->scratch Primary method end Crystals Form seed->end reduce_vol Reduce Solvent Volume (Evaporate & Re-cool) scratch->reduce_vol If scratching fails scratch->end anti_solvent Add Anti-Solvent reduce_vol->anti_solvent If still no crystals reduce_vol->end anti_solvent->end

Caption: Decision workflow for inducing crystallization.

Q5: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[11] This often happens when the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Immediate Fix: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Use a Mixed-Solvent System: Dissolve the crude material in a minimum amount of a hot "good" solvent. Then, add a "bad" (but miscible) solvent dropwise at the high temperature until the solution just begins to turn cloudy. Add a few drops of the "good" solvent to clarify the solution, then cool slowly.[5][10][12] This effectively lowers the temperature at which the solution becomes saturated.

Q6: My yield is very low after recrystallization. How can I improve it?

Low yield is a common trade-off for high purity. However, significant product loss can often be minimized.

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[5] Always use the minimum amount of hot solvent necessary.

  • Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a significant amount of material. To prevent this, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution boiling until just before you pour it.[6]

  • Incomplete Crystallization: Ensure you have cooled the solution for a sufficient amount of time in an ice bath to maximize precipitation.

  • Washing Crystals: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will dissolve some of your product.[5]

  • Second Crop of Crystals: The mother liquor (the filtrate) still contains some dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

General Recrystallization Workflow

G cluster_dissolve 1. Dissolution cluster_filter 2. Filtration (if needed) cluster_crystallize 3. Crystallization cluster_isolate 4. Isolation & Drying crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Clear, Saturated Solution add_solvent->dissolved check_solids Insoluble Impurities Present? dissolved->check_solids hot_filter Hot Gravity Filtration check_solids->hot_filter Yes cool_solution Slow Cooling to RT, then Ice Bath check_solids->cool_solution No hot_filter->cool_solution crystals_form Crystal Slurry cool_solution->crystals_form vac_filter Vacuum Filtration crystals_form->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Sources

common side products in the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is structured to address specific experimental challenges, explaining the chemical principles behind them and offering validated protocols for resolution.

Troubleshooting Guide: Common Synthetic Challenges & Solutions

This section addresses common problems encountered during the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, categorized by the synthetic route.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck or Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming the carbon-carbon bond required in the target molecule. However, the electronic properties of the 5-bromo-2-methoxyaryl moiety can present unique challenges.

Q1: My Heck/Suzuki-Miyaura reaction is sluggish or fails to go to completion. What are the likely causes and how can I improve the yield?

A1: Low reactivity of the aryl bromide is a common issue. The electron-donating methoxy group at the ortho position can decrease the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.[1][2]

Troubleshooting Steps:

  • Ligand Selection: For electron-rich aryl bromides, standard phosphine ligands like triphenylphosphine may not be optimal. Consider using more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can facilitate the oxidative addition step.[1]

  • Catalyst Choice: Ensure your palladium catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure its in-situ reduction to the active Pd(0) species is efficient.[3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, might be beneficial.

  • Solvent and Base: The choice of solvent and base is crucial. Aprotic polar solvents like DMF or dioxane are often effective. The base not only neutralizes the acid produced but also participates in the catalytic cycle, particularly in the Suzuki-Miyaura reaction where it activates the boronic acid.[3][4] A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions.

  • Inert Atmosphere: Palladium catalysts, especially in the Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Q2: I am observing significant amounts of a debrominated side product, 3-(2-methoxyphenyl)propanoic acid. How can I prevent this?

A2: Debromination is a known side reaction in palladium-catalyzed couplings, where the aryl bromide is reduced to an arene. This can occur via a hydride transfer mechanism.

Preventative Measures:

  • Hydride Source Elimination: Scrutinize your reaction components for potential hydride sources. Amines and alcohols used as solvents or bases can sometimes act as hydride donors. Using anhydrous solvents and carefully selected bases can mitigate this.

  • Ligand Choice: Certain ligands can suppress dehalogenation. Experimenting with different phosphine ligands can sometimes reduce the formation of this byproduct.

Q3: My Suzuki-Miyaura reaction is producing a significant amount of a homocoupled byproduct from the boronic acid starting material. What is causing this?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[3] This side reaction can be prevalent if the reaction is not properly degassed or if the reduction of the Pd(II) precatalyst is incomplete.

Mitigation Strategies:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.

  • Reaction Stoichiometry: Using a slight excess of the aryl bromide relative to the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

  • Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes minimize its homocoupling.

Problem Potential Cause Recommended Solution
Low or no product yieldInefficient oxidative addition due to electron-rich aryl bromide.Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.
Formation of debrominated side productPresence of hydride sources.Use anhydrous solvents and carefully select the base.
Formation of homocoupled byproductPresence of oxygen and Pd(II) species.Thoroughly degas the reaction mixture and ensure complete reduction of the Pd(II) precatalyst.

}

Troubleshooting low yields in palladium-catalyzed reactions.

Route 2: Perkin Reaction

The Perkin reaction involves the condensation of 5-bromo-2-methoxybenzaldehyde with an acid anhydride. While a classic reaction, it can be prone to side reactions, especially with substituted aldehydes.[5][6]

Q4: My Perkin reaction is giving a low yield of the desired cinnamic acid derivative. What are the common pitfalls?

A4: The Perkin reaction often requires high temperatures, which can lead to side reactions.[7] Also, the basic conditions can promote other reactions of the aldehyde.

Troubleshooting Steps:

  • Anhydrous Conditions: The base used, typically the sodium or potassium salt of the acid anhydride, should be anhydrous.[7] Moisture can lead to unwanted side reactions and reduce the efficiency of the base.

  • Temperature Control: While high temperatures are often necessary, excessive heat can lead to decarboxylation of the intermediate product.[6] Careful optimization of the reaction temperature is key.

  • Base Selection: The choice of base can influence the reaction outcome. While the salt of the corresponding acid anhydride is standard, other bases can be explored.[5]

  • Aldehyde Purity: Ensure the 5-bromo-2-methoxybenzaldehyde is pure. Aldehydes can undergo self-condensation (aldol reaction) under basic conditions, leading to byproducts.[8]

Q5: I am observing the formation of a decarboxylated product (a stilbene derivative). How can I avoid this?

A5: Decarboxylation of the initially formed α,β-unsaturated acid can occur at the high temperatures often employed in the Perkin reaction.[6]

Preventative Measures:

  • Milder Conditions: If possible, explore milder reaction conditions. Microwave irradiation has been shown to reduce reaction times and can sometimes lead to cleaner reactions.[7]

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the formation of the decarboxylated byproduct.


}

Troubleshooting the Perkin Reaction.

Route 3: Malonic Ester Synthesis

This route involves the alkylation of a malonate ester with a 5-bromo-2-methoxybenzyl halide, followed by hydrolysis and decarboxylation.[9]

Q6: During the alkylation step of my malonic ester synthesis, I am getting a significant amount of a dialkylated product. How can I improve the selectivity for mono-alkylation?

A6: Dialkylation is a common side reaction in malonic ester synthesis.[9] After the first alkylation, there is still an acidic proton that can be removed by the base, leading to a second alkylation.

Strategies for Mono-alkylation:

  • Stoichiometry Control: Use a slight excess of the malonate ester relative to the base and the alkylating agent.

  • Controlled Addition: Add the base slowly to a solution of the malonate ester and the alkylating agent. This helps to keep the concentration of the enolate low, favoring mono-alkylation.

  • Choice of Base: Using a less reactive base might improve selectivity, although it could also slow down the desired reaction.

Q7: The final decarboxylation step is giving me a mixture of products. How can I ensure clean decarboxylation?

A7: The decarboxylation of the malonic acid derivative typically requires heating.[10] If the temperature is too high or the heating is prolonged, side reactions can occur.

Tips for Clean Decarboxylation:

  • Temperature Optimization: Carefully control the temperature of the decarboxylation. Monitor the reaction by observing the evolution of CO₂ and stop heating once it ceases.

  • Acidic Conditions: Decarboxylation is often facilitated by acidic conditions.[10] Ensure the hydrolysis of the ester is complete and the reaction medium is acidic before heating.

  • Alternative Methods: For sensitive substrates, milder decarboxylation methods can be employed, such as the Krapcho decarboxylation.

Problem Potential Cause Recommended Solution
Dialkylation in malonic ester synthesisPresence of an acidic proton after mono-alkylation.Use a slight excess of the malonate ester and control the addition of the base.
Mixture of products during decarboxylationHigh temperature or prolonged heating.Optimize the decarboxylation temperature and consider milder decarboxylation methods.
Route 4: Nitrile Hydrolysis

This pathway involves the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanenitrile, followed by hydrolysis to the carboxylic acid.

Q8: My nitrile hydrolysis is incomplete, and I am isolating the corresponding amide as a major byproduct. How can I drive the reaction to completion?

A8: The hydrolysis of a nitrile proceeds through an amide intermediate.[11] If the reaction conditions are not forcing enough, the reaction can stall at the amide stage.

Driving the Reaction to Completion:

  • Harsher Conditions: Both acid- and base-catalyzed hydrolysis can be driven to completion by using more concentrated acid or base and/or higher reaction temperatures and longer reaction times.[11]

  • Choice of Acid/Base: For acid-catalyzed hydrolysis, strong acids like sulfuric acid or hydrochloric acid are typically used. For base-catalyzed hydrolysis, sodium or potassium hydroxide are common choices.

  • Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the amide intermediate to ensure the reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid?

A: The choice of synthetic route often depends on the availability of starting materials, scalability, and the desired purity of the final product. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are often favored for their high functional group tolerance and generally good yields, although they can be sensitive to reaction conditions. The malonic ester synthesis is a robust and classic method, but may require more steps and careful control to avoid side products.

Q: How can I effectively purify the final product, 3-(5-Bromo-2-methoxyphenyl)propanoic acid?

A: Purification typically involves a combination of techniques. An initial aqueous workup is usually performed to remove inorganic salts and water-soluble impurities.[12] If the product is a solid, recrystallization from a suitable solvent system is often an effective method for achieving high purity.[12] If the product is an oil or if recrystallization is not effective, flash column chromatography on silica gel is a common alternative. The choice of eluent will depend on the polarity of the product and any remaining impurities.

Q: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A: Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses are hazardous. For example, palladium catalysts can be pyrophoric, and many organic solvents are flammable and toxic. Bases like sodium hydroxide and acids like hydrochloric acid are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

  • Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alk-1-enylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866-867. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. J. Am. Chem. Soc.2005 , 127(13), 4685-4696. [Link]

  • Heck, R. F. Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]

  • Perkin, W. H. On the artificial production of coumarin. J. Chem. Soc.1868 , 21, 53-61. [Link]

  • House, H. O. The Malonic Ester Synthesis. In Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510. [Link]

  • Malonic Ester Synthesis. Wikipedia. [Link]

  • Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Perkin reaction. Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Taylor & Francis. [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ACS Publications. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

  • The Directed ortho Metallation–Cross- Coupling Fusion: Development and Application in Synthesis. Pharmaceutical Business review. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Perkin Reaction Mechanism. BYJU'S. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal. [Link]

  • Electrochemical Oxidative Decarboxylation of Malonic Acid Derivatives: A Simple and Efficient Method for the Synthesis of Ketals. Amazon S3. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the fine art and science of chemical derivatization. This guide is crafted for researchers, scientists, and drug development professionals who encounter the nuances of modifying analytes for enhanced detection and separation. Here, we move beyond mere protocols to explore the underlying chemistry and provide actionable, field-tested insights to overcome common hurdles in your analytical workflows.

Introduction to Derivatization in Analytical Chemistry

Derivatization is a cornerstone technique in analytical chemistry, particularly for chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2][3] It is the process of chemically modifying an analyte to produce a new compound, or 'derivative', with properties more suitable for a given analytical method.[4] The primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: Essential for GC analysis, this allows non-volatile compounds like sugars or thermally labile molecules to be vaporized without decomposition.[2][5]

  • Enhance Detector Response: By introducing specific functional groups (e.g., chromophores, fluorophores, or electrophores), derivatization can significantly lower the limit of detection.[2][6]

  • Improve Chromatographic Separation: Modifying the polarity and chemical properties of analytes can lead to better peak shapes, improved resolution, and reduced tailing.[2][7]

The most common derivatization reactions include silylation, acylation, and alkylation/esterification, each targeting specific functional groups.[6] However, achieving a complete and reproducible reaction is not always straightforward. This guide provides a structured approach to troubleshooting and optimizing your derivatization protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise when developing and performing derivatization reactions.

Q1: How do I choose the right derivatization reagent?

A1: The choice of reagent is critical and depends on several factors:

  • Analyte's Functional Group: The reagent must react specifically with the functional group(s) on your analyte (e.g., hydroxyl, carboxyl, amine, thiol).[4] Silylating agents target active hydrogens in alcohols, phenols, carboxylic acids, amines, and amides. Acylating and alkylating agents are also common choices for these groups.[6]

  • Analytical Technique: For GC, the goal is often to increase volatility and thermal stability. For HPLC with UV or fluorescence detection, the goal is to attach a chromophore or fluorophore.[6] For mass spectrometry (MS), the reagent can be chosen to produce characteristic fragments.[6]

  • Sample Matrix: The complexity of your sample matrix can influence reagent choice. Some reagents may react with interfering compounds, necessitating a sample cleanup step prior to derivatization.[8]

Q2: My derivatization reaction is incomplete. What are the likely causes?

A2: Incomplete derivatization is a frequent issue and often points to one or more of the following:

  • Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[9][10] Water will preferentially react with the reagent, rendering it ineffective for your analyte.

  • Suboptimal Reaction Conditions: Time and temperature are crucial.[5] Some reactions require heating to proceed to completion, while others may need extended reaction times.[9]

  • Insufficient Reagent: An inadequate amount of derivatizing agent, especially for concentrated samples, will result in an incomplete reaction. A significant molar excess is typically recommended.[8][9]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly under anhydrous conditions.[8][10]

Q3: I'm seeing unexpected peaks in my chromatogram after derivatization. What could they be?

A3: Extraneous peaks can arise from several sources:

  • Reagent Artifacts: The derivatization reagents themselves or by-products of the reaction can be volatile and chromatographable.[7][10]

  • Side Reactions: The analyte or other components in the sample matrix may undergo side reactions with the derivatizing agent, leading to multiple derivative products.[10]

  • Contaminants: Contamination can be introduced from solvents, glassware, or the sample itself.

Q4: How can I improve the stability of my derivatives?

A4: Derivative stability can be a concern, particularly with silyl ethers which are prone to hydrolysis.[8] To enhance stability:

  • Ensure Anhydrous Conditions: Moisture is a primary cause of derivative degradation.[8] All glassware, solvents, and the sample itself should be scrupulously dry.

  • Choose the Right Reagent: Some reagents produce more stable derivatives than others. For silylation, sterically hindered reagents can form more robust derivatives.[11]

  • Storage Conditions: Analyze samples as quickly as possible after derivatization. If storage is necessary, keep them in a tightly sealed vial at low temperatures (e.g., 4°C) and under an inert atmosphere (e.g., nitrogen).[11]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues encountered during derivatization.

Guide 1: Low or No Derivative Peak (Incomplete Reaction)

A small or absent peak for your derivatized analyte is a classic sign of a failed or incomplete reaction.[10] Follow this workflow to diagnose and resolve the issue.

G start Problem: Low/No Derivative Peak check_moisture Step 1: Verify Anhydrous Conditions - Dry glassware thoroughly? - Use anhydrous solvents? - Sample completely dry? start->check_moisture check_reagent Step 2: Evaluate Reagent - Reagent fresh and properly stored? - Using sufficient molar excess (e.g., 2:1 or higher)? check_moisture->check_reagent If moisture is eliminated check_conditions Step 3: Optimize Reaction Conditions - Increase reaction time? - Increase reaction temperature? - Consider a catalyst? check_reagent->check_conditions If reagent is good check_matrix Step 4: Investigate Matrix Effects - Do components in the matrix interfere? - Is a pre-derivatization cleanup step needed? check_conditions->check_matrix If conditions are optimized solution Solution: Complete Derivatization Achieved check_matrix->solution If matrix is clean

Caption: Troubleshooting workflow for incomplete derivatization.

Detailed Steps & Causality:

  • Verify Anhydrous Conditions: Moisture is the most common culprit for the failure of silylation and other water-sensitive reactions.[10] Water molecules present in the sample, solvents, or on glassware surfaces will compete with the analyte for the derivatizing reagent, leading to low yields.

    • Protocol: Dry all glassware in an oven (e.g., 120°C for at least 2 hours) and cool in a desiccator before use. Use high-purity, anhydrous solvents. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen before adding reagents.[8][10]

  • Evaluate Reagent Quality and Quantity: The derivatizing reagent is the second critical component.

    • Causality: Reagents degrade over time, especially upon exposure to atmospheric moisture.[8] An insufficient amount of reagent will stoichiometrically limit the reaction, preventing full conversion of the analyte.[9]

    • Protocol: Use a fresh vial of high-quality reagent. Always store reagents in a desiccator or under an inert atmosphere. As a general rule, use at least a 2:1 molar ratio of reagent to active hydrogens on the analyte. For complex matrices or when in doubt, increase the molar excess.

  • Optimize Reaction Conditions (Time & Temperature): Derivatization reactions are kinetically controlled.

    • Causality: The reactivity of functional groups varies significantly. For example, in silylation, the ease of derivatization is typically: alcohol > phenol > carboxylic acid > amine > amide. Sterically hindered groups will also react more slowly. Insufficient time or energy (temperature) will prevent the reaction from reaching completion.[5]

    • Protocol: Perform a time-course study by analyzing aliquots at different time points (e.g., 30 min, 60 min, 2 hours) to determine the optimal reaction time.[10] Similarly, test different temperatures (e.g., room temperature, 60°C, 80°C).[10] For particularly stubborn functional groups, the addition of a catalyst (e.g., TMCS for silylation) may be necessary to increase the reaction rate.

ParameterSuboptimal ConditionOptimal ConditionRationale
Temperature Too low (e.g., Room Temp for amides)70-95°C (for difficult groups)Provides necessary activation energy to overcome reaction barriers, especially for less reactive or sterically hindered groups.[5]
Time Too short (e.g., <30 min for complex molecules)45 min - 3 hours (determined empirically)Allows the reaction to proceed to completion. Some reactions are inherently slow.
Reagent Molar Excess < 2:1≥ 2:1Ensures enough reagent is available to drive the reaction forward and fully derivatize all analyte molecules.
Catalyst AbsentPresent (e.g., TMCS, pyridine)Increases the reactivity of the derivatizing agent, speeding up the reaction for less reactive functional groups.

Table 1: Comparison of Suboptimal vs. Optimal Reaction Conditions.

Guide 2: Poor Peak Shape (Tailing) After Derivatization

Even if the reaction proceeds, you may observe poor chromatography, often characterized by tailing peaks.

Causality: Tailing peaks for derivatized analytes often indicate interaction between the analyte and active sites in the GC or HPLC system. This can be due to:

  • Incomplete Derivatization: Any remaining underivatized analyte, with its polar functional groups, will interact strongly with the system.[7][9]

  • Injector Issues: An injector temperature that is too low can cause incomplete vaporization. Active sites on a contaminated injector liner can also interact with the analyte.[10]

  • Column Degradation: The derivatization reagents or by-products can damage the stationary phase of the column over time, creating active sites.[12]

Troubleshooting Steps:

  • Re-confirm Complete Derivatization: First, ensure your derivatization is complete by following the steps in Guide 1. The presence of even a small amount of underivatized analyte can cause significant tailing.

  • Optimize GC/HPLC Inlet Conditions:

    • Protocol: Ensure the injector temperature is appropriate for the volatility of your derivative. Clean or replace the injector liner regularly to prevent the buildup of non-volatile residues.[10]

  • Check Column Health:

    • Protocol: If the problem persists, it may be due to column contamination. Trimming the first 10-50 cm from the front of a GC column can often restore performance by removing accumulated non-volatile residues.[12] For HPLC, flushing the column with a strong solvent may help, but replacement may be necessary if it is permanently damaged.

Experimental Protocols

Protocol 1: General Procedure for Silylation of Fatty Alcohols for GC Analysis

This protocol provides a general guideline for preparing trimethylsilyl (TMS) derivatives of hydroxyl-containing compounds.

Materials:

  • Sample containing fatty alcohol (1-5 mg)

  • Micro-reaction vial (e.g., 2 mL) with PTFE-lined cap

  • Anhydrous Pyridine (solvent and catalyst)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place 1-5 mg of the sample into a micro-reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.[8][10] It is critical that no moisture remains.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS. The significant molar excess ensures the reaction goes to completion.

  • Reaction: Tightly cap the vial. Heat the mixture at 70°C for 45 minutes.[5] The elevated temperature accelerates the reaction for the alcohol functional groups.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. If necessary, it can be diluted with an appropriate anhydrous solvent like hexane.[8]

G A 1. Dry Sample (1-5 mg in vial) B 2. Add Solvents (100µL Pyridine + 100µL BSTFA/TMCS) A->B C 3. React (Cap vial, heat at 70°C for 45 min) B->C D 4. Cool to RT C->D E 5. Analyze (Inject into GC-MS) D->E

Caption: Experimental workflow for silylation of fatty alcohols.

Conclusion

Successful derivatization is a blend of understanding the chemical principles and meticulous execution of the experimental protocol. By systematically addressing the key parameters of moisture control, reagent selection and quantity, and reaction conditions, researchers can overcome common challenges. This guide serves as a foundational resource to troubleshoot issues, optimize reactions, and ultimately achieve reliable and reproducible analytical results.

References

  • Derivatization: Tool In Analytical Separations Of Compound. (2021). Research Journal of Pharmacy and Technology.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020).
  • The Use of Derivatization Reagents for Gas Chrom
  • What Is Derivatization In Gas Chromatography? (2025). Chemistry For Everyone - YouTube.
  • Troubleshooting derivatization reactions for f
  • Troubleshooting incomplete derivatization of Erucate for chrom
  • Derivatization / Reaction Headspace. (n.d.). Analytics-Shop.
  • Derivatization in Analytical Chemistry. (n.d.). MDPI Books.
  • Troubleshooting guide for Lipoamide derivatization reactions for GC-MS. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Derivatization Reactions for Quantit
  • Derivatiz
  • Guide to Derivatiz
  • Derivatization in the current practice of analytical chemistry. (2025).
  • Derivatization in Analytical Chemistry. (n.d.). MDPI.
  • Derivatization, an Applicable Asset for Conventional HPLC Systems without MS Detection in Food and Miscellaneous Analysis. (2022).
  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.).
  • Optimization of derivatization conditions. (n.d.).
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
  • Gas Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America.

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Technical Support Center: Navigating the Challenges of Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemical synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning a synthetic process from the laboratory bench to pilot plant or manufacturing scale. Here, we address the common, yet complex, challenges that arise when increasing the scale of a chemical reaction. Our goal is to provide not only troubleshooting solutions but also the underlying scientific principles to empower you to make informed decisions.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level strategic questions that are crucial to consider before and during the scale-up process.

Q1: Why can't I just multiply my lab-scale recipe by a factor of 100 for a larger reactor?

This is a fundamental and critical question. The reason a linear scale-up is often unsuccessful is that different physical and chemical properties of a reaction system change at different, non-linear rates as the volume increases.[1][2] Key factors include:

  • Heat Transfer: A larger reactor has a significantly lower surface-area-to-volume ratio.[3][4] Heat generated by a reaction (which scales with volume, r³) cannot be dissipated as efficiently through the reactor walls (which scales with surface area, r²).[3] This can lead to dangerous temperature spikes and thermal runaway reactions.[3][5]

  • Mixing Efficiency: Achieving homogenous mixing in a 5000L reactor is vastly different from stirring a 500mL flask.[6][7] Inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to side reactions, impurity formation, and reduced yield.[4][6]

  • Mass Transfer: In multi-phase reactions (e.g., gas-liquid, liquid-liquid), the rate of reaction is often limited by how quickly reactants can move between phases. This is highly dependent on mixing and the interfacial area, which do not scale linearly.[8]

  • Reaction Kinetics: The time it takes to add reagents or to heat/cool the larger volume is much longer.[9] These extended reaction times can alter the product and impurity profile compared to the rapid operations at lab scale.[4]

Q2: What are Critical Process Parameters (CPPs) and why are they so important for scale-up?

Critical Process Parameters (CPPs) are variables in the manufacturing process that must be controlled within a specific range to ensure the final product meets its desired Critical Quality Attributes (CQAs), such as purity, yield, and crystal form.[10][11][12] Identifying and controlling CPPs is the cornerstone of a successful and reproducible scale-up.[13][14]

Examples of common CPPs include:

  • Temperature[11][14]

  • Pressure[11][14]

  • Agitation/Mixing Speed[14]

  • Rate of reagent addition

  • pH[11][14]

  • Reaction time

During scale-up, the methods used to control these parameters must be adapted. For instance, the efficient temperature control achieved with a lab-scale oil bath is not replicable in a large jacketed reactor, requiring a more sophisticated process control strategy.[9][15]

Q3: How early should I start thinking about process safety?

From the very beginning. Process safety is not an afterthought; it is an integral part of scale-up. A reaction that is safe on a 10g scale can become a serious hazard at a 10kg scale.[3] A formal Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study should be conducted well before the first large-scale run.[15][16] Key safety considerations include:

  • Thermal Hazards: Is the reaction exothermic? What is the maximum temperature of the synthetic reaction (MTSR)? Could a cooling failure lead to a runaway?[5][17]

  • Material Handling: How will you safely charge large quantities of solids and liquids? What are the risks of spills or dust exposure?[3]

  • Pressure: Could the reaction generate gas? Is the reactor and associated piping rated for the potential pressure?[9]

  • Regulatory Compliance: Ensure compliance with regulations like OSHA's Process Safety Management (PSM) and EPA rules.[16]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during scale-up, framed in a question-and-answer format.

Reaction & Purity Issues
Q: My reaction yield has dropped significantly, and I'm seeing new impurities on the larger scale. What's going wrong?

This is one of the most common scale-up challenges and often points to issues with mixing and heat transfer.[4][16]

Causality:

  • Poor Mixing: In a large reactor, inefficient mixing can lead to areas where reactants are not distributed evenly. This can cause localized high concentrations of one reactant, promoting side reactions that were insignificant at the lab scale.[6] The time it takes to mix the contents of a large vessel (mixing time) may be longer than the reaction's half-life, impeding the desired chemical transformation.[7]

  • Heat Transfer Limitation: If your reaction is exothermic, poor heat removal can cause the internal temperature to rise above the target range.[3] This elevated temperature can accelerate decomposition pathways or activate side reactions with higher activation energies, leading to new impurities and lower yield.[3][4]

Troubleshooting Protocol:

  • Review Mixing Parameters:

    • Compare the lab-scale stirring (magnetic stir bar) with the plant-scale agitation (impeller type). They have vastly different fluid dynamics.[1]

    • Work with a chemical engineer to model the mixing in your reactor using techniques like Computational Fluid Dynamics (CFD) to identify poorly mixed zones.[16]

    • Consider adjusting the agitation speed or impeller design to improve homogeneity.

  • Monitor Internal Temperature: Do not rely on the jacket temperature. Always use a probe to monitor the actual internal temperature of the reaction mass.[3] This data is critical for diagnosing thermal excursions.

  • Slow Down Addition: The rate of addition for a key reagent is a CPP. On a larger scale, you may need to add it much more slowly to allow the cooling system to keep up with the heat being generated.

  • Perform a "Hold Time" Study: In the lab, investigate the stability of your reaction mixture at elevated temperatures for extended periods to simulate the longer processing times of a large batch.[4] This can help identify potential degradation pathways.

Q: I'm struggling to control the impurity profile. How can I manage impurities that weren't an issue at the lab scale?

Impurity control is a critical aspect of drug development, and new impurities often emerge during scale-up due to process modifications.[18][19]

Causality:

  • Raw Material Variability: The source and batch-to-batch consistency of starting materials can change when purchasing larger quantities, introducing new impurities from the outset.[16]

  • Longer Processing Times: Extended heating, reaction, or work-up times can lead to the formation of degradation products.[9]

  • Work-up Inefficiencies: Extractions and washes that are highly efficient in a lab separating funnel may be less effective in a large, agitated vessel, failing to purge impurities adequately.[4]

Troubleshooting Protocol:

  • In-Process Controls (IPCs): Implement stringent IPCs to monitor the reaction progress and impurity formation at key stages. This allows you to identify where the impurity is forming and take corrective action.

  • Raw Material Qualification: Qualify your raw material suppliers and test incoming batches to ensure they meet specifications.[19]

  • Fate and Purge Studies: Intentionally spike a small-scale reaction with the problematic impurity to understand its "fate" (does it react further?) and whether the planned work-up and purification steps effectively "purge" it.

  • Re-evaluate the Work-up: You may need to add an extra wash, change the pH of an extraction, or modify the solvent system to improve the removal of the new impurity on a larger scale.

Process & Engineering Challenges
Q: My crystallization process is inconsistent. The particle size is variable, and sometimes I get the wrong polymorph. Why is this happening?

Crystallization is highly sensitive to scale-up as it is governed by a delicate balance of thermodynamics and kinetics (nucleation and growth).[17][]

Causality:

  • Cooling Rate & Supersaturation: A large, jacketed reactor cools much more slowly and less uniformly than a flask in an ice bath.[] This different cooling profile changes the rate at which supersaturation is generated, directly impacting nucleation and crystal growth, which in turn affects particle size distribution and can lead to different polymorphic forms.[17][]

  • Mixing Hydrodynamics: The type and intensity of agitation influence secondary nucleation (crystals colliding with the impeller and each other) and mass transfer to the crystal surface. Changes in these dynamics upon scale-up can drastically alter the final crystal properties.[]

Troubleshooting Protocol:

  • Controlled Cooling: Develop a controlled cooling profile. Do not simply set the jacket to the final temperature. A programmed, linear, or multi-stage cooling ramp is often necessary to ensure reproducibility.[]

  • Seeding Strategy: Implement a robust seeding protocol. Adding a small quantity of the desired crystalline material at a specific temperature and supersaturation level provides a template for growth, giving you much greater control over the final crystal form and size.

  • Utilize Process Analytical Technology (PAT): Employ in-line tools like Focused Beam Reflectance Measurement (FBRM) or Particle Vision and Measurement (PVM) to monitor particle size and count in real-time. This provides invaluable insight into the crystallization process as it happens.[17]

  • Characterize Your Solid Form: Ensure you have robust analytical methods (e.g., XRPD, DSC) to confirm that you are consistently producing the correct polymorph.

Q: The filtration and drying steps are taking much longer than anticipated. What can I do?

Filtration and drying are often bottlenecks in a manufacturing process. Their efficiency is directly tied to the physical properties of the solid material produced in the preceding crystallization step.

Causality:

  • Poor Crystal Habit: If the scale-up crystallization produces very fine particles or "fines," these can clog the filter medium, dramatically slowing down filtration.[]

  • Solvent Trapping: Changes in crystal structure can lead to solvent molecules getting trapped within the crystal lattice (solvates), which are very difficult to remove during drying.[17]

Troubleshooting Protocol:

  • Optimize Crystallization for Filtration: The primary solution is to revisit the crystallization step. The goal should be to produce crystals with a narrow particle size distribution and a regular shape (e.g., chunky, not needle-like) that are easier to filter and wash.

  • Evaluate Filtration Technology: Ensure the chosen filtration equipment (e.g., Nutsche filter, centrifuge) is appropriate for your material and scale.

  • Develop a Drying Curve: In the lab, perform a drying study to understand the kinetics of solvent removal. Monitor the loss on drying (LOD) over time at a set temperature and vacuum. This helps predict drying times and identify if you have a difficult-to-remove solvate.

  • Consider a Solvent Swap: Before isolation, it may be beneficial to slurry the product in a low-boiling, non-solvating solvent to displace the high-boiling crystallization solvent, which can significantly reduce drying time.

Part 3: Protocols & Workflows

Workflow 1: Diagnosing Yield Loss During Scale-Up

This decision tree provides a systematic approach to identifying the root cause of decreased yield when moving from lab to plant.

Yield_Loss_Diagnosis start Yield Loss Observed During Scale-Up check_mass_balance Step 1: Confirm Mass Balance Are all materials accounted for? start->check_mass_balance mass_balance_ok Mass Balance OK check_mass_balance->mass_balance_ok Yes mass_balance_bad Material Loss Identified (e.g., transfer, leak) check_mass_balance->mass_balance_bad No check_reaction_completion Step 2: Check Reaction Completion Is starting material present in final crude? mass_balance_ok->check_reaction_completion reaction_incomplete Incomplete Conversion check_reaction_completion->reaction_incomplete Yes (SM > 5%) reaction_complete Reaction is Complete check_reaction_completion->reaction_complete No (SM < 5%) incomplete_cause Investigate Mixing/Temp - Is internal temp too low? - Is mixing inadequate? - Reagent addition too fast? reaction_incomplete->incomplete_cause check_impurities Step 3: Analyze Impurity Profile Are new/major impurities present? reaction_complete->check_impurities impurities_yes New Impurities Formed check_impurities->impurities_yes Yes impurities_no Impurity Profile Unchanged check_impurities->impurities_no No impurities_cause Investigate Side Reactions - Overheating due to poor heat transfer? - Localized concentrations due to poor mixing? impurities_yes->impurities_cause check_workup_loss Step 4: Check Work-Up Losses - Analyze mother liquor & wash streams - Is product solubility higher than expected? impurities_no->check_workup_loss workup_loss_yes Product Lost in Work-Up check_workup_loss->workup_loss_yes Yes workup_cause Optimize Isolation - Adjust solvent volumes - Modify pH/temperature - Re-evaluate extraction efficiency workup_loss_yes->workup_cause

Caption: A decision tree for troubleshooting yield loss in scale-up.

Workflow 2: Process Safety Assessment Workflow

This workflow outlines the key stages of a safety assessment before commencing a large-scale synthesis campaign.

Safety_Assessment_Workflow start Initiate Scale-Up Project step1 Step 1: Literature & Data Review - Review MSDS for all materials - Search for known hazards of reaction class start->step1 step2 Step 2: Thermal Hazard Screening (DSC/ARC) - Determine onset of exotherm - Quantify heat of reaction step1->step2 step3 Step 3: Process Hazard Analysis (PHA) - Assemble cross-functional team - Identify potential failure modes (e.g., cooling loss) step2->step3 step4 Step 4: Define Mitigation Strategy - Engineer controls (e.g., emergency quench) - Administrative controls (SOPs, training) step3->step4 step5 Step 5: Final Safety Sign-Off - Management & EHS approval step4->step5 end_node Proceed with Scale-Up step5->end_node

Caption: A workflow for conducting a process safety assessment.

Data Table: Lab vs. Plant Parameter Comparison

This table highlights how key parameters differ between scales and what needs to be considered for a successful transition.

ParameterLab Scale (500 mL Flask)Pilot Plant (500 L Reactor)Key Scale-Up Consideration
Heating/Cooling Oil Bath / Ice BathJacketed Vessel with Heat Transfer FluidSlower heat/cool rates; potential for hot spots. Must monitor internal temp.[9]
Agitation Magnetic Stir BarMotor-driven Impeller (e.g., PBT, Rushton)Different flow patterns and shear forces; mixing efficiency is critical.[6][7]
Reagent Addition Pipette / Funnel (seconds to minutes)Dosing Pump / Pressure Transfer (minutes to hours)Rate of addition becomes a critical parameter to control reaction rate and temperature.[3]
Surface/Volume Ratio High (~15 m⁻¹)Low (~1.5 m⁻¹)Significantly reduced capacity for heat removal per unit volume.[3][4]
Work-up Separatory FunnelAgitated Decantation / CentrifugePhase separation can be slower and less efficient; risk of emulsion formation.[4]
References
  • Critical process parameters - Wikipedia. (n.d.).
  • What are Critical Process Parameters (CPPs)? | Knowledge Center. (n.d.). Hamilton Company.
  • Using a Systematic Approach to Select Critical Process Parameters. (n.d.). BioPharm International.
  • How to Identify Critical Process Parameters. (2023, May 13). DSI InPharmatics.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Critical Process Parameters in Pharmaceutical Manufacturing. (2024, June 7). Amplelogic.
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • Safety Guidelines for Chemical Product Scaling. (2024, September 3). Capital Resin Corporation.
  • Scaling Yield and Mixing in Chemical Reactors. (n.d.). Veryst Engineering.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • 6 key challenges when scaling up sustainable chemical processes. (2025, June 19). Uk-cpi.com.
  • 8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group.
  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager.
  • The Ultimate Chemical Manufacturing Scale-Up Checklist. (n.d.). Re:Build Optimation.
  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
  • Mixing Considerations in Chemical Reactor Scale-Up. (n.d.). COMSOL.
  • How to deal with scale-up challenges of Chemistry? (n.d.). Prime Scholars.
  • Safety Considerations for Scaling Up Production Capabilities. (2016, August 19). Noah Chemicals.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
  • Influence of mixing and heat transfer in process scale-up. (n.d.). DiVA portal.
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). The Chemical Engineer.
  • Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. (2023, August 17).
  • Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond | Request PDF. (2025, August 8). ResearchGate.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021, February 7). Regis Technologies.
  • Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
  • Custom Synthesis of Impurity Standards | Aquigen Bio Sciences. (n.d.). Aquigen Bio Sciences.
  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi.
  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho.
  • Scale-up of Chemical Processes | Process Industry Training - Courses. (n.d.). IChemE.
  • Managing Residual Impurities During Downstream Processing. (2017, June 1). BioPharm International.

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stability issues and degradation of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling, storing, and troubleshooting stability issues related to 3-(5-Bromo-2-methoxyphenyl)propanoic acid (CAS No. 82547-30-6). As this is a specialized research chemical, understanding its potential degradation pathways is critical for ensuring experimental reproducibility and the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and recommended storage conditions for 3-(5-Bromo-2-methoxyphenyl)propanoic acid?

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative.[1][2] Its structure, featuring a brominated anisole ring and a propanoic acid side chain, dictates its reactivity and stability. Proper storage is the first line of defense against degradation.

Rationale: The primary concerns for a molecule with this structure are susceptibility to light, heat, and reactive atmospheres. The carbon-bromine bond can be labile to UV light, and the methoxy group can be sensitive to strong acids or bases.[3][4]

Table 1: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale & Citation
Temperature Store in a cool, dry place.[5] Refrigeration (2-8 °C) is recommended for long-term storage. Lower temperatures slow down potential hydrolytic and oxidative degradation reactions.
Light Keep in a tightly sealed, light-resistant container (e.g., amber vial).[6] Aromatic bromine compounds can be susceptible to photochemical degradation (photolysis), leading to de-bromination.[3]
Atmosphere For long-term storage or sensitive applications, consider storage under an inert atmosphere (e.g., Argon, Nitrogen). Minimizes the risk of oxidation.

| Handling | Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[7][8] | Avoid inhalation of dust and contact with skin and eyes.[7][9] |

Q2: I've observed a color change in my solid sample over time. What does this signify?

A change in appearance, such as yellowing or darkening, is a common visual indicator of chemical degradation.

Causality: This is often due to the formation of minute quantities of highly colored impurities. For a compound like this, oxidative processes or photodecomposition can create chromophores (light-absorbing parts of a molecule) that absorb in the visible spectrum, leading to a colored appearance. Even a degradation level of <1% can be visually apparent.

Q3: Can I dissolve the compound in aqueous buffers for my experiments?

Yes, but with caution. The stability of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in solution is highly dependent on the pH, temperature, and duration of storage.

Expert Insight: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, flash-freeze aliquots and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The stability of similar propanoic acid derivatives has been shown to be pH-dependent.[10]

Section 2: Troubleshooting Experimental Variability

This section addresses common issues that may arise from compound instability during experimentation.

Q4: My experimental results are inconsistent. Could compound degradation be the cause?

Absolutely. Inconsistent results are a classic sign of a reagent stability problem.

Logical Analysis:

  • Decreased Potency: If the parent compound degrades, its effective concentration in your assay decreases, leading to weaker-than-expected biological or chemical effects.

  • Interfering Byproducts: Degradation products may not be inert. They could have their own biological activity, inhibit or activate enzymes in your assay, or interfere with analytical readouts (e.g., fluorescence, absorbance), creating artifacts and confounding your data.

The workflow below outlines a systematic approach to diagnosing such issues.

Caption: Workflow for troubleshooting experimental inconsistency.

Q5: My HPLC/LC-MS analysis shows new peaks that weren't there when I first received the compound. What are they?

The appearance of new, smaller peaks alongside the main peak of your compound is a definitive sign of degradation. Based on the structure, we can predict the most likely degradation pathways.

dot graph of degradation pathways

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation cluster_3 Thermal Degradation Parent 3-(5-Bromo-2-methoxyphenyl)propanoic acid Hydrolysis_Product 3-(5-Bromo-2-hydroxyphenyl)propanoic acid Parent->Hydrolysis_Product Acidic or Basic Conditions Photolysis_Product 3-(2-methoxyphenyl)propanoic acid Parent->Photolysis_Product UV Light (hv) Thermal_Product 4-Bromo-1-methoxy-2-ethylbenzene Parent->Thermal_Product High Heat (Δ) Decarboxylation

Caption: Predicted degradation pathways for the target compound.

Most Common Degradation Products:

  • Hydrolysis Product (Demethylation): Under acidic or, less commonly, basic conditions, the methoxy ether bond can be cleaved, yielding methanol and 3-(5-Bromo-2-hydroxyphenyl)propanoic acid . The rate of hydrolysis for methoxy benzoates is known to be influenced by solvents and pH.[4]

  • Photodegradation Product (De-bromination): Exposure to UV light, including ambient lab lighting over long periods, can cause homolytic cleavage of the carbon-bromine bond. This results in the formation of 3-(2-methoxyphenyl)propanoic acid . Photochemical bromination and de-bromination of aromatic compounds are well-documented processes.[3]

  • Thermal Degradation Product (Decarboxylation): While requiring significant energy (high heat), the propanoic acid group can be lost as CO2, a process known as decarboxylation. This would yield 4-Bromo-1-methoxy-2-ethylbenzene . Thermal decomposition of similar brominated aromatic compounds often involves the release of substances like HBr and various brominated hydrocarbons.[11][12]

Section 3: Protocols for Stability Assessment

To ensure the integrity of your research, you may need to perform a formal stability assessment.

Q6: How can I design a simple experiment to test the stability of my compound in a specific solvent or buffer?

This protocol provides a framework for a preliminary stability study. The goal is to compare the purity of the compound over time under your specific experimental conditions against ideal control conditions.

Experimental Protocol: Solution Stability Assessment

  • Stock Solution Preparation:

    • Accurately prepare a concentrated stock solution of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in a non-aqueous solvent where it is highly soluble and stable (e.g., DMSO, Acetonitrile).

  • Sample Preparation:

    • Time Zero (T=0) Control: Immediately dilute an aliquot of the stock solution to the final experimental concentration in your chosen buffer/solvent. Analyze this sample by HPLC immediately. This is your baseline purity profile.

    • Test Condition: Dilute the stock solution to the final concentration in your experimental buffer/solvent. Store this solution under your typical experimental conditions (e.g., 37°C incubator, benchtop at room temperature).

    • Control Condition: Dilute the stock solution to the same final concentration in the same buffer/solvent. Store this solution under ideal conditions (e.g., protected from light at 4°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from both the "Test Condition" and "Control Condition" samples.

    • Analyze each aliquot by HPLC.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 control.

    • Calculate the percent purity of the parent compound at each time point using the peak area.

    • Purity % = (Area of Parent Peak) / (Total Area of All Peaks) * 100

    • Look for the appearance and growth of new peaks, which correspond to degradation products. A stable compound will show minimal (<2%) loss of purity over the experimental duration.

Q7: What is a good starting point for an HPLC method to analyze this compound and its impurities?

A reverse-phase HPLC (RP-HPLC) method is ideal for separating the parent compound from its more polar (hydrolyzed) or less polar (de-brominated, decarboxylated) degradation products.[10][13]

Table 2: Example RP-HPLC Method Parameters

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile Common organic solvent for reverse-phase chromatography.
Gradient 50% B to 95% B over 15 minutes A gradient is recommended to ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection (UV) 225 nm and 280 nm The aromatic ring will have strong absorbance in the UV range. Monitoring multiple wavelengths can help distinguish peaks.

| Injection Vol. | 10 µL | Standard injection volume. |

References

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of...propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Gatti, R., et al. (2010). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • University of California, Berkeley. Safe Storage of Hazardous Chemicals. EH&S UC Berkeley. [Link]

  • Phinney, B. O., & Sale, P. J. (1951). Degradation of labeled propionic and acetic acids. Journal of Biological Chemistry. [Link]

  • Cole-Parmer. Material Safety Data Sheet for a related compound. [Link]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Tetrahedron Letters. [Link]

  • Cao, Y., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods. [Link]

  • Singh, L., et al. (1983). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society. [Link]

  • PubChem. 3-(5-bromo-2-methoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Georganics. 3-(5-Bromo-2-methoxyphenyl)propanoic acid. [Link]

  • Vervoort, A., & van Kerckhove, M. (1970). [Enzymatic hydrolysis of substituted phenyl-alpha-D-mannopyranosides]. Archives Internationales de Physiologie et de Biochimie. [Link]

  • Li, J., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Matrix Fine Chemicals. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Kim, J. H., et al. (2020). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmaceutical Investigation. [Link]

  • NIST. 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. [Link]

  • Dutkiewicz, M., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Materials. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute. [Link]

  • Crump, J. W. (1967). U.S. Patent No. 3,303,224. Washington, DC: U.S.
  • PubChem. 3-(p-Methoxyphenyl)propionic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. [Link]

  • Sam, S., et al. (2016). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Polymer. [Link]

  • Yadav, G. D., & Bisht, H. (2004). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. Catalysis Letters. [Link]

  • Altarawneh, M., et al. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology. [Link]

  • Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Chemistry Online Classes. (2021, March 27). Unsaturation test of Aromatic compounds ll Reaction with Bromine solution [Video]. YouTube. [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 2-Bromopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we will address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the handling, properties, and reactivity of 2-bromopropanoic acid.

Q1: What are the critical storage and handling conditions for 2-bromopropanoic acid to ensure its stability and reactivity?

A1: 2-Bromopropanoic acid is a corrosive substance that should be handled with care in a well-ventilated fume hood.[1][2] Proper personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, is essential.[3] It should be stored in a cool, dry place away from incompatible materials such as strong bases, metals, and reducing agents.[1][2] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[3][1] For long-term storage, refrigeration at 0-8 °C is recommended.

Q2: My reaction requires the deprotonation of 2-bromopropanoic acid. What is the best choice of base?

A2: The choice of base is critical and depends on the specific reaction. For simple deprotonation to form the carboxylate, a relatively weak base like sodium bicarbonate or sodium carbonate is often sufficient. However, for reactions where the carboxylate will participate in a subsequent step, such as a nucleophilic substitution, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) might be necessary. It is crucial to select a base that is compatible with other functional groups in your starting materials. The pKa of the conjugate acid of the base should be higher than the pKa of 2-bromopropanoic acid (which is approximately 2.97) to ensure complete deprotonation.[4]

Q3: I am observing significant racemization in my reaction with chiral 2-bromopropanoic acid. What are the likely causes?

A3: Racemization of α-halo acids can occur under both acidic and basic conditions.[5] The primary mechanism involves the formation of a planar enol or enolate intermediate, which can be protonated from either face with equal probability, leading to a racemic mixture.[5][6] This can be exacerbated by prolonged reaction times, elevated temperatures, or the use of strong bases that favor enolization. To minimize racemization, it is advisable to use milder reaction conditions, shorter reaction times, and carefully select your base.

Q4: Can I use 2-bromopropanoic acid in both aqueous and organic solvents?

A4: Yes, 2-bromopropanoic acid is soluble in a range of solvents. Its carboxylic acid group allows for solubility in polar protic solvents like water and alcohols.[7] It is also soluble in many polar aprotic organic solvents. The choice of solvent will significantly impact the reaction outcome, especially in nucleophilic substitution reactions.

II. Troubleshooting Guide for Common Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific failed reactions involving 2-bromopropanoic acid.

Nucleophilic Substitution Reactions (S\N2)
Q5: My S\N2 reaction with 2-bromopropanoic acid is giving a very low yield. What are the potential reasons?

A5: Low yields in S\N2 reactions involving 2-bromopropanoic acid can stem from several factors:

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide ion efficiently.

  • Steric Hindrance: The nucleophile or the substrate may be sterically hindered, slowing down the reaction.

  • Incorrect Solvent Choice: S\N2 reactions are generally favored in polar aprotic solvents like DMF, DMSO, or acetone.[8][9] These solvents solvate the cation but leave the nucleophile "naked" and more reactive.[8] Using polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[8][10][11]

  • Side Reactions: Elimination (E2) can be a competing side reaction, especially with sterically hindered or strong bases.

Q6: I am observing a mixture of inversion and retention of stereochemistry in my S\N2 reaction. What is happening?

A6: While S\N2 reactions are expected to proceed with inversion of configuration, observing a mix of stereoisomers suggests competing reaction pathways.[12][13][14] One possibility is a competing S\N1-type reaction, which would proceed through a planar carbocation intermediate, leading to racemization. However, a more common reason with 2-bromopropanoic acid is Neighboring Group Participation (NGP) .[12][13][15] The carboxylate group can act as an internal nucleophile, displacing the bromide in an intramolecular S\N2 reaction to form a transient lactone intermediate. A subsequent attack by the external nucleophile on the lactone then occurs with a second inversion, leading to an overall retention of configuration.[12][15]

This NGP is more likely with a low concentration of a strong external nucleophile.[12][13][15]

Esterification and Amidation Reactions
Q7: My esterification of 2-bromopropanoic acid is incomplete, even with a large excess of alcohol and a strong acid catalyst. What should I check?

A7: Incomplete esterification can be due to several factors:

  • Water Removal: Esterification is an equilibrium reaction. Ensure that water is being effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent.

  • Steric Hindrance: If the alcohol is bulky, the reaction may be slow. Consider using a more reactive derivative of the carboxylic acid, such as the acyl chloride.

  • Catalyst Deactivation: The acid catalyst could be neutralized by basic impurities in the starting materials or solvent.

Q8: I am attempting to form an amide from 2-bromopropanoic acid and an amine, but the reaction is messy with multiple byproducts. What is the likely issue?

A8: The direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient. The primary issue is the acid-base reaction between the carboxylic acid and the amine, which forms a stable ammonium carboxylate salt. To overcome this, you should use a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

III. Experimental Protocols & Data

Protocol 1: Optimizing Solvent Choice for an S\N2 Reaction

This protocol outlines a method to screen for the optimal solvent in a nucleophilic substitution reaction of 2-bromopropanoic acid with a generic nucleophile (Nu⁻).

  • Setup: In parallel, set up four small-scale reactions (e.g., in vials with stir bars) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To each vial, add 2-bromopropanoic acid (1 equivalent) and the nucleophile (1.2 equivalents).

  • Solvents: To each vial, add one of the following solvents to achieve the same concentration (e.g., 0.1 M):

    • Vial 1: N,N-Dimethylformamide (DMF) - Polar Aprotic

    • Vial 2: Acetonitrile (MeCN) - Polar Aprotic

    • Vial 3: Ethanol (EtOH) - Polar Protic

    • Vial 4: Tetrahydrofuran (THF) - Nonpolar Aprotic

  • Reaction: Stir all reactions at the same temperature (e.g., room temperature or 50 °C) and monitor by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) at regular time intervals (e.g., 1, 2, 4, and 8 hours).

  • Analysis: Compare the reaction progress and product formation across the different solvents to determine the optimal choice.

Solvent TypeExample SolventExpected S\N2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileFast Solvates the cation, leaving the nucleophile highly reactive.[8][10]
Polar Protic Water, Ethanol, MethanolSlow Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[8][11]
Nonpolar Aprotic Hexane, Toluene, THFVery Slow Poor solubility of ionic nucleophiles.
Protocol 2: Testing for Racemization using Chiral HPLC

This protocol provides a method to determine the enantiomeric excess (e.e.) of a reaction product derived from chiral 2-bromopropanoic acid.

  • Sample Preparation: Prepare a dilute solution of your purified reaction product in a suitable mobile phase solvent.

  • Chiral Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating enantiomers of similar compounds. Common choices include columns based on cyclodextrins or cellulose derivatives.

  • Method Development: Develop an isocratic or gradient elution method using a suitable mobile phase (e.g., a mixture of hexane and isopropanol).

  • Injection and Analysis: Inject the sample onto the chiral HPLC system and monitor the elution of the enantiomers using a UV detector.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess can be calculated using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

IV. Visualized Workflows and Mechanisms

Troubleshooting Workflow for a Failed S\N2 Reaction

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagent Purity & Stability - Titrate base - Check nucleophile source - Verify starting material structure start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature too low? - Reaction time too short? check_reagents->check_conditions Reagents OK fail Further Investigation Needed check_reagents->fail Reagents Bad check_solvent 3. Evaluate Solvent Choice - Using a polar aprotic solvent? check_conditions->check_solvent Conditions Seem OK optimize_temp Increase Temperature check_conditions->optimize_temp Temp Low optimize_time Increase Reaction Time check_conditions->optimize_time Time Short check_side_reactions 4. Analyze for Side Products - Look for elimination (E2) products - Check for racemization (NGP/SN1) check_solvent->check_side_reactions Solvent OK change_solvent Switch to DMF or DMSO check_solvent->change_solvent Solvent Protic/Nonpolar change_base Use a non-nucleophilic, sterically hindered base check_side_reactions->change_base Elimination Observed check_side_reactions->fail Complex Mixture success Successful Reaction optimize_temp->success optimize_time->success change_solvent->success change_base->success

Caption: A decision tree for troubleshooting failed S\N2 reactions.

Mechanism: S\N2 vs. Neighboring Group Participation (NGP)

G cluster_0 S_N2 Pathway (Inversion) cluster_1 NGP Pathway (Retention) sn2_start (S)-2-Bromopropanoic acid sn2_ts [Transition State] sn2_start->sn2_ts Backside Attack sn2_prod (R)-Product sn2_ts->sn2_prod nu_sn2 Nu⁻ nu_sn2->sn2_ts ngp_start (S)-2-Bromopropanoic acid ngp_int β-Lactone Intermediate (Inversion 1) ngp_start->ngp_int Intramolecular Attack ngp_prod (S)-Product (Inversion 2) ngp_int->ngp_prod Nucleophilic Attack nu_ngp Nu⁻ nu_ngp->ngp_prod

Caption: Competing pathways: S\N2 (inversion) vs. NGP (retention).

V. References

  • MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. (n.d.). Krishna Solvechem Limited. Retrieved January 4, 2026, from [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved January 4, 2026, from [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. Retrieved January 4, 2026, from [Link]

  • Factors Affecting SN2 Reactions. (n.d.). Chad's Prep®. Retrieved January 4, 2026, from [Link]

  • Solvent effects on the structure of SN2 transition states. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 8.2: Factors That Affect S_N2 Reactions. (2014, August 7). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

  • 2-Br Propionic Acid Physical Properties. (2005, May 6). Sciencemadness.org. Retrieved January 4, 2026, from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. (2020, August 2). YouTube. Retrieved January 4, 2026, from [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025, March 14). YouTube. Retrieved January 4, 2026, from [Link]

  • When (S) -2 -bromopropanoic acid [(S)-CH_3CHBrCO_2H] reacts with concentrated sodium hydro. (n.d.). Gauth. Retrieved January 4, 2026, from [Link]

  • Racemization process for optically active carboxylic acids or salts or esters thereof. (n.d.). Google Patents. Retrieved January 4, 2026, from

  • β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 4, 2026, from [Link]

  • Video: Stereochemical Effects of Enolization. (2023, April 30). JoVE. Retrieved January 4, 2026, from [Link]

  • 2-bromopropanoic acid dodecyl ester. (2024, April 10). ChemBK. Retrieved January 4, 2026, from [Link]

  • When (S)-2-bromopropanoic acid [(S)−CH3CHBrCO2H] reacts with concentrated sodium hydroxide, the product formed (after acidification) is ( R ). (2023, July 1). Brainly. Retrieved January 4, 2026, from [Link]

  • How to convert propanoic acid into 2-bromopropionic acid. (2018, November 2). Quora. Retrieved January 4, 2026, from [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved January 4, 2026, from [Link]

  • When (S)-2-bromopropanoic acid \left[(S) - Filo. (2024, June 6). Filo. Retrieved January 4, 2026, from [Link]

  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (n.d.). Chemistry Steps. Retrieved January 4, 2026, from [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved January 4, 2026, from [Link]

  • 2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

  • A2 organic synthesis question. (2014, April 29). The Student Room. Retrieved January 4, 2026, from [Link]

  • 2-Bromopropanoic acid. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]cbook.cgi?ID=C598721&Mask=200)

Sources

Technical Support Center: Analytical Methods for Monitoring Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate data to drive their projects forward. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot effectively and ensure the integrity of your results. This resource is structured to address the most common challenges you'll face, providing clear, actionable solutions and the rationale behind them.

Section 1: Foundational Principles & Method Selection

The accurate monitoring of a chemical reaction is fundamental to understanding its kinetics, optimizing its yield, and ensuring its safety and reproducibility. The choice of an analytical technique is the first critical decision point and can significantly impact the quality of the data obtained.

FAQ: How do I choose the right analytical technique for my reaction?

Choosing the appropriate analytical technique hinges on several factors related to your specific reaction and the information you seek.[1] Consider the following:

  • Nature of the Analyte: Are your reactants, intermediates, and products volatile? If so, Gas Chromatography (GC) may be suitable.[2] For non-volatile compounds in solution, High-Performance Liquid Chromatography (HPLC) is often the preferred method.[3]

  • Reaction Speed: For very fast reactions, techniques with rapid data acquisition, such as in-situ Fourier Transform Infrared (FTIR) or UV-Vis spectroscopy, are advantageous.[4][5] Slower reactions can be monitored by techniques that involve sample workup, like HPLC or NMR.

  • Concentration of Species: Highly sensitive techniques like Mass Spectrometry (MS) or fluorescence spectroscopy are ideal for detecting low-concentration intermediates or products.[2][6]

  • Structural Information Required: If detailed structural information about intermediates or byproducts is necessary, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are unparalleled.[7][8]

  • Reaction Matrix: The complexity of your reaction mixture can influence your choice. For instance, in-situ FTIR can be very effective in complex matrices where sample extraction for chromatography might be challenging.[9][10]

Decision-Making Workflow for Technique Selection

TechniqueSelection start Reaction Monitoring Requirement is_volatile Are key species volatile? start->is_volatile is_fast Is the reaction fast (< 1 min)? is_volatile->is_fast No gc Gas Chromatography (GC) is_volatile->gc Yes need_structure Is detailed structural information needed? is_fast->need_structure No insitu_ir_uv In-situ FTIR or UV-Vis is_fast->insitu_ir_uv Yes is_complex_matrix Is the reaction matrix complex? need_structure->is_complex_matrix No nmr_ms NMR or Mass Spectrometry need_structure->nmr_ms Yes hplc High-Performance Liquid Chromatography (HPLC) is_complex_matrix->hplc No is_complex_matrix->insitu_ir_uv Yes

Caption: A workflow to guide the selection of an appropriate analytical technique.

Section 2: Troubleshooting Chromatographic Methods (HPLC & GC)

Chromatographic techniques are workhorses for reaction monitoring, but are susceptible to a range of issues that can compromise data quality.

HPLC Troubleshooting Guide

Q1: My retention times are shifting from run to run. What's causing this and how do I fix it?

Answer: Retention time instability is a common issue in HPLC and can stem from several sources. The key is to systematically isolate the variable.[11]

  • Causality: The retention time of an analyte is dependent on its partitioning between the stationary and mobile phases. Any factor that alters this equilibrium will affect retention time.

  • Troubleshooting Steps:

    • Check the Pumping System: Inconsistent mobile phase composition is a primary culprit. Ensure your solvent reservoirs are sufficiently full and that the solvent lines are free of air bubbles. Degas your mobile phase to prevent bubble formation in the pump heads.[3][12] Pressure fluctuations are a strong indicator of pump issues or leaks.[11][13]

    • Verify Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as slight variations in pH or organic modifier concentration, can lead to significant retention time shifts, especially for ionizable compounds. Always prepare fresh mobile phase and use a calibrated pH meter.

    • Assess Column Temperature: The column temperature must be stable. Even minor fluctuations in ambient temperature can cause drift if a column oven is not used. Ensure your column compartment is set to a stable temperature and has equilibrated before starting your analysis.[3]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is particularly important for gradient methods.[14] A drifting baseline is often a sign of incomplete equilibration.

Q2: I'm seeing peak tailing in my chromatograms. What does this indicate?

Answer: Peak tailing can compromise the accuracy of peak integration and reduce resolution. It is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.[11][14]

  • Causality: Ideal chromatography involves a single, uniform interaction between the analyte and the stationary phase. Peak tailing occurs when a portion of the analyte molecules are retained more strongly due to secondary, undesirable interactions.

  • Troubleshooting Steps:

    • Active Sites on the Column: The most common cause is the interaction of basic analytes with acidic silanol groups on the silica support of the stationary phase.

      • Solution: Add a small amount of a competitive base, like triethylamine, to the mobile phase to block these active sites. Alternatively, use a column with a highly end-capped stationary phase.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Mismatched Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion.[14]

      • Solution: Whenever possible, dissolve your sample in the mobile phase.[12] If this is not feasible, ensure the injection volume is small.

Experimental Protocol: Quenching a Reaction for HPLC Analysis

A critical and often overlooked step is the proper quenching of the reaction. An incomplete or inappropriate quench can lead to continued reaction in the sample vial, giving a false representation of the reaction's progress.

  • Select an Appropriate Quenching Agent: The quenching agent should rapidly and irreversibly react with a key reactive species in the reaction mixture. For example, a strong acid to neutralize a basic catalyst, or a reducing agent to consume an oxidant.

  • Ensure Rapid Mixing and Cooling: The quench should be performed quickly and at a low temperature to halt the reaction instantaneously.[15] Adding the reaction mixture to a pre-cooled vial containing the quenching agent is an effective method.

  • Validate the Quench: To ensure your quenching protocol is effective, run a control experiment. Quench a reaction at a specific time point, then let the quenched sample sit at room temperature for an extended period (e.g., 1-2 hours) before analysis. Analyze a freshly quenched sample and the aged sample. The chromatograms should be identical. If the product peak has increased or the reactant peak has decreased in the aged sample, your quench is not effective.

GC Troubleshooting Guide

Q1: I'm not seeing any peaks, or they are very small.

Answer: This frustrating issue can be due to problems with the sample introduction, the column, or the detector.

  • Causality: For a peak to be detected, the analyte must be successfully introduced into the instrument, travel through the column, and elicit a response from the detector. A failure at any of these stages will result in a lack of signal.

  • Troubleshooting Steps:

    • Verify Injection: Ensure the syringe is drawing up and expelling the sample correctly. For autosamplers, check that the vial contains sufficient sample and the syringe is reaching the correct depth.

    • Check for Leaks: A leak in the system, particularly at the injector septum or column fittings, can prevent the sample from reaching the column.[16][17] Use an electronic leak detector to systematically check all connections.

    • Confirm Temperatures: Ensure the injector and detector are at the correct temperatures.[16] An injector that is too cool will not properly vaporize the sample, while a detector that is not at the optimal temperature will not produce a signal.

    • Detector Gas Flows: For detectors like the Flame Ionization Detector (FID), incorrect gas flow rates for hydrogen and air will prevent the flame from igniting or result in a poor response.[18]

Q2: My peaks are broad or split.

Answer: Poor peak shape in GC often points to issues with the injection technique or column integrity.[16]

  • Causality: Sharp, symmetrical peaks are achieved when the sample is introduced as a narrow band and travels through the column uniformly. Broad or split peaks occur when the initial sample band is too wide or when the column's performance is compromised.

  • Troubleshooting Steps:

    • Injection Technique: A slow injection can cause the sample to vaporize over a longer period, resulting in a broad initial band.[16] Ensure a fast, smooth injection.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape and retention time shifts.

      • Solution: Trim a small portion (e.g., 10-20 cm) from the front of the column. If this resolves the issue, it confirms contamination at the column inlet.

    • Column Installation: Ensure the column is installed at the correct depth in both the injector and the detector. Improper installation can create dead volumes that lead to peak broadening.

Section 3: Troubleshooting Spectroscopic Methods (NMR, FTIR, UV-Vis)

Spectroscopic methods provide real-time or near-real-time information about the chemical composition of a reaction mixture.

NMR Spectroscopy in Reaction Monitoring

Q1: My peak integrals are not consistent, leading to unreliable concentration measurements.

Answer: Quantitative accuracy in NMR is highly dependent on proper acquisition parameters.[7]

  • Causality: The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. However, this is only true if the nuclei have fully relaxed back to their equilibrium state before the next scan.

  • Troubleshooting Steps:

    • Ensure Full Relaxation (T1): The recycle delay (d1) must be at least 5 times the T1 relaxation time of the slowest-relaxing nucleus you are quantifying.[7] If you are unsure of the T1 values, a conservative d1 of 30-60 seconds is a good starting point for many small molecules. For accurate work, measure the T1 of your key compounds.

    • Number of Scans (ns): While more scans improve the signal-to-noise ratio, for reaction monitoring, it's a trade-off with time resolution. Use the minimum number of scans that provides adequate signal for your peaks of interest.[19]

    • Phasing and Baseline Correction: Inconsistent phasing and baseline correction during data processing can introduce significant errors in integration. Use an automated and consistent processing routine for all spectra in a kinetic series.

Workflow for Setting Up a Quantitative NMR Experiment

NMR_Workflow start Start: Prepare Sample t1_exp Run T1 Inversion Recovery Experiment start->t1_exp determine_t1 Determine longest T1 value t1_exp->determine_t1 set_d1 Set Recycle Delay (d1) to >= 5 * T1 determine_t1->set_d1 set_ns Set Number of Scans (ns) for adequate S/N set_d1->set_ns acquire Acquire Kinetic Data set_ns->acquire process Process data with consistent parameters acquire->process integrate Integrate peaks of interest process->integrate end Calculate Concentrations integrate->end

Caption: A workflow for quantitative NMR reaction monitoring.

In-Situ FTIR Spectroscopy

Q1: My IR baseline is drifting, making it difficult to quantify peak heights.

Answer: Baseline drift in in-situ FTIR is often related to changes in the reaction medium or instrumental instability.

  • Causality: The FTIR spectrum is a snapshot of the vibrational modes of all molecules in the path of the IR beam. Changes in temperature, refractive index, or the formation of scattering particles can cause the baseline to shift.

  • Troubleshooting Steps:

    • Temperature Fluctuations: Ensure the reaction temperature is well-controlled. A changing temperature can alter the density and refractive index of the solvent, leading to baseline drift.

    • Formation of Precipitates or Bubbles: If your reaction forms a solid or gas, these can scatter the IR beam, causing significant baseline shifts and non-reproducible spectra. Ensure your probe is positioned in a well-mixed region of the reactor to minimize these effects.

    • Probe Fouling: The surface of the ATR probe can become coated with reactants or products, leading to a changing spectral background. If you suspect fouling, you may need to clean the probe between experiments.

UV-Vis Spectroscopy

Q1: The relationship between concentration and absorbance is not linear (deviation from Beer-Lambert Law).

Answer: While UV-Vis is a powerful quantitative technique, the linear relationship between absorbance and concentration has its limits.[20]

  • Causality: The Beer-Lambert Law assumes that the absorbing species do not interact with each other and that the sample is homogeneous. At high concentrations, these assumptions can break down.

  • Troubleshooting Steps:

    • High Concentration: This is the most common cause of non-linearity.[20] The solution is simple: dilute your sample to bring the absorbance into the linear range, typically below 1.0 AU.

    • Stray Light: Unwanted light reaching the detector can cause negative deviations from linearity, especially at high absorbances.[21] Ensure the instrument's sample compartment is properly sealed.

    • Chemical Equilibria: If the analyte is involved in a concentration-dependent equilibrium (e.g., dimerization), its molar absorptivity may change with concentration, leading to non-linearity. In such cases, a calibration curve is essential.

Section 4: Data Integrity and Method Validation

For professionals in drug development, analytical method validation is not just good practice; it is a regulatory requirement. A validated method provides documented evidence that the procedure is suitable for its intended purpose.[22][23]

Key Parameters for Method Validation

The following table summarizes the key parameters that must be assessed during method validation, as outlined in guidelines from the International Council for Harmonisation (ICH).[24]

Parameter Definition Assessment
Accuracy The closeness of the test results to the true value.[25]Analyze a sample with a known concentration (e.g., a certified reference material) and compare the measured value to the certified value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25]Assessed at three levels: Repeatability (same lab, same analyst, same day), Intermediate Precision (different days, analysts, or equipment), and Reproducibility (between labs).
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be present.[25]Analyze samples spiked with potential impurities or degradants to ensure no interference with the analyte's signal.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[24]Analyze a series of standards at different concentrations and perform a linear regression analysis. A correlation coefficient (R²) > 0.99 is typically required.[24]
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Determined by the linearity, accuracy, and precision data.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[22]Intentionally vary parameters like mobile phase pH, column temperature, or flow rate and observe the effect on the results.

References

  • Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical. [Link]

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Navigating the Mobile Phase: A Technical Guide to Solvent System Selection for Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who routinely employ flash column chromatography for compound purification. Here, we delve into the critical process of selecting an appropriate solvent system, a pivotal step that dictates the success of your separation. We will explore the underlying principles, provide actionable protocols, and offer troubleshooting solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the ideal Rf value I should aim for on my TLC plate before scaling up to a flash column?

An ideal Rf (Retention Factor) value for your target compound on a Thin-Layer Chromatography (TLC) plate is between 0.25 and 0.35.[1] A solvent system providing an Rf in this range generally ensures good separation on the column, allowing the compound sufficient time to equilibrate without leading to excessively long run times.[1]

Q2: How do I translate my TLC solvent system to a flash column?

The solvent system that provides the optimal Rf on a TLC plate can be directly used as the mobile phase for your flash column. The relationship between the TLC Rf and the number of column volumes (CV) required to elute the compound is approximately CV = 1/Rf.[2] Therefore, an Rf of 0.25 to 0.35 corresponds to an elution volume of about 3 to 4 CVs.

Q3: Can I use a three-solvent mixture for my flash chromatography?

While most flash chromatography separations are achieved with a two-solvent system (one polar and one non-polar), a three-solvent mixture can occasionally be necessary to achieve a specific selectivity for complex separations.[1] However, it's generally recommended to start with and optimize a two-solvent system first due to its simplicity.

Q4: My compound is not stable on silica gel. What are my options?

If your compound degrades on silica gel, you can consider alternative stationary phases like alumina or florisil, especially for less challenging separations.[3] For more difficult separations, deactivating the silica gel by adding a small amount of a modifier like triethylamine (1-3%) to your solvent system can neutralize its acidity and prevent compound degradation.[4]

Q5: What are some good starting solvent systems for compounds of different polarities?

  • Nonpolar compounds: Start with 100% hexane or a low percentage of a slightly more polar solvent, such as 5% ethyl acetate in hexane or 5% ether in hexane.[4]

  • "Normal" polarity compounds: A mixture of ethyl acetate and hexane, typically in the range of 10-50% ethyl acetate, is a standard and effective choice.[4]

  • Polar compounds: Begin with 100% ethyl acetate or a mixture like 5% methanol in dichloromethane.[4]

Troubleshooting Guide: Common Solvent-Related Issues

This section addresses specific problems you might encounter during your flash chromatography purification and provides systematic solutions.

Problem 1: Poor Separation of Compounds (Co-elution)

Causality: The chosen solvent system may not have the correct "selectivity" for your mixture, meaning it doesn't interact differently enough with the components to separate them. The solvent strength might also be too high, causing all compounds to elute too quickly.

Troubleshooting Protocol:

  • Re-evaluate your TLC:

    • Goal: Find a solvent system that provides a greater difference in Rf values (ΔRf) between your target compound and the impurities.

    • Procedure: Screen a variety of solvent systems on TLC plates, exploring different solvent classes.[5] For example, if ethyl acetate/hexane (an ester/alkane mixture) fails, try dichloromethane/methanol (a chlorinated/alcohol mixture) or ether/hexane (an ether/alkane mixture).[4]

  • Optimize the Solvent Strength:

    • Goal: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf of 0.25-0.35 for your desired compound.[1]

    • Procedure: If your compounds are eluting too quickly (high Rf), decrease the proportion of the polar solvent. If they are retained too strongly (low Rf), increase the polar solvent concentration.

  • Consider an Isocratic vs. Gradient Elution:

    • Explanation: An isocratic elution uses a constant solvent composition throughout the run. A gradient elution involves gradually increasing the polarity of the mobile phase during the separation.

    • Application: For complex mixtures with components of widely varying polarities, a gradient elution is often necessary to achieve good separation of all compounds in a reasonable time.[6]

Problem 2: The Compound Won't Elute from the Column

Causality: The solvent system is too weak (not polar enough) to move the compound through the stationary phase. It's also possible the compound has decomposed on the silica gel.[3]

Troubleshooting Protocol:

  • Verify Solvent Composition: Double-check that you have prepared the mobile phase correctly and haven't accidentally reversed the polar and non-polar components.[3]

  • Increase Solvent Strength: Gradually increase the percentage of the polar solvent in your mobile phase. If the compound still doesn't elute, a stronger polar solvent may be required (e.g., switching from ethyl acetate to methanol). Be cautious with methanol, as concentrations above 10% can start to dissolve the silica gel.[4]

  • Assess Compound Stability: Perform a 2D TLC to check if your compound is stable on silica.

    • Procedure: Spot your compound on a TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot remains a single spot on the diagonal, the compound is stable. If new spots appear, it is degrading.[3]

Problem 3: The Compound Elutes Too Quickly (in the Solvent Front)

Causality: The solvent system is too strong (too polar), causing the compound to have little to no interaction with the stationary phase.

Troubleshooting Protocol:

  • Decrease Solvent Strength: Reduce the concentration of the polar solvent in your mobile phase.

  • Change to a Less Polar System: If you are already using a low percentage of your polar solvent, you may need to switch to a less polar solvent system altogether. For example, if 5% ethyl acetate in hexane is too strong, try 100% hexane or a less polar solvent like toluene.

  • Check the First Fraction: Always collect and analyze the very first fraction that comes off the column to ensure your compound didn't elute undetected in the solvent front.[3]

Problem 4: Compound Precipitation on the Column

Causality: The compound has poor solubility in the chosen mobile phase. This can lead to the compound crashing out of solution at the top of the column, resulting in poor separation and streaking.

Troubleshooting Protocol:

  • Dry Loading: Instead of dissolving the sample in a small amount of solvent and loading it onto the column (wet loading), adsorb the sample onto a small amount of silica gel first.

    • Procedure: Dissolve your crude mixture in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[7]

  • Change the Solvent System: Find a solvent system that provides adequate separation on TLC and in which your compound is more soluble.[3]

The Power of TLC: A Step-by-Step Protocol for Solvent System Development

Thin-Layer Chromatography is an indispensable tool for developing and optimizing your flash chromatography method.[8][9]

Experimental Protocol:

  • Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate.

  • Visualize the Spots: Remove the plate from the chamber and mark the solvent front. Visualize the separated spots using a UV lamp or by staining the plate.

  • Calculate Rf Values: Measure the distance traveled by each spot and the distance traveled by the solvent front. Calculate the Rf value for each component using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize and Iterate:

    • If the Rf of your target compound is too high (>0.4), decrease the polarity of your solvent system.

    • If the Rf is too low (<0.2), increase the polarity.

    • Test different solvent combinations to improve the separation between your target compound and impurities (maximize ΔRf).

Visualizing the Workflow

The following diagram illustrates the logical workflow for selecting an appropriate solvent system for flash column chromatography.

Solvent_Selection_Workflow cluster_TLC TLC Optimization cluster_Flash Flash Chromatography TLC_Screen Screen with various solvent systems (e.g., EtOAc/Hexane, DCM/MeOH) Analyze_Rf Analyze Rf values of target and impurities TLC_Screen->Analyze_Rf Decision Is Rf of target between 0.25-0.35 AND good separation (ΔRf)? Analyze_Rf->Decision Adjust_Polarity Adjust solvent polarity Decision->Adjust_Polarity No, poor Rf Change_Solvent Try different solvent class Decision->Change_Solvent No, poor separation Run_Column Run flash column with optimized solvent system Decision->Run_Column Yes Adjust_Polarity->TLC_Screen Change_Solvent->TLC_Screen Collect_Fractions Collect and analyze fractions Run_Column->Collect_Fractions Pure_Compound Isolated Pure Compound Collect_Fractions->Pure_Compound

Caption: Workflow for solvent system selection in flash chromatography.

Data Presentation: Solvent Properties

The choice of solvent is governed by its polarity and its ability to dissolve the sample. Below is a table of common chromatography solvents, ordered by increasing polarity index.

SolventPolarity Index (P')[10]
Hexane0.1
Cyclohexane0.2
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Tetrahydrofuran4.0
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Acetonitrile5.8
Water10.2

Note: The polarity index is a relative measure of a solvent's polarity.

Conclusion

Selecting the right solvent system is a critical skill for any chemist performing flash column chromatography. By systematically using TLC to guide your choice and understanding the principles of solvent strength and selectivity, you can overcome common separation challenges and achieve high-purity compounds efficiently. This guide provides a framework for both novice and experienced researchers to approach solvent selection with confidence and troubleshoot issues as they arise.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The Indispensable Role of NMR in Structural Elucidation

In the realm of organic chemistry and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed atomic-level blueprint. For a molecule like 3-(5-Bromo-2-methoxyphenyl)propanoic acid, with its distinct aromatic and aliphatic regions, NMR is essential to confirm its synthesis and purity.

This guide will walk you through the expected ¹H and ¹³C NMR spectral features of this compound, explain the rationale behind the experimental setup, and provide a comparative analysis with similar molecules to support our assignments.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR spectra is paramount for accurate structural interpretation. The following protocol is a standard, field-proven methodology for the analysis of small organic molecules like 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal in the ¹H NMR spectrum.

  • Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Internal Standard : Tetramethylsilane (TMS) is added to the solvent as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration : To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Acquisition Parameters
  • Spectrometer : A 400 MHz or higher field spectrometer is recommended for good signal dispersion, especially in the aromatic region.

  • ¹H NMR :

    • Pulse Sequence : A standard single-pulse experiment.

    • Number of Scans : 8 to 16 scans are typically adequate.

    • Relaxation Delay : A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

  • ¹³C NMR :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise by collapsing carbon-proton couplings.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay : A 2-second relaxation delay is a good starting point.

Spectral Analysis and Interpretation

The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The assignments are based on established chemical shift ranges, coupling patterns, and data from analogous compounds.

¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the propanoic acid side chain.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1]
~7.35Doublet of doublets1HH-4This proton is ortho to the bromine and meta to the propanoic acid side chain. It will be split by H-3 and H-6.
~7.25Doublet1HH-6This proton is ortho to the propanoic acid side chain and meta to the bromine. It will be split by H-4.
~6.75Doublet1HH-3This proton is ortho to the methoxy group and will be split by H-4. The electron-donating methoxy group shields this proton, shifting it upfield.
~3.85Singlet3H-OCH₃The three equivalent protons of the methoxy group will appear as a sharp singlet.
~2.95Triplet2H-CH₂- (alpha to ring)These protons are adjacent to the aromatic ring and the other methylene group, resulting in a triplet.
~2.70Triplet2H-CH₂- (alpha to COOH)These protons are adjacent to the carboxylic acid group and the other methylene group, also resulting in a triplet.
¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
~178-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[2]
~156C-2The carbon bearing the electron-donating methoxy group is deshielded.
~134C-4Aromatic carbon, deshielded by the adjacent bromine.
~131C-6Aromatic carbon.
~129C-1The quaternary carbon attached to the propanoic acid side chain.
~115C-5The carbon atom directly bonded to the electronegative bromine atom.
~112C-3Aromatic carbon shielded by the ortho-methoxy group.
~56-OCH₃The carbon of the methoxy group.
~34-CH₂- (alpha to COOH)Aliphatic carbon adjacent to the carbonyl group.
~25-CH₂- (alpha to ring)Aliphatic carbon adjacent to the aromatic ring.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR characterization of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Peaks integrate->assign structure Confirm Structure assign->structure caption Workflow for NMR Characterization

Caption: Workflow for NMR Characterization.

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information:

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the presence of key functional groups.

  • Infrared (IR) Spectroscopy : Identifies the presence of functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Elemental Analysis : Determines the empirical formula of the compound, confirming the elemental composition.

A combination of these techniques provides a robust and comprehensive characterization of the molecule, leaving no room for structural ambiguity.

Conclusion

The structural characterization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, as with any novel compound, relies on a meticulous and logical application of analytical techniques. While direct experimental NMR data for this specific molecule remains elusive in the public domain, this guide demonstrates that a thorough understanding of NMR principles, coupled with predictive tools and comparative analysis, allows for a confident and detailed structural assignment. The presented workflow and interpretation serve as a valuable resource for researchers in their quest for precise molecular characterization.

References

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). [Link]

  • PubChemLite. 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]

  • PubChem. 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. [Link]

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A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and molecular research, the precise confirmation of a molecule's weight is not merely a checkbox—it's the foundational data point upon which entire projects are built.[1][2][3] Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled accuracy and sensitivity.[1][4][5] This guide provides an in-depth comparison of common MS platforms, moving beyond simple specifications to explain the causality behind instrumental choices and experimental design.

Our objective is to equip you, a fellow scientist, with the rationale to not only select the appropriate technology but also to design robust, self-validating experiments for confirming the molecular weight of small molecules, peptides, and proteins.

Part 1: The Core Principles: A Triad of Technologies

A mass spectrometer's function can be distilled into three core processes: ionization, mass analysis, and detection.[6] The choice of technology at the first two stages—the ion source and the mass analyzer—critically dictates the instrument's suitability for a given analyte.

The Genesis of an Ion: A Comparative Look at Ionization Sources

The journey from a neutral molecule to a detectable ion is the critical first step. The goal is to generate gas-phase ions with minimal fragmentation, a process known as "soft ionization," to ensure the measured mass corresponds to the intact molecule.[7] The three most prevalent soft ionization techniques in drug development are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Atmospheric Pressure Chemical Ionization (APCI).[7][8]

Ionization SourcePrincipleBest Suited ForKey AdvantagesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[9]Polar small molecules, peptides, proteins, oligonucleotides.[8][10][11]Generates multiply charged ions, enabling analysis of very large molecules on analyzers with limited mass ranges.[9] Excellent for coupling with Liquid Chromatography (LC).[11]Prone to ion suppression from salts and detergents.[8][12] Less effective for non-polar compounds.[13]
Matrix-Assisted Laser Desorption/Ionization (MALDI) The analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes both matrix and analyte.[14][15]Large biomolecules (proteins, DNA), polymers, and complex mixtures.[9][10][15]High tolerance for salts and buffers.[16] Primarily produces singly charged ions, simplifying spectra.[15][17] High throughput capability.Matrix background can interfere at low masses. Reproducibility can be challenging.[9] Not easily coupled with LC.
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated nebulizer. A corona discharge ionizes the solvent, which then transfers charge to the analyte.[18]Non-polar to moderately polar small molecules that are thermally stable.[8][10][13]Excellent for compounds that are difficult to ionize by ESI.[8][13] Tolerates higher LC flow rates and less pure solvents.[13]Analyte must be volatile enough to be vaporized.[13] Not suitable for large, thermally labile biomolecules.

Expert Insight: The choice between ESI and APCI for small molecules often hinges on polarity. A common workflow is to screen compounds by ESI first; if ionization is poor, switching to APCI is a logical next step.[8][13] For large proteins, MALDI is often preferred for a quick, direct assessment of mass, while ESI (often coupled with LC) is superior for analyzing proteins in complex mixtures or when higher resolution is needed.[16][19]

Sorting the Ions: A Comparison of Mass Analyzers

Once ionized, molecules are sorted by their mass-to-charge ratio (m/z) in the mass analyzer. The performance of the analyzer is defined by its mass resolution (the ability to distinguish between two closely spaced peaks) and mass accuracy (the closeness of the measured mass to the true mass).[6][20][21][22]

Mass AnalyzerPrincipleTypical Resolution (FWHM)Mass AccuracyKey Advantages
Quadrupole Uses oscillating electric fields across four parallel rods to selectively filter ions of a specific m/z.[23]Low (~1,000)[20]Low (~100 ppm)Robust, fast, and cost-effective. Excellent for targeted quantification (Selected Ion Monitoring).[23]
Time-of-Flight (TOF) Ions are accelerated by an electric field and their flight time over a fixed distance is measured. Lighter ions travel faster.[23][24]Moderate to High (10,000 - 60,000)[20]High (< 5 ppm)High sensitivity, very fast acquisition speed, and a wide mass range.[24]
Orbitrap Ions are trapped in an electrostatic field and their orbital frequencies are measured. The frequency is inversely proportional to the square root of the m/z.[25]Very High (up to 280,000+)[26]Very High (< 2 ppm)[25]Exceptional resolution and mass accuracy, enabling confident elemental composition determination.[26]

Expert Insight: For simple molecular weight confirmation where the identity is already suspected (e.g., routine synthesis checks), a quadrupole may suffice. However, for definitive characterization, especially for novel compounds or biologics, high-resolution accurate-mass (HRAM) instruments like TOF and Orbitrap are essential.[20][25] The extremely high resolution of an Orbitrap can distinguish between molecules with the same nominal mass but different elemental compositions (isobars), which is impossible with a low-resolution instrument.[20][26]

Part 2: Experimental Workflows & Protocols

A successful experiment is built on a foundation of meticulous preparation and a logical workflow. The following diagram and protocols outline the critical steps for obtaining high-quality mass spectra.

General Experimental Workflow

The path from sample to result follows a consistent series of steps, regardless of the specific instrumentation.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: MS Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Acquisition (e.g., Synthesis product, Protein extract) Purify 2. Purification & Desalting (Crucial for ESI) Sample->Purify Concentrate 3. Concentration Adjustment Purify->Concentrate Load 4. Sample Introduction (Direct Infusion or LC) Concentrate->Load Ionize 5. Ionization (ESI, MALDI, etc.) Load->Ionize Analyze 6. Mass Analysis (TOF, Orbitrap, etc.) Ionize->Analyze Detect 7. Detection Analyze->Detect Spectrum 8. Raw Spectrum Generation Detect->Spectrum Deconvolute 9. Deconvolution (For ESI of large molecules) Spectrum->Deconvolute Confirm 10. MW Confirmation (Compare Measured vs. Theoretical) Deconvolute->Confirm

Caption: General workflow for MS-based molecular weight confirmation.

Protocol 1: LC-ESI-MS for Small Molecule Confirmation

Objective: To confirm the molecular weight of a synthesized small molecule (Expected MW: ~350 Da) using a high-resolution LC-TOF system.

Methodology Rationale: Coupling Liquid Chromatography (LC) to the MS provides an online purification step, separating the analyte from non-volatile salts and impurities that can suppress ESI.[27][28] A TOF analyzer provides the high mass accuracy needed for confident confirmation.[19]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the synthesized compound in an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 10 µg/mL.[28]

    • Causality: This concentration is a good starting point for most modern instruments to achieve good signal-to-noise without saturating the detector.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates that could clog the LC system.[28]

  • LC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Causality: Formic acid is a volatile modifier that aids in protonation ([M+H]+) in positive ion ESI and improves chromatographic peak shape.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS Method (Positive ESI-TOF):

    • Ionization Mode: Electrospray (ESI), Positive

    • Mass Range: 100 - 1000 m/z

    • Capillary Voltage: 3500 V

    • Gas Temperature: 325 °C

    • Acquisition Rate: 2 spectra/second

    • Causality: A wider mass range is initially used to capture potential dimers or unexpected products. The acquisition rate ensures sufficient data points across the chromatographic peak for accurate analysis.[24]

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to your compound.

    • Identify the peak for the protonated molecule [M+H]+.

    • Check for other common adducts, such as the sodium adduct [M+Na]+, which will appear 22 Da higher than the [M+H]+ peak.[29][30]

    • Compare the measured accurate mass of the [M+H]+ ion to the calculated theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental composition.

Protocol 2: MALDI-TOF for Intact Protein Confirmation

Objective: To confirm the molecular weight of a purified recombinant protein (Expected MW: ~25 kDa).

Methodology Rationale: MALDI-TOF is exceptionally well-suited for large, purified biomolecules.[14][15] It is fast, tolerant of residual salts, and the resulting spectrum (dominated by the [M+H]+ ion) is straightforward to interpret.[16][17]

Step-by-Step Protocol:

  • Sample Preparation:

    • The protein should be in a volatile buffer (e.g., ammonium bicarbonate). If in a non-volatile buffer like PBS, desalting is required using a C4 ZipTip or dialysis.[27]

    • Causality: Non-volatile salts will crystallize on the MALDI target and severely suppress analyte ionization.[27]

    • Adjust the final protein concentration to 1-10 pmol/µL in 0.1% Trifluoroacetic Acid (TFA).[31]

  • Matrix Preparation:

    • Prepare a saturated solution of Sinapinic Acid (SA) in 50:50 Acetonitrile:Water with 0.1% TFA.[14]

    • Causality: Sinapinic Acid is the matrix of choice for proteins >10 kDa due to its strong UV absorption at the laser's wavelength (typically 337 nm) and its ability to promote efficient desorption and ionization of large molecules.[14]

  • Target Spotting (Dried-Droplet Method):

    • Spot 0.5 µL of the matrix solution onto the MALDI target plate.

    • Immediately add 0.5 µL of the protein sample onto the matrix spot. Mix gently with the pipette tip.[16]

    • Allow the spot to air-dry completely. A uniform, crystalline spot is desired.

    • Causality: This co-crystallization process embeds the analyte within the matrix, which is essential for the laser desorption/ionization mechanism.[14]

  • MS Method (MALDI-TOF):

    • Ionization Mode: MALDI, Positive, Linear

    • Mass Range: 10,000 - 40,000 m/z

    • Laser Intensity: Optimize to achieve good signal without causing excessive fragmentation. Start at a lower intensity and gradually increase.

    • Calibration: Calibrate the instrument using a protein standard mixture of known molecular weights bracketing the expected mass of the analyte.[31]

  • Data Analysis:

    • Acquire the spectrum, summing several hundred laser shots to obtain a good signal-to-noise ratio.

    • Identify the singly charged [M+H]+ peak. You may also observe the doubly charged [M+2H]2+ peak at half the m/z value.

    • Compare the measured mass of the [M+H]+ peak to the theoretical average molecular weight of the protein.

Part 3: Data Interpretation and Troubleshooting

Obtaining a spectrum is only half the battle; interpreting it correctly is paramount. A common challenge, especially in ESI, is the presence of adducts—ions formed when the analyte associates with other species in the sample.[7]

Decision Tree for Spectrum Interpretation

G Start Start: Analyze Spectrum FindM Is there a peak at the expected m/z for [M+H]+? Start->FindM YesM Yes: High Confidence. Proceed to mass accuracy check. FindM->YesM Yes NoM No: Investigate further. FindM->NoM No CheckAdducts Look for common adducts ([M+Na]+, [M+K]+, [M+NH4]+) NoM->CheckAdducts FoundAdduct Adduct Found. Calculate MW and confirm. CheckAdducts->FoundAdduct Yes CheckMulti Is it a large molecule (>2kDa)? Look for multiply charged ions. CheckAdducts->CheckMulti No FoundMulti Charge envelope found. Deconvolute to find MW. CheckMulti->FoundMulti Yes NoSignal No signal or adducts. Troubleshoot sample prep & MS method. CheckMulti->NoSignal No

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Molecular Blueprint of Biological Activity

In the landscape of drug discovery and medicinal chemistry, the Structure-Activity Relationship (SAR) principle is the cornerstone upon which all optimization efforts are built.[1][2] The fundamental premise of SAR is that the biological activity of a molecule is intrinsically linked to its three-dimensional chemical structure.[3][4] Even subtle modifications to a molecule's architecture can lead to profound changes in its potency, selectivity, metabolic stability, and toxicity.[3] This guide serves as a comparative exploration of the key methodologies—both experimental and computational—that researchers use to navigate the complex, multidimensional space of SAR. Our goal is not merely to list techniques, but to provide an in-depth understanding of the strategic thinking behind designing, executing, and interpreting SAR studies to accelerate the journey from an initial "hit" to a viable drug candidate.[3]

The Iterative Engine of Drug Discovery: The SAR Cycle

At its heart, an SAR study is an iterative learning cycle.[5] It is a systematic process of introducing structural changes to a lead compound, measuring the resulting impact on biological activity, and using that knowledge to inform the design of the next generation of molecules.[3][5] This process is fundamental to lead optimization, where the aim is to enhance desired properties while minimizing undesirable ones, such as off-target effects or poor bioavailability.[2][6]

SAR_Cycle cluster_0 The SAR Cycle Design Design Analogs (Hypothesis Generation) Synthesis Chemical Synthesis (Analog Generation) Design->Synthesis Target Molecules Testing Biological Testing (Data Generation) Synthesis->Testing Purified Compounds Analysis SAR Analysis (Knowledge Generation) Testing->Analysis Activity Data (IC50, EC50) Analysis->Design New Hypotheses Improved Potency Better Selectivity Methodologies cluster_exp Experimental Details cluster_comp Computational Details SAR_Studies SAR Methodologies Experimental Experimental Approaches (Wet Lab) SAR_Studies->Experimental Computational Computational Approaches (In Silico) SAR_Studies->Computational Analog_Synth Analog Synthesis Experimental->Analog_Synth Generates Molecules Bio_Assays Biological Assays Experimental->Bio_Assays Measures Activity QSAR QSAR (Quantitative) Computational->QSAR Predicts Activity Docking Molecular Docking Computational->Docking Predicts Binding Pose Pharmacophore Pharmacophore Modeling Computational->Pharmacophore Defines Key Features Bio_Assays->QSAR Provides Training Data Docking->Analog_Synth Guides Design

Caption: Comparison of Experimental and Computational approaches in SAR.

Part 1: Experimental Approaches - Generating Tangible Data

Experimental SAR studies involve the physical synthesis and biological evaluation of compounds. [3]This is the ground truth of drug discovery, providing the empirical data that all models and hypotheses are built upon.

The design and synthesis of a systematic set of compounds with targeted structural variations is the first step. [3]The causality behind these choices is critical. A medicinal chemist doesn't make random changes; each modification is a specific question posed to the biological system.

  • Rationale-Driven Modifications:

    • Functional Group Alteration: Investigating the role of specific groups (e.g., hydroxyls, amines, carboxylic acids) in binding interactions. [5]For instance, converting a hydroxyl group to a methoxy ether probes the importance of a hydrogen bond donor versus a hydrogen bond acceptor at that position.

    • Isosteric/Bioisosteric Replacement: Swapping functional groups with others that have similar steric and electronic properties to improve pharmacokinetic profiles while retaining activity. A classic example is replacing a carboxylic acid with a tetrazole to maintain an acidic pKa but improve metabolic stability and cell permeability.

    • Scaffold Hopping: Making more drastic changes to the core structure of the molecule to discover novel chemotypes with improved properties or to escape patent-protected chemical space. [3]This often leverages computational tools to identify new scaffolds that can present the key binding features (the pharmacophore) in a similar spatial arrangement. [7]

Once synthesized, each analog's biological activity must be precisely measured. [3]This is typically done using a hierarchy of in vitro biological assays, starting with a primary assay that drives the SAR. [8]

  • Comparing Primary Assays:

    • Binding Assays: These measure the affinity of a compound for its target, often by assessing its ability to displace a labeled ligand. [8]They are robust and yield a dissociation constant (Kd) or an inhibitory constant (Ki), which are direct measures of binding strength.

    • Functional Assays: These measure the biological effect of the compound on the target's function (e.g., enzyme inhibition, receptor agonism/antagonism). [3]The output is typically an IC50 (for inhibitors) or an EC50 (for activators), representing the concentration for a 50% response. [9]While more complex, functional assays provide data that is often more physiologically relevant.

Assay TypePrimary OutputInformation GainedCommon Technologies
Binding Assay Ki, KdDirect measure of target affinity.Radioligand Binding, Surface Plasmon Resonance (SPR)
Functional Assay IC50, EC50Effect on target's biological function.FRET, Fluorescence Polarization, Luciferase Reporter

Experimental Protocol: A Self-Validating Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a typical method for determining the IC50 value of a set of synthesized analogs against a target kinase, ensuring data trustworthiness through rigorous controls.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer suitable for the enzyme (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme Stock: Dilute the target kinase to a working concentration (e.g., 2X final concentration) in assay buffer.

    • Substrate/Tracer Mix: Prepare a solution containing the kinase substrate and a fluorescently labeled tracer peptide (e.g., 2X final concentration) in assay buffer.

    • ATP Solution: Prepare a solution of ATP at a concentration near its Km value for the enzyme (e.g., 2X final concentration) in assay buffer.

  • Compound Plating (Dose-Response):

    • Using an acoustic liquid handler, perform a serial dilution of each synthesized analog in 100% DMSO to create a 10-point dose-response curve (e.g., starting at 10 mM).

    • Transfer a small volume (e.g., 50 nL) of each compound concentration into the wells of a low-volume 384-well assay plate.

  • Assay Execution:

    • Step 1: Add 5 µL of the 2X enzyme solution to each well containing the compounds. Add 5 µL of assay buffer to "No Enzyme" control wells.

    • Step 2: Add 5 µL of the 2X Substrate/Tracer mix to all wells.

    • Step 3 (Initiation): Add 10 µL of the 2X ATP solution to all wells to start the enzymatic reaction. The final volume is 20 µL.

    • Step 4 (Incubation): Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization (FP) reader. The instrument measures the difference in the polarization of emitted light, which changes as the fluorescent tracer binds to the antibody (high polarization) or is displaced by the product of the kinase reaction (low polarization).

  • Self-Validating Data Analysis:

    • Controls:

      • Positive Control (0% Inhibition): Wells with enzyme and DMSO, but no inhibitor.

      • Negative Control (100% Inhibition): Wells with a known potent inhibitor or no enzyme.

    • Data Normalization: Normalize the raw FP data, setting the average of the positive controls to 0% inhibition and the average of the negative controls to 100% inhibition.

    • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each analog. [9] * Quality Control: Calculate the Z'-factor for the assay plate using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Part 2: Computational Approaches - Guiding Synthesis and Interpreting Data

Computational methods use the existing data to build models that predict the activity of new or virtual compounds, guiding the synthetic efforts toward more promising chemical space. [3][10]

  • Qualitative SAR: This is a more descriptive approach, often summarized in an "SAR table," where chemists visually inspect how structural changes correlate with activity trends. [6][11]For example, "a halogen at the R1 position increases activity."

  • Quantitative Structure-Activity Relationship (QSAR): QSAR takes this a step further by creating mathematical models that quantitatively relate physicochemical properties (descriptors) of molecules to their biological activity. [3][4]These models can then be used to predict the activity of novel, unsynthesized compounds. [11]

TechniqueCore PrinciplePrimary Application in SARKey Output
Molecular Docking Simulates the binding of a ligand into the active site of a target protein. [3][11]Predict binding poses and prioritize compounds based on a scoring function that estimates binding affinity.A predicted binding pose and a numerical score.
Pharmacophore Modeling Defines the essential 3D arrangement of steric and electronic features necessary for biological activity.Identify novel scaffolds that can match the pharmacophore; used for virtual screening of large compound libraries.A 3D model of essential features (e.g., H-bond donors/acceptors, hydrophobic centers).
3D-QSAR (e.g., CoMFA/CoMSIA) Correlates the 3D steric and electrostatic fields of a series of aligned molecules with their biological activity. [12][13]Generate 3D contour maps that show where bulky groups or specific charges are favored or disfavored for activity.Predictive statistical model and 3D contour maps to guide structural modifications.

The explosion of available biological data has fueled the application of Artificial Intelligence (AI) and Machine Learning (ML) in SAR. [14][15]These technologies can analyze vast and complex datasets to identify non-obvious SAR trends that may be missed by human analysis. [15]ML models, once trained on high-quality experimental data, can rapidly screen virtual libraries of millions or even billions of compounds to prioritize a small, tractable number for synthesis and testing. [16][17]

Synthesizing the Data: The SAR Table and Activity Cliffs

The cornerstone of SAR analysis is the SAR table, which organizes the chemical structures, modifications, and biological activity data for a series of compounds. [6]This allows researchers to identify trends and, crucially, "activity cliffs"—where a small, discrete structural change leads to a large, disproportionate change in biological activity. [3][18]These cliffs are highly informative, often highlighting a critical interaction with the biological target.

Table 1: Hypothetical SAR Table for a Fictional Kinase Inhibitor Series

Compound IDR1 GroupR2 GroupIC50 (nM)Notes
Lead-1 -H-H5,200Initial Hit
Ana-2 -F-H1,500Modest improvement with EWG
Ana-3 -Cl-H850Larger halogen improves potency
Ana-4 -CH3-H9,800Bulky group detrimental
Ana-5 -Cl-CH3750R2 methylation tolerated
Ana-6 -Cl-NH225 Activity Cliff! H-bond donor is key.

This table clearly illustrates an iterative optimization process. The initial hit is modestly improved by adding halogens at R1 (Ana-2, Ana-3), while a bulky methyl group is detrimental (Ana-4). The most significant finding is the "activity cliff" observed with Ana-6, where the addition of an amine at R2 dramatically increases potency, suggesting a critical hydrogen bond interaction is now possible. This insight would immediately guide the next round of synthesis.

Pharmacophore Pharmacophore Derived from SAR HBD H-Bond Donor HYD Hydrophobic (Aromatic) HBD->HYD 4.5 Å HBA H-Bond Acceptor HYD->HBA 3.2 Å ION Negative Ionizable HBA->ION 5.1 Å

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A Researcher's Guide to the In-Vitro Evaluation of Anticancer Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology research and drug development, the initial assessment of novel chemical entities is a critical step that dictates the trajectory of preclinical studies. This guide provides a comprehensive overview of robust in-vitro methodologies for evaluating the anticancer potential of derivative compounds. We will delve into the rationale behind selecting specific assays, provide detailed, field-tested protocols, and present a comparative analysis to empower researchers in making informed decisions for their screening campaigns.

The Foundational Pillar: Assessing Cytotoxicity

The primary question when screening new anticancer derivatives is whether they can effectively kill or inhibit the growth of cancer cells. Cytotoxicity assays are the workhorses of this initial phase, providing a quantitative measure of a compound's potency. The choice of assay is pivotal and depends on the anticipated mechanism of action and the specific characteristics of the cancer cell lines being investigated.

The MTT Assay: A Metabolic Snapshot of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[1] Its principle lies in the enzymatic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. The intensity of the resulting color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Derivative compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to correct for background absorbance.

MTT_Workflow A Seed Cells in 96-well Plate B Treat with Derivative Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G

Caption: Workflow of the MTT cell viability assay.

The SRB Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is another widely used colorimetric method for determining cytotoxicity.[3] Unlike the MTT assay, which measures metabolic activity, the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[4] The amount of bound dye is proportional to the total cellular protein content, providing a reliable measure of cell density.[3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Derivative compounds

  • Trichloroacetic acid (TCA), 10% (wt/vol)

  • SRB solution (0.4% wt/vol in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[4][5]

  • Washing: Remove the TCA solution and wash the plates five times with tap water.[5] Air-dry the plates completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and then air-dry.[4][5]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[3]

SRB_Workflow A Seed and Treat Cells B Fix Cells with TCA A->B C Wash and Dry Plates B->C D Stain with SRB C->D E Wash and Dry Plates D->E F Solubilize Bound Dye E->F G Read Absorbance at 510 nm F->G

Caption: Workflow of the SRB cytotoxicity assay.

Comparative Analysis of Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Well-established, sensitive, and suitable for high-throughput screening.Can be affected by the metabolic state of the cells and compounds that interfere with mitochondrial respiration.
SRB Binding of Sulforhodamine B dye to cellular proteins.[3][4]Simple, inexpensive, and less susceptible to interference from compounds.[3] The endpoint is stable.[6]Less sensitive than some other assays; requires a fixation step.
CellTiter-Glo® Luminescent assay that quantifies ATP, an indicator of metabolically active cells.[7]Highly sensitive, fast, and has a large dynamic range.[7]More expensive than colorimetric assays.

Delving Deeper: Mechanistic Insights into Anticancer Activity

Once the cytotoxic potential of a derivative is established, the next logical step is to investigate the underlying mechanism of cell death. Is the compound inducing a programmed cell death pathway, or is it causing cell cycle arrest? Answering these questions provides critical information for lead optimization.

Apoptosis Assays: Unveiling Programmed Cell Death

Apoptosis is a regulated process of cell death that is often dysregulated in cancer.[8][9] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.[10] A variety of assays are available to detect the different stages of apoptosis.[8][11]

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to detect early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[13]

Materials:

  • Treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Harvesting: Harvest the treated and control cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]

Apoptosis_Pathway cluster_cell Cancer Cell cluster_membrane Plasma Membrane PS_inner Phosphatidylserine (Inner Leaflet) PS_outer Phosphatidylserine (Outer Leaflet) PS_inner->PS_outer Translocation Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activates DNA_Fragmentation DNA Fragmentation Caspases->DNA_Fragmentation Leads to Anticancer_Derivative Anticancer Derivative Anticancer_Derivative->Mitochondria Induces Stress Wound_Healing_Workflow A Seed Cells to Confluency B Create Scratch with Pipette Tip A->B C Wash to Remove Debris B->C D Add Treatment and Image (T=0) C->D E Incubate and Image Periodically D->E F Analyze Wound Closure Rate E->F

Caption: Workflow of the wound healing (scratch) assay.

Conclusion

The in-vitro evaluation of anticancer derivatives is a multi-faceted process that requires a strategic selection of assays to build a comprehensive pharmacological profile. This guide provides a foundational framework for researchers to assess cytotoxicity, elucidate mechanisms of action, and evaluate the functional consequences of their novel compounds. By employing these robust and validated protocols, scientists can generate reliable and reproducible data to drive the discovery of the next generation of cancer therapeutics.

References

  • Jain, A. K., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Canvax Biotech. SRB Cytotoxicity Assay Kit. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Liang, C. C., Park, A. Y., & Guan, J. L. (2007). In vitro scratch assay: a convenient and inexpensive method for analysis of cell migration in vitro. Nature Protocols, 2(2), 329-333. [Link]

  • Zhang, T. Y., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Natural Products, 61(4), 478-483. [Link]

  • BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Visikol. (2019). In vitro Cancer Drug Screening Services. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Li, Y., et al. (2012). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 915, 237-245. [Link]

  • Merck Millipore. Apoptosis Assay Chart. [Link]

  • Harrison, M. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17799-17808. [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]

  • Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration, 8(5), 440-451. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • Martinotti, S., & Ranzato, E. (2015). Scratch Wound Healing Assay. In Fibroblasts (pp. 225-229). Humana Press, New York, NY. [Link]

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  • Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. [Link]

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Comparative Analysis of the Metabolic Stability of Propanoic Acid Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success.[1][2] Propanoic acid and its analogs are prevalent structural motifs in a wide array of pharmaceuticals. Understanding their metabolic fate is paramount for medicinal chemists and drug metabolism and pharmacokinetics (DMPK) scientists. This guide provides a comparative analysis of the metabolic stability of propanoic acid analogs, delving into the underlying biochemical pathways, experimental methodologies for assessment, and strategies for enhancing stability.

The Significance of Metabolic Stability in Drug Design

Metabolic stability refers to a drug's resistance to biotransformation by the body's metabolic enzymes, primarily located in the liver.[1][3] A compound with high metabolic stability is likely to have a longer half-life, improved oral bioavailability, and more predictable dose-response relationships.[4][5] Conversely, rapid metabolism can lead to low systemic exposure, the formation of inactive or even toxic metabolites, and a short duration of action, necessitating more frequent dosing.[6][7] Therefore, early assessment and optimization of metabolic stability are crucial for advancing a drug candidate through the development pipeline.[1][3][6]

Key Metabolic Pathways of Propanoic Acid Analogs

The metabolic fate of propanoic acid analogs is governed by a concert of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions, predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the drug molecule.[6] For propanoic acid analogs, CYP-mediated oxidation is a common metabolic route.[8] This can occur at various positions on the molecule, including the alkyl chain and any aromatic or heterocyclic moieties. For instance, hydroxylation of the alkyl chain can lead to the formation of more polar metabolites that are more readily excreted. It's important to note that while hydrolysis is a known metabolic pathway for esters, oxidative cleavage of carboxylic acid esters by CYP450 enzymes also represents a significant, though less common, metabolic route.[8] Furthermore, some studies have shown that hydroxamic acid groups, which can be considered analogs of carboxylic acids, can undergo oxidative cleavage mediated by P450 enzymes to form the corresponding carboxylic acid.[9][10]

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and facilitating their elimination.[6] For propanoic acid analogs, the primary Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[11][12][13] The carboxylic acid moiety is a key substrate for UGTs, leading to the formation of acyl glucuronides.[13][14] While this is a major detoxification pathway, acyl glucuronides can sometimes be reactive and associated with toxicity.[15][16]

Beta-Oxidation: A Pathway for Aliphatic Chains

Propanoic acid itself and its analogs with unbranched alkyl chains can also be subject to beta-oxidation, a catabolic process that breaks down fatty acids.[17][18][19][20] This mitochondrial pathway shortens the acyl chain by two carbons in each cycle, ultimately leading to the formation of acetyl-CoA, which can enter the citric acid cycle.[19][20][21] The extent to which beta-oxidation contributes to the overall metabolism of a propanoic acid analog depends on its specific structure.[21]

Assessing Metabolic Stability: In Vitro Assays

A suite of in vitro assays is routinely employed in early drug discovery to assess the metabolic stability of new chemical entities.[1][6][22][23] These assays provide crucial data for ranking compounds and predicting their in vivo clearance.[4][23][24]

Microsomal Stability Assay

The liver microsomal stability assay is a widely used, high-throughput screen to evaluate a compound's susceptibility to Phase I metabolism.[4][25][26][27] Liver microsomes are subcellular fractions that contain a high concentration of CYP450 enzymes.[4][6]

Experimental Protocol: Microsomal Stability Assay [25][26][27][28][29]

  • Preparation: Thaw cryopreserved liver microsomes (from human or preclinical species) and prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4) and the test compound at a specific concentration (e.g., 1 µM).[26][28]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[25][28]

  • Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking.[26] At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[25][27]

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.[28][30] This step also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[28]

  • Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[7][24][31]

  • Data Analysis: Determine the rate of disappearance of the test compound to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[27]

Hepatocyte Stability Assay

The hepatocyte stability assay is considered the "gold standard" for in vitro metabolism studies as it provides a more comprehensive assessment of both Phase I and Phase II metabolism.[4][32] Hepatocytes are whole liver cells that contain the full complement of drug-metabolizing enzymes and cofactors within an intact cellular environment.[4][6][23][31]

Experimental Protocol: Hepatocyte Stability Assay [24][30][31][33]

  • Cell Preparation: Thaw cryopreserved hepatocytes and determine cell viability. Prepare a suspension of hepatocytes in incubation medium.[30]

  • Incubation: Add the test compound to the hepatocyte suspension and incubate at 37°C in a CO2 incubator, often with gentle shaking.[30][31][33]

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the cell suspension.[30]

  • Termination: Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) with an internal standard.[30][31]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound over time.[24][30][31]

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance from the rate of compound depletion.[24]

Comparative Stability of Propanoic Acid Analogs: A Data-Driven Perspective

The metabolic stability of a propanoic acid analog is highly dependent on its specific chemical structure. The following table provides a hypothetical comparative analysis of three propanoic acid analogs, illustrating how structural modifications can impact their metabolic fate.

CompoundStructureMicrosomal t½ (min)Hepatocyte t½ (min)Major Metabolic Pathway
Analog A Propanoic acid with an unsubstituted phenyl ring3520CYP-mediated aromatic hydroxylation, Glucuronidation
Analog B Propanoic acid with a para-fluorinated phenyl ring>6045Glucuronidation
Analog C Propanoic acid with a tetrazole bioisostere for the carboxylic acid>60>60Minimal Metabolism

This data is illustrative and not based on a specific real-world study.

Interpretation of the Data:

  • Analog A , with its unsubstituted phenyl ring, is susceptible to both Phase I (aromatic hydroxylation) and Phase II (glucuronidation) metabolism, resulting in a relatively short half-life in both microsomes and hepatocytes.

  • Analog B demonstrates the impact of "metabolic blocking." The introduction of a fluorine atom at a metabolically labile position on the phenyl ring hinders CYP-mediated oxidation, leading to a significantly longer microsomal half-life. However, it is still subject to glucuronidation in hepatocytes.

  • Analog C showcases the use of a bioisosteric replacement for the carboxylic acid group. Replacing the carboxylic acid with a tetrazole ring can significantly reduce susceptibility to glucuronidation, resulting in high metabolic stability in both assay systems.[15][34]

Strategies to Enhance Metabolic Stability

Medicinal chemists employ several strategies to improve the metabolic stability of propanoic acid analogs:

  • Metabolic Blocking: Introducing electron-withdrawing groups (e.g., fluorine, chlorine) or bulky groups at metabolically labile positions can sterically hinder or electronically deactivate sites of CYP-mediated oxidation.[5]

  • Bioisosteric Replacement: Replacing the carboxylic acid moiety with a metabolically more stable bioisostere, such as a tetrazole, hydroxamic acid, or sulfonamide, can prevent rapid glucuronidation.[15][34][35][36][37]

  • Structural Modification: Altering the overall structure of the molecule, such as introducing cyclization or changing ring sizes, can impact how the molecule fits into the active site of metabolic enzymes, thereby improving stability.[5]

  • Deuteration: Replacing hydrogen atoms at sites of metabolism with deuterium can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect, thereby enhancing metabolic stability.[5]

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate a generalized metabolic pathway for a propanoic acid analog and the workflow of a microsomal stability assay.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Propanoic Acid Analog Propanoic Acid Analog Oxidized Metabolites Oxidized Metabolites Propanoic Acid Analog->Oxidized Metabolites CYP450 Glucuronide Conjugate Glucuronide Conjugate Propanoic Acid Analog->Glucuronide Conjugate UGTs Oxidized Metabolites->Glucuronide Conjugate UGTs Excretion Excretion Glucuronide Conjugate->Excretion

Caption: Generalized metabolic pathways for propanoic acid analogs.

cluster_workflow Microsomal Stability Assay Workflow A Prepare Microsomes and Test Compound B Add NADPH (Start Reaction) A->B C Incubate at 37°C (Time Points) B->C D Terminate Reaction (Cold Solvent) C->D E Centrifuge D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow for a typical microsomal stability assay.

Conclusion

The metabolic stability of propanoic acid analogs is a multifaceted parameter that significantly influences their potential as drug candidates. A thorough understanding of the key metabolic pathways, coupled with the judicious use of in vitro assays, allows for the early identification and mitigation of metabolic liabilities. By employing rational design strategies such as metabolic blocking and bioisosteric replacement, medicinal chemists can effectively enhance the metabolic stability of propanoic acid analogs, thereby improving their pharmacokinetic properties and increasing their likelihood of success in clinical development.

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The Unambiguous Arbiter: A Comparative Guide to Validating Synthesis with Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of chemical synthesis, the unequivocal confirmation of a molecule's three-dimensional structure is the pinnacle of success. While a suite of analytical techniques provides crucial pieces of the puzzle, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard, offering a definitive and unambiguous determination of atomic arrangement.[1][2] This guide, crafted for researchers, scientists, and drug development professionals, provides an in-depth comparison of SC-XRD with other common validation methods, supported by experimental insights and protocols.

The Imperative of Structural Validation

The journey from starting materials to a final, pure compound is fraught with potential for ambiguity. Isomers, polymorphs, and unexpected reaction pathways can lead to products that appear correct by some analytical measures but are fundamentally different from the target molecule. In drug development, an incorrect stereoisomer can mean the difference between a therapeutic breakthrough and a tragic failure. Therefore, rigorous structural validation is not merely a confirmatory step but a cornerstone of scientific integrity and a prerequisite for further research and development.

Single-Crystal X-ray Diffraction: The Definitive Answer

SC-XRD provides a high-resolution, three-dimensional map of a molecule's electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. The resulting diffraction pattern is unique to the crystal structure and contains all the information needed to solve the molecular structure.[1]

While its power is undeniable, obtaining a publication-quality crystal structure is a multi-step process that demands patience and skill.

Experimental Workflow: From Powder to Solved Structure

The path from a newly synthesized compound to a fully refined crystal structure involves several critical stages:

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesized_Compound Synthesized Compound Crystal_Growth Crystal Growth Synthesized_Compound->Crystal_Growth Purified Sample Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Analysis Structure_Refinement->Validation Refined Structure

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: A crucial step is finding a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but allow for slow precipitation or crystallization upon cooling or evaporation. A screening of multiple solvents is often necessary.

  • Crystallization Method: Several techniques can be employed:

    • Slow Evaporation: The compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in at least two dimensions) have formed, they are carefully removed from the mother liquor and prepared for mounting.

A Comparative Analysis of Validation Techniques

While SC-XRD provides the most detailed structural information, other techniques are indispensable tools in the synthetic chemist's arsenal. The choice of method depends on the information required, the nature of the sample, and the stage of the research.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Elemental Analysis (EA)
Information Obtained 3D molecular structure, bond lengths & angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, relative stereochemistryMolecular weight, molecular formula (high-res), fragmentation patternsElemental composition (%C, H, N, S, etc.)
Sample Requirements Single, well-ordered crystal (0.1-0.5 mm)5-25 mg for ¹H, 50-100 mg for ¹³C, soluble in deuterated solvent[4]Micrograms to nanograms, soluble1-3 mg, pure solid
Destructive? NoNoYes (for most ionization methods)Yes
Typical Time Hours to days (including crystal growth)Minutes to hoursMinutesHours
Primary Use Unambiguous structure determination, absolute configurationPrimary structure elucidation, reaction monitoring, purity assessmentConfirmation of molecular weight, identification of products and impuritiesConfirmation of empirical formula, purity assessment

The Supporting Cast: NMR, MS, and Elemental Analysis

A synergistic approach, utilizing multiple analytical techniques, provides the most robust validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most frequently used technique for routine characterization of organic molecules.[5] It provides detailed information about the connectivity of atoms and the chemical environment of individual nuclei, allowing for the elucidation of the carbon-hydrogen framework of a molecule.[6][7]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh 5-25 mg of the purified compound. For a ¹³C NMR spectrum, 50-100 mg is typically required.[4]

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[1][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][9]

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula.[10] It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[11]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[12]

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the LC-MS analysis.[12]

  • Filtration: If any precipitate is observed, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument.[13]

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a compound.[14][15] This information is used to determine the empirical formula of the compound. For a newly synthesized molecule, a match between the experimentally determined elemental composition and the calculated values for the proposed structure is strong evidence of its purity and identity.[16]

  • Sample Preparation: The sample must be a pure, dry, and homogenous solid.

  • Weighing: Accurately weigh 1-3 mg of the sample into a tin or silver capsule.

  • Combustion: The sample is combusted at high temperature in a stream of oxygen.[17][18]

  • Gas Analysis: The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.[18]

A Logic-Driven Approach to Synthesis Validation

The validation of a newly synthesized compound should follow a logical progression, with each technique providing complementary information.

Validation_Workflow Start Synthesized & Purified Compound NMR_MS NMR & Mass Spectrometry Start->NMR_MS Decision1 Structure Consistent? NMR_MS->Decision1 EA Elemental Analysis Decision2 Purity Confirmed? EA->Decision2 SCXRD Single-Crystal X-ray Diffraction End_Confirmed Structure Validated SCXRD->End_Confirmed Decision1->EA Yes End_Revisit Re-evaluate Synthesis/Purification Decision1->End_Revisit No Decision3 Unambiguous Structure Needed? Decision2->Decision3 Yes Decision2->End_Revisit No Decision3->SCXRD Yes Decision3->End_Confirmed No

Conclusion: The Power of Synergy

In the pursuit of scientific rigor, a multi-faceted approach to structural validation is paramount. While NMR, mass spectrometry, and elemental analysis provide essential and often sufficient evidence for the identity and purity of a synthesized compound, single-crystal X-ray diffraction remains the ultimate arbiter. Its ability to provide an unambiguous, three-dimensional representation of a molecule is unparalleled. For researchers in drug development and materials science, where absolute certainty of structure is non-negotiable, mastering the art and science of SC-XRD is an indispensable skill.

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A Comparative Guide to the Efficacy of Oseltamivir (Tamiflu®) Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Oseltamivir, marketed as Tamiflu®, stands as a critical antiviral therapeutic for the treatment of influenza A and B virus infections. Its synthesis has been a subject of intense research, driven by the need for efficient, safe, and scalable production methods, particularly in the face of potential pandemics. The evolution of oseltamivir synthesis reflects a compelling narrative in modern organic chemistry, showcasing the transition from reliance on natural product precursors to the development of innovative, fully synthetic strategies. This guide provides an in-depth, objective comparison of three prominent synthetic routes to oseltamivir, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to the Synthetic Challenge

The oseltamivir molecule possesses a cyclohexene core with three stereocenters, presenting a significant stereochemical challenge. The desired (3R, 4R, 5S) isomer is just one of eight possible stereoisomers, necessitating highly stereocontrolled reactions. The initial and current commercial synthesis, developed by Gilead Sciences and Roche, famously utilizes (-)-shikimic acid, a natural product harvested from Chinese star anise, as a chiral starting material.[1] However, the reliance on a natural source with a fluctuating supply, coupled with the use of potentially hazardous azide reagents in the industrial process, has spurred the development of numerous alternative synthetic routes.[2]

This guide will dissect and compare the following three key approaches:

  • The Roche Industrial Synthesis : The established benchmark, starting from (-)-shikimic acid and employing an azide-based strategy.

  • Shi's Azide-Free Synthesis : A significant improvement on the industrial process, also starting from a shikimic acid derivative but avoiding hazardous azides.

  • Trost's Shikimic Acid-Independent Synthesis : A de novo approach starting from simple, commercially available materials, featuring a palladium-catalyzed asymmetric allylic alkylation.

Comparative Analysis of Synthetic Routes

The efficacy of a synthetic route is a multifactorial assessment, encompassing not only the overall yield but also the number of linear steps, the cost and availability of starting materials, operational safety, and environmental impact. The following table summarizes the key quantitative data for the three selected routes.

Metric Roche Industrial Synthesis Shi's Azide-Free Synthesis Trost's Synthesis
Starting Material(s) (-)-Shikimic AcidRoche's Epoxide (from Shikimic Acid)Commercially available lactone
Longest Linear Steps ~8-126 (from epoxide)8
Overall Yield (%) 17-29%61-69% (from epoxide)~30%
Key Features Relies on natural product; uses potentially explosive azide reagents.[2]High-yielding; avoids hazardous azides, enhancing safety.[3]Bypasses shikimic acid; key step is a Pd-catalyzed asymmetric allylic alkylation.[4][5]
Primary Reference(s) [1][6][3][4][5][7]

Route 1: The Roche Industrial Synthesis (Shikimic Acid Dependent)

The commercial synthesis of oseltamivir is a testament to the power of utilizing a chiral pool starting material to solve a complex stereochemical problem. By starting with (-)-shikimic acid, the correct stereochemistry of the cyclohexene ring is largely pre-determined.

Rationale and Experimental Choices

The core strategy of the Roche synthesis involves the conversion of (-)-shikimic acid into a key epoxide intermediate. This epoxide then undergoes nucleophilic attack to introduce one of the two required nitrogen functionalities. The use of sodium azide as a nucleophile is a robust and high-yielding method for introducing an amino group precursor. However, the use of azides on an industrial scale is a significant safety concern due to their potential to form explosive heavy metal azides and the evolution of toxic hydrazoic acid upon protonation.[2] The second amino group is also installed via an azide-based transformation.[6]

Experimental Protocol Overview
  • Esterification and Protection : (-)-Shikimic acid is first esterified and the 3,4-diol is protected as a pentylidene acetal.[1]

  • Mesylation and Epoxidation : The 5-hydroxyl group is mesylated, and subsequent treatment with a base forms the key epoxide intermediate.[1]

  • Azide Opening of Epoxide : The epoxide is opened regioselectively with sodium azide to introduce the first nitrogen functionality.

  • Second Amine Introduction : Further transformations, including another azide-based step, are used to install the second amino group.

  • Acetylation and Deprotection : The final steps involve acetylation of one of the amino groups and removal of any protecting groups to yield oseltamivir.

Visualizing the Workflow

G cluster_0 Roche Industrial Synthesis start (-)-Shikimic Acid ester_protect Esterification & Acetal Protection start->ester_protect mesyl_epox Mesylation & Epoxidation ester_protect->mesyl_epox epoxide Key Epoxide Intermediate mesyl_epox->epoxide azide_open Regioselective Azide Opening epoxide->azide_open further_trans Further Transformations (incl. 2nd Azide Step) azide_open->further_trans acetyl_deprotect Acetylation & Deprotection further_trans->acetyl_deprotect end_product Oseltamivir acetyl_deprotect->end_product

Caption: Workflow for the Roche Industrial Synthesis of Oseltamivir.

Route 2: Shi's Azide-Free Synthesis

Addressing the significant safety concerns of the industrial process, several azide-free routes have been developed. The synthesis reported by Shi and co-workers is a notable example, demonstrating a high-yielding and safer alternative that still leverages the chiral backbone of shikimic acid.[3]

Rationale and Experimental Choices

This route begins with the same key epoxide intermediate used in the Roche synthesis, thereby capitalizing on the established efficient conversion from shikimic acid. The innovation lies in the method of introducing the two amino groups without resorting to azides. The first amino group is introduced via a BF3·OEt2-catalyzed epoxide opening with acetonitrile, a safer and more manageable reagent than sodium azide. The second amino group is then installed through the formation and subsequent opening of an aziridine ring. This strategy not only eliminates the use of azides but also results in a shorter and higher-yielding synthesis from the epoxide intermediate.[2]

Experimental Protocol Overview
  • Epoxide Opening with Acetonitrile : Roche's epoxide is treated with acetonitrile in the presence of a Lewis acid (BF3·OEt2) to form an N-acetyl aminoalcohol.

  • Mesylation : The resulting alcohol is converted to a mesylate.

  • Aziridination : Treatment with a base induces intramolecular cyclization to form an aziridine.

  • Aziridine Opening : The aziridine is opened with 3-pentanol to install the ether side chain and the second amino group.

  • Final Steps : The synthesis is completed through acetylation and salt formation.

Visualizing the Workflow

G cluster_1 Shi's Azide-Free Synthesis start Roche's Epoxide epox_open Epoxide Opening (Acetonitrile, BF3·OEt2) start->epox_open mesylation Mesylation epox_open->mesylation aziridination Intramolecular Aziridination mesylation->aziridination aziridine Aziridine Intermediate aziridination->aziridine aziridine_open Aziridine Opening (3-Pentanol) aziridine->aziridine_open final_steps Final Steps aziridine_open->final_steps end_product Oseltamivir final_steps->end_product

Caption: Workflow for Shi's Azide-Free Synthesis of Oseltamivir.

Route 3: Trost's Shikimic Acid-Independent Synthesis

To completely circumvent the reliance on shikimic acid, a number of total syntheses from simple, achiral starting materials have been developed. The route by Trost and co-workers is a prime example of this strategy, employing a sophisticated palladium-catalyzed reaction to establish the key stereochemistry.[4][7]

Rationale and Experimental Choices

The cornerstone of Trost's synthesis is a palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of a racemic lactone.[4][7] This powerful reaction allows for the desymmetrization of the starting material, installing one of the amino groups and setting two of the three required stereocenters in a single step with high enantioselectivity. The choice of a palladium catalyst with a specific chiral ligand is crucial for the success of this transformation. The second amino group is introduced later in the synthesis via a rhodium-catalyzed aziridination. This approach showcases the power of modern transition-metal catalysis to construct complex chiral molecules from simple precursors.[4]

Experimental Protocol Overview
  • Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) : A racemic lactone is treated with a palladium catalyst, a chiral ligand, and a nitrogen nucleophile to produce a ring-opened product with high enantiomeric excess.

  • Esterification : The resulting carboxylic acid is converted to the corresponding ethyl ester.

  • Further Transformations : A series of steps are carried out to modify the functional groups on the cyclohexene ring.

  • Rhodium-Catalyzed Aziridination : The second amino group is introduced via a stereoselective aziridination reaction.

  • Aziridine Opening and Final Steps : The aziridine is opened, and the synthesis is completed through a series of final transformations.

Visualizing the Workflow

G cluster_2 Trost's Synthesis start Racemic Lactone pd_aaa Pd-Catalyzed Asymmetric Allylic Alkylation start->pd_aaa esterification Esterification pd_aaa->esterification further_trans Further Transformations esterification->further_trans rh_aziridination Rh-Catalyzed Aziridination further_trans->rh_aziridination aziridine_open Aziridine Opening & Final Steps rh_aziridination->aziridine_open end_product Oseltamivir aziridine_open->end_product

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. As a brominated aromatic carboxylic acid, this compound requires specific waste management protocols to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and regulatory standards.

Hazard Identification and Chemical Profile

The primary hazards are associated with its acidic nature and the presence of a halogen.[1][2] Similar propanoic acid derivatives are known to be irritants.[3][4][5] The bromine substituent classifies it as a halogenated organic compound, which has specific regulatory implications for disposal.[6][7][8]

Table 1: Chemical and Hazard Profile

PropertyData / Assessment
Chemical Structure C₁₀H₁₁BrO₃
Compound Type Halogenated Aromatic Carboxylic Acid
Physical State Likely a solid at room temperature
Anticipated Hazards - Causes skin irritation.[3][4] - Causes serious eye irritation/damage.[2][3][9] - May cause respiratory tract irritation.[2][3][4]
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Do not discharge to sewer systems or waterways.[10][11]

Pre-Disposal Safety and Handling

Proper handling from the moment the chemical is deemed "waste" is critical to prevent accidental exposure and environmental release.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling waste 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be used in addition to goggles if there is a splash hazard.

  • Skin Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). A standard lab coat is required, and for larger quantities, a chemically resistant apron or suit should be considered.[10][11]

  • Respiratory Protection: All handling of waste, especially if it is a powder that can become airborne, must be conducted in a certified chemical fume hood to prevent inhalation.[3][12][13]

Waste Segregation and Storage

The principle of waste segregation is paramount for both safety and cost-efficiency.

  • Designated Waste Container: Use a dedicated, chemically compatible (e.g., HDPE - high-density polyethylene) container clearly labeled "Hazardous Waste."

  • Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream.[7][14]

    • Causality: Mixing halogenated and non-halogenated waste streams forces the entire volume to be treated as the more hazardous (and more expensive to dispose of) halogenated category.[14]

  • Labeling: The waste container label must include:

    • The full chemical name: "3-(5-Bromo-2-methoxyphenyl)propanoic acid"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Irritant," "Corrosive")

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials, particularly strong bases and oxidizing agents.[11] The SAA should be in a cool, dry, and well-ventilated location.[10][11]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ensure Safety: Don the appropriate PPE as described in Section 2.1. If the material is flammable, turn off all nearby ignition sources.[12][15]

  • Contain the Spill: Prevent further spread. For solid spills, gently cover the material with an absorbent, inert material like vermiculite or sand to avoid creating dust.[10]

  • Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into the designated halogenated hazardous waste container.[3] Use non-sparking tools if there is a fire hazard.[12][16]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose and Report: Securely close the waste container, ensure it is properly labeled, and report the spill to your institution's Environmental Health and Safety (EHS) department.

Standard Disposal Procedure

The disposal of 3-(5-Bromo-2-methoxyphenyl)propanoic acid must be handled by a licensed hazardous waste disposal service. On-site treatment, such as neutralization, is not recommended for this compound because its hazardous characteristics extend beyond simple corrosivity to include its halogenated nature.[17]

Protocol for Final Disposal:

  • Package Waste: Ensure the waste is in a sealed, properly labeled container as described in Section 2.2. The container must be in good condition with no external contamination.

  • Request Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup. Provide them with the full chemical name and quantity of the waste.

  • Documentation: Complete any required waste transfer documentation provided by your EHS office. This creates a "cradle-to-grave" record of the waste, which is a legal requirement.[14]

  • Hand-Off to Professionals: The EHS department will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Method of Destruction: The universally accepted and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing.[10][18]

    • Causality: Incineration ensures the complete destruction of the organic molecule. The bromine atom is converted into hydrogen bromide (HBr), a corrosive gas. The flue gas scrubbing system (e.g., a caustic scrubber) neutralizes the HBr before it can be released into the atmosphere, preventing acid rain and environmental damage.[18][19]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing 3-(5-Bromo-2-methoxyphenyl)propanoic acid from identification as waste to final disposal.

G start Waste Identified: 3-(5-Bromo-2-methoxyphenyl)propanoic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is this an active spill? ppe->is_spill spill_protocol Step 2: Execute Spill Protocol (Contain, Collect, Decontaminate) is_spill->spill_protocol Yes package Step 3: Package Waste in a Sealed, Labeled Container is_spill->package No spill_protocol->package segregate Step 4: Segregate as HALOGENATED ORGANIC WASTE package->segregate store Step 5: Store in Designated Satellite Accumulation Area segregate->store contact_ehs Step 6: Contact EHS for Pickup & Complete Paperwork store->contact_ehs end Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing contact_ehs->end

Caption: Disposal workflow for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Regulatory Context

As a halogenated organic compound (HOC), the disposal of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is regulated under environmental laws such as the Resource Conservation and Recovery Act (RCRA) in the United States. The EPA lists numerous HOCs that are subject to specific land disposal restrictions, underscoring the need for high-tech treatment methods like incineration.[6][8][19] Adherence to the procedures outlined in this guide ensures compliance with these critical regulations, protecting both human health and the environment.

References

  • PROPIONIC ACID FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]

  • Propionic acid - Safety Data Sheet. Penta Chemicals. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn About Propionic Acid and How to Use it Safely. Lab Alley. [Link]

  • Propanoic acid SAFETY DATA SHEET. Alfa Aesar. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). [Link]

  • Halogenated Waste Guidance. University of California, Irvine EHS. [Link]

  • Hazardous Waste Guide. University of Wisconsin-Milwaukee. [Link]

  • SAFETY DATA SHEET for 3-(4-Methoxyphenyl)propionic acid. Thermo Fisher Scientific. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Data Sheet for (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol. Angene Chemical. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • BROMINE AND WASTE INCINERATION. International Bromine Council. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

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A Comprehensive Guide to the Safe Handling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential safety and logistical information for the handling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a compound of interest for scientific professionals. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, grounded in established safety principles and authoritative sources.

Hazard Assessment and Risk Mitigation

The primary risks associated with this compound are exposure through inhalation of dust particles, direct skin and eye contact, and accidental ingestion. The operational plan detailed below is structured to mitigate these risks at every stage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is a critical control measure. The following table outlines the minimum required PPE for handling 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields.Protects against airborne dust particles and accidental splashes.
Face shield (in addition to goggles).Recommended when handling larger quantities (>25g) or when there is a significant risk of splashing.[2][3]
Hand Protection Nitrile or butyl rubber gloves.Provides a robust barrier against skin contact.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Body Protection A long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[2]
Respiratory Protection Work in a certified chemical fume hood.This engineering control is the most effective way to minimize inhalation of dust particles.
N95-rated dust mask or higher.Required for any handling of the solid compound outside of a fume hood, such as during weighing or transfer operations.[2]

This multi-layered approach to PPE ensures comprehensive protection from the primary exposure routes.[4][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following procedural workflow is designed to guide researchers through the safe handling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, from initial receipt to final disposal.

A stepwise workflow for the safe handling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Step 1: Preparation

  • Designate a Handling Area: All work with 3-(5-Bromo-2-methoxyphenyl)propanoic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather and Inspect PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[4][5]

  • Review Safety Data: Familiarize yourself with the potential hazards by reviewing the SDS of structurally similar compounds.[1]

Step 2: Handling

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne dust. Use a draft shield on the balance if necessary.

  • Dissolving and Transferring: When dissolving the compound or transferring it between containers, do so slowly and carefully to avoid splashing.

Step 3: Cleanup and Storage

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All disposable materials contaminated with 3-(5-Bromo-2-methoxyphenyl)propanoic acid, including gloves, weigh boats, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The collected waste must be disposed of through an approved institutional or commercial chemical waste disposal program.[6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][6][8] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[1][6]

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 3-(5-Bromo-2-methoxyphenyl)propanoic acid, fostering a secure and productive research environment.

References

  • 3-(5-BROMO-2-METHOXY-PHENYL)-PROPIONIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).
  • Personal protective equipment for handling 3-(4-Phenylphenyl)propanoic acid - Benchchem. (n.d.).
  • Material Safety Data Sheet acc. to OSHA and ANSI. (2008, November 11).
  • UAH Laboratory Personal Protective Equipment. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.